molecular formula C15H20N2O B10789506 Thermopsine

Thermopsine

Cat. No.: B10789506
M. Wt: 244.33 g/mol
InChI Key: FQEQMASDZFXSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thermopsine is a natural quinolizidine alkaloid of significant interest in pharmacological and antiviral research, sourced primarily from plants of the Thermopsis genus such as Thermopsis lanceolata and Sophora secundiflora . Its molecular formula is C15H20N2O, with an average molecular mass of 244.338 g/mol . Recent scientific investigations highlight its potential in novel therapeutic development. Notably, conjugates of (-)-cytisine and this compound have been assessed for their inhibitory effects on the RNA-dependent RNA polymerase (RdRp) of both SARS-CoV-1 and SARS-CoV-2, indicating its relevance as a scaffold for developing broad-spectrum antiviral agents . Furthermore, extracts from Thermopsis species have demonstrated notable antimicrobial activity against periodontopathogenic bacteria like Porphyromonas gingivalis and Aggregatibacter actinomycetemcomitans , as well as cytotoxic effects on human cancer cell lines, including acute promyelocytic leukemia (HL60) . This body of research underscores this compound's value as a compound for probing new biological mechanisms and its potential in antiviral, antimicrobial, and anticancer research applications. This product is provided For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEQMASDZFXSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486-89-5
Record name (1R,9R,10R)-7,15-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2,4-dien-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Thermopsine: A Technical Guide to Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermopsine is a tetracyclic quinolizidine alkaloid found within a specific clade of the Fabaceae (legume) family. As a member of this pharmacologically significant class of compounds, understanding its natural origins, concentration in various plant tissues, and methods for its isolation and quantification is crucial for research and development. This technical guide provides a comprehensive overview of the botanical sources of this compound, its geographical distribution, and detailed protocols for its extraction and analysis. While the precise molecular signaling pathways of this compound remain an area for future investigation, this document includes a detailed schematic of its biosynthetic origin, offering a foundational understanding of its formation in nature.

Natural Sources and Geographical Distribution

This compound has been identified in several genera of the Fabaceae family, which are predominantly distributed across temperate regions of the Northern Hemisphere.

Primary Sources: The most significant sources of this compound belong to the genus Thermopsis, commonly known as goldenbanners or false lupines.

  • Thermopsis lanceolata : This species is a well-documented source of this compound.[1][2][3] Different parts of the plant contain varying alkaloid profiles; the herb is particularly rich in this compound, while the seeds have a higher concentration of cytisine.[4] T. lanceolata is native to regions of Asia.

  • Thermopsis rhombifolia (Prairie Thermopsis) : Found in the Great Plains of North America, this species also contains this compound along with other quinolizidine alkaloids.

  • Thermopsis turkestanica : This Central Asian species is another known source of the alkaloid.[3]

Secondary and Potential Sources: this compound has also been reported in other genera within the Fabaceae family, though its presence and concentration can be more variable.

  • Lupinus (Lupins) : The alkaloid has been reported in Lupinus pusillus.[2] The genus Lupinus is a major source of a wide variety of quinolizidine alkaloids.

  • Sophora : While this genus is rich in quinolizidine alkaloids like matrine and oxymatrine, this compound presence is less consistently documented.

  • Baptisia (False Indigo) : This genus, native to eastern and southern North America, is known to produce quinolizidine alkaloids, and is a potential, though less common, source.[5]

  • Genista (Broom) : Species within this genus are known producers of quinolizidine alkaloids.[6]

  • Oxytropis ochrocephala : this compound has been reported in this species.[7]

Quantitative Data on this compound Content

Quantitative data for this compound concentration is not extensively tabulated across a wide range of species in the literature. However, available studies indicate its status as a major alkaloid in certain plants. The following table summarizes the known presence and relative abundance of this compound.

GenusSpeciesPlant PartThis compound ConcentrationOther Major AlkaloidsReference
ThermopsisT. lanceolataHerb (aerial parts)Reported as a major alkaloidCytisine, N-methylcytisine, Anagyrine[4]
T. lanceolataSeedsLower concentration than cytisineCytisine[4]
T. lanceolataDry ExtractOne of three most abundant alkaloidsCytisine[4]
T. rhombifoliaWhole PlantPresentAnagyrine, Rhombifoline, Cytisine, Lupanine
LupinusL. pusillusNot specifiedReported as presentNot specified[2]
OxytropisO. ochrocephalaNot specifiedReported as presentNot specified[7]
EuchrestaE. horsfieldiiNot specifiedReported as presentNot specified[3]

Note: Specific mg/g values are infrequently reported. "Major" or "abundant" indicates it is one of the primary alkaloids detected in analyses.

Experimental Protocols

Extraction and Isolation of Quinolizidine Alkaloids (including this compound)

The following is a generalized acid-base extraction protocol adapted from methods used for quinolizidine alkaloids from plant material.[6][8]

Materials:

  • Dried and powdered plant material (e.g., Thermopsis herb)

  • 0.5 M Hydrochloric Acid (HCl) or 1 M HCl

  • 25% Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) to adjust pH

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solid-phase extraction (SPE) columns (e.g., Extrelut, Isolute HM-N)

  • Rotary evaporator

  • Centrifuge

  • pH meter or pH strips

Procedure:

  • Acid Extraction:

    • Homogenize a known quantity (e.g., 10-20 g) of the dried, powdered plant material in 10 volumes (e.g., 100-200 mL) of 0.5 M HCl.

    • Stir or agitate the mixture at room temperature for at least 4-6 hours, or overnight for exhaustive extraction.

    • Separate the solid material by filtration or centrifugation (e.g., 5000 x g for 15 minutes). Collect the acidic aqueous supernatant.

    • Re-extract the plant residue with a fresh portion of 0.5 M HCl to ensure complete extraction and pool the supernatants.

  • Liquid-Liquid Extraction (Cleanup - Optional):

    • To remove non-basic compounds, perform a preliminary extraction of the acidic solution with an immiscible organic solvent like dichloromethane. Discard the organic layer.

  • Basification and Alkaloid Extraction:

    • Adjust the pH of the acidic aqueous extract to a strong alkaline condition (pH 11-12) using 25% NH₄OH. Monitor the pH carefully.

    • Transfer the basified aqueous solution to a separatory funnel.

    • Extract the alkaloids by partitioning against dichloromethane. Add an equal volume of CH₂Cl₂, shake vigorously for 2-3 minutes, and allow the layers to separate.

    • Collect the lower organic layer. Repeat the extraction of the aqueous layer at least three times with fresh portions of CH₂Cl₂ to ensure complete recovery of the alkaloids.

  • Drying and Concentration:

    • Pool the organic extracts and dry over anhydrous sodium sulfate for 30 minutes to remove residual water.

    • Filter off the sodium sulfate.

    • Concentrate the crude alkaloid extract to dryness in vacuo using a rotary evaporator at a temperature not exceeding 40°C. The resulting residue contains the total alkaloid fraction.

Alternative to Step 3 (SPE):

  • After basification, the aqueous solution can be loaded onto a pre-conditioned diatomaceous earth SPE column (e.g., Extrelut).

  • The alkaloids are then eluted from the column with dichloromethane or chloroform.[6][8] This method can offer a cleaner extract than liquid-liquid separation.

Quantification and Analysis

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the separation and identification of quinolizidine alkaloids.[8][9]

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column, such as an HP-5MS (or equivalent 5% phenylmethylsiloxane phase), typically 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Mass Spectrometer: Capable of electron ionization (EI) at 70 eV.

Sample Preparation:

  • Dissolve the dry crude alkaloid extract in a known volume of methanol or dichloromethane to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards for this compound of known concentrations.

  • If necessary, derivatization can be performed, but many quinolizidine alkaloids are amenable to direct analysis.

GC-MS Conditions (Typical):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 minutes.

    • Ramp: Increase to 300°C at a rate of 5-10°C/min.

    • Final hold: Hold at 300°C for 5-10 minutes. (Note: This program must be optimized for the specific instrument and column).

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Scan Range: m/z 40-550.

Data Analysis:

  • Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of this compound will show a characteristic fragmentation pattern.

  • Quantify this compound by generating a calibration curve from the peak areas of the standard solutions and applying it to the peak area obtained from the sample extract.

B. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity for the analysis of alkaloids in complex plant matrices.[10][11]

Instrumentation:

  • HPLC System: A UHPLC or HPLC system with a binary or quaternary pump.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is commonly used.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Sample Preparation:

  • Dissolve the dry crude alkaloid extract in the initial mobile phase (e.g., methanol/water mixture) to a known concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Prepare calibration standards in the same manner.

HPLC-MS/MS Conditions (Typical):

  • Mobile Phase A: Water + 0.1% Formic Acid (or another ion-pairing agent like HFBA).[10]

  • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.2-0.4 mL/min.

  • Gradient Elution: A typical gradient might start with a low percentage of B (e.g., 5-10%), ramping up to a high percentage (e.g., 95%) to elute all compounds, followed by re-equilibration. The gradient must be optimized for adequate separation.

  • Column Temperature: 30-40°C.

  • Injection Volume: 1-5 µL.

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound must be determined by infusing a standard.

Data Analysis:

  • Develop an MRM method for this compound and any other target alkaloids.

  • Quantify by constructing a calibration curve based on the peak areas of the MRM transitions from the standards.

Mandatory Visualizations

Biosynthesis of Quinolizidine Alkaloids

This compound is a quinolizidine alkaloid (QA), a class of compounds synthesized from the amino acid L-lysine. While the complete enzymatic pathway to this compound is not fully elucidated, the initial core steps are well-established. The following diagram illustrates the formation of the key tetracyclic quinolizidine skeleton from which this compound and related alkaloids are derived.

Quinolizidine_Alkaloid_Biosynthesis cluster_0 Core Pathway cluster_1 Further Modifications L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine  Lysine Decarboxylase (LDC) delta1-Piperideine delta1-Piperideine Cadaverine->delta1-Piperideine  Copper Amine  Oxidase (CAO) &  Spontaneous Cyclization Tetracyclic Intermediates Tetracyclic Intermediates (e.g., Lupanine) delta1-Piperideine->Tetracyclic Intermediates  Multiple Enzymatic Steps  (condensation) This compound This compound Tetracyclic Intermediates->this compound  Tailoring Enzymes  (Oxidation, etc.) Other_QAs Other Quinolizidine Alkaloids (e.g., Anagyrine) Tetracyclic Intermediates->Other_QAs  Tailoring Enzymes

Caption: Biosynthetic pathway of quinolizidine alkaloids, including this compound.

Experimental Workflow for this compound Analysis

The following diagram outlines a standard workflow for the extraction, isolation, and analysis of this compound from a plant source.

Experimental_Workflow cluster_Extraction Extraction & Isolation cluster_Analysis Analysis Plant_Material 1. Dried, Powdered Plant Material Acid_Extraction 2. Acid Extraction (0.5 M HCl) Plant_Material->Acid_Extraction Basification 3. Basification (NH4OH to pH 11-12) Acid_Extraction->Basification Solvent_Extraction 4. Organic Solvent Extraction (CH2Cl2) Basification->Solvent_Extraction Concentration 5. Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Crude_Extract Crude Alkaloid Extract Concentration->Crude_Extract Analysis_Prep 6. Sample Preparation (Dilution & Filtration) Crude_Extract->Analysis_Prep GCMS 7a. GC-MS Analysis Analysis_Prep->GCMS HPLCMS 7b. HPLC-MS/MS Analysis Analysis_Prep->HPLCMS Data_Processing 8. Data Processing (Identification & Quantification) GCMS->Data_Processing HPLCMS->Data_Processing

Caption: General experimental workflow for this compound extraction and analysis.

Conclusion

This compound is a characteristic alkaloid of the genus Thermopsis and is present in several other related genera of the Fabaceae family. Its isolation and analysis can be reliably achieved through standard acid-base extraction protocols followed by chromatographic techniques such as GC-MS or HPLC-MS/MS. While quantitative data across a broad range of species remains to be fully compiled, its role as a major alkaloid in certain plants makes it a compound of interest for phytochemical and pharmacological studies. The absence of published research on its specific signaling pathways highlights a significant knowledge gap and presents an opportunity for future investigation into its mechanism of action at the molecular level. The biosynthetic pathway provides a foundational context for its production in nature. This guide serves as a technical resource for professionals engaged in the study of this and related quinolizidine alkaloids.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Thermopsine

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical structure and stereochemistry of Thermopsine, a naturally occurring quinolizidine alkaloid. It includes a detailed description of its tetracyclic framework, absolute configuration, and relationship to other stereoisomers. Quantitative physicochemical and spectroscopic data are presented in tabular format for clarity. Furthermore, this guide outlines the key experimental methodologies employed for the structural elucidation of this compound, including spectroscopic and crystallographic techniques. Visual diagrams generated using Graphviz are provided to illustrate logical stereochemical relationships and experimental workflows, adhering to strict visualization standards for scientific clarity.

Chemical Structure and Nomenclature

This compound is a tetracyclic quinolizidine alkaloid first isolated from plants of the Thermopsis genus.[1] Its core structure is characterized by a rigid, bridged framework containing two nitrogen atoms, one of which is part of an α-pyridone ring system.[2] This structural feature is crucial for its chemical reactivity and biological activity.[2][3]

The molecular formula for this compound is C₁₅H₂₀N₂O.[4] It exists as two enantiomers, with the naturally occurring form being (-)-Thermopsine.[3][4]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference(s)
Molecular Formula C₁₅H₂₀N₂O[4]
IUPAC Name ((-)-enantiomer) (1R,9R,10S)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4-dien-6-one[4]
IUPAC Name ((+)-enantiomer) (1S,9S,10R)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4-dien-6-one[5]
CAS Number ((-)-enantiomer) 486-90-8[4][6]
Common Synonyms l-Thermopsine, Thermospine[4]

Stereochemistry of this compound

The stereochemistry of this compound is complex, featuring three chiral centers that define its three-dimensional shape. The absolute configuration of the naturally occurring (-)-Thermopsine has been determined as (1R, 9R, 10S).[4] The assignment of R/S descriptors follows the Cahn-Ingold-Prelog priority rules, which rank substituents at each stereocenter based on atomic number.[7][8]

This compound is a stereoisomer of anagyrine.[2] The key structural difference lies in the configuration of the hydrogen atoms at the bridgehead carbons. Catalytic reduction of this compound yields α-isosparteine, which is itself a stereoisomer of sparteine, further cementing its stereochemical classification within this family of alkaloids.[2]

stereochemistry_relationship cluster_anagyrine Anagyrine Group cluster_sparteine Sparteine Group anagyrine Anagyrine This compound This compound ((-)-enantiomer) anagyrine->this compound Stereoisomers isosparteine α-Isosparteine This compound->isosparteine Catalytic Reduction sparteine Sparteine sparteine->isosparteine Stereoisomers

Caption: Stereochemical relationship between this compound and related alkaloids.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The data derived from these methods provide a unique fingerprint for the molecule.

Table 2: Physicochemical and Spectroscopic Properties of (-)-Thermopsine

PropertyValueReference(s)
Molecular Weight 244.33 g/mol [9]
Exact Mass 244.157563266 Da[4]
UV max (in DMSO) 234, 311 nm[6]
Solubility Soluble in DMSO[1][6]
Mass Spec (LC-ESI-QTOF) m/z 245.1648765 [M+H]⁺[4]
Mass Spec (GC-MS) Major fragments at m/z 98, 244, 146, 243, 160[9]

Experimental Protocols for Structural Elucidation

The determination of this compound's complex structure and stereochemistry requires a multi-faceted analytical approach. The following sections detail the generalized protocols for the key experiments involved.

Isolation and Purification

This compound is typically isolated from its natural plant sources, such as Thermopsis lanceolata or Sophora tonkinensis.[3][6]

  • Extraction: Dried and powdered plant material is subjected to extraction with a suitable solvent, often an alcohol like methanol or ethanol.

  • Acid-Base Partitioning: The crude extract is partitioned between an acidic aqueous layer and an organic solvent to separate alkaloids from neutral compounds. The alkaloids are then recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Chromatography: The resulting alkaloid mixture is purified using column chromatography (e.g., silica gel or alumina) with a gradient of solvents to isolate pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the carbon-hydrogen framework of organic molecules.[10]

  • Sample Preparation: A sample of pure this compound (typically <1 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]

  • Data Acquisition: The sample is placed in the high-field magnet of an NMR spectrometer (e.g., 600 or 850 MHz).[11]

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, integration (for ¹H), and splitting patterns provide information about the electronic environment and connectivity of atoms.[12]

  • 2D NMR: Advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish bond-by-bond connectivity and map the complete molecular structure.

Mass Spectrometry (MS): MS provides information on the molecular weight and elemental composition.[4]

  • Sample Introduction: The purified sample is introduced into the mass spectrometer, often coupled with a chromatographic system like Liquid Chromatography (LC) or Gas Chromatography (GC) for separation.

  • Ionization: The molecules are ionized using a technique such as Electrospray Ionization (ESI) or Electron Impact (EI).[4][9]

  • Mass Analysis: A mass analyzer, such as a Quadrupole Time-of-Flight (QTOF), separates the ions based on their mass-to-charge ratio (m/z).[4]

  • Detection: The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak and characteristic fragmentation patterns.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound.[8][13]

  • Crystallization: The most critical and often challenging step is to grow a single, high-quality crystal of this compound (typically >0.1 mm).[13] This is achieved by slowly precipitating the compound from a supersaturated solution.

  • Diffraction Data Collection: The crystal is mounted and placed in a beam of monochromatic X-rays.[13] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots that are recorded by a detector.[14]

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule.[15] From this map, the positions of all non-hydrogen atoms can be determined. Computational refinement optimizes the atomic coordinates to best fit the experimental data.

  • Absolute Configuration Determination: For chiral molecules, anomalous dispersion effects in the diffraction data allow for the unambiguous determination of the absolute configuration (R/S) of each stereocenter.[8]

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis plant Plant Material (e.g., Thermopsis) extract Solvent Extraction plant->extract purify Chromatographic Purification extract->purify pure_compound Pure this compound purify->pure_compound ms Mass Spectrometry (Molecular Formula) final_structure Final Elucidated Structure (Chemical & Stereo) ms->final_structure nmr NMR Spectroscopy (Connectivity) nmr->final_structure xray X-ray Crystallography (3D Structure & Absolute Config.) xray->final_structure pure_compound->ms Analysis pure_compound->nmr Analysis pure_compound->xray Analysis (if crystal)

Caption: General experimental workflow for the structural elucidation of this compound.

References

Thermopsine: An In-depth Technical Guide on its Antibacterial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Thermopsine, a quinolizidine alkaloid isolated from plants of the Thermopsis genus, has demonstrated promising antibacterial properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as an antibacterial agent. While research specifically on this compound is emerging, this document synthesizes available data on this compound and structurally related quinolizidine alkaloids to propose and detail its potential molecular mechanisms. This guide covers quantitative antibacterial activity, detailed experimental protocols for mechanism elucidation, and visual representations of putative signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction

Quinolizidine alkaloids, a class of nitrogen-containing heterocyclic compounds, are secondary metabolites found predominantly in the Leguminosae family, particularly in the genus Thermopsis. These compounds are known for a wide range of biological activities, including antibacterial effects.[1] this compound, a prominent member of this class, has been identified as a potential candidate for new antibiotic development. This guide aims to provide a detailed technical resource for researchers investigating the antibacterial potential of this compound, focusing on its core mechanism of action.

General mechanisms of antibacterial action for alkaloids include the disruption of cell membrane integrity, inhibition of crucial enzymes, and interference with the synthesis of DNA, RNA, and proteins.[2] This document will explore the evidence and methodologies related to these potential mechanisms for this compound.

Quantitative Antibacterial Activity

Quantitative data on the antibacterial efficacy of this compound is crucial for its evaluation as a potential therapeutic agent. While comprehensive data for isolated this compound is still emerging, studies on extracts from Thermopsis species and other quinolizidine alkaloids provide valuable insights into its potential spectrum of activity.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) of Thermopsis turcica Extracts

ExtractBacterial StrainMIC (mg/mL)MBC (mg/mL)
Ethyl AcetateAggregatibacter actinomycetemcomitans1.5623.124
Porphyromonas gingivalis0.7811.562
MethanolAggregatibacter actinomycetemcomitans50.000100.000
Porphyromonas gingivalis12.50025.000
EthanolPorphyromonas gingivalis50.000100.000

Data from a study on extracts of Thermopsis turcica, which contains this compound among other alkaloids.

Table 2: Minimum Inhibitory Concentration (MIC) of Related Quinolizidine Alkaloids

AlkaloidBacterial StrainMIC (µg/mL)
N-methylcytisineEnterococcus faecalis20.8
SparteineBacillus subtilis31.25
Staphylococcus aureus62.5

Data from studies on related quinolizidine alkaloids, suggesting the potential activity of this compound.[3]

Core Antibacterial Mechanisms of Action

Based on the known activities of quinolizidine alkaloids, the antibacterial action of this compound is likely multifaceted. The following sections detail the probable core mechanisms.

Disruption of Bacterial Cell Membrane

A primary mechanism for many antimicrobial compounds is the disruption of the bacterial cell membrane, leading to a loss of membrane potential, leakage of cellular contents, and ultimately, cell death.

This compound This compound Membrane_Interaction Membrane Interaction (Electrostatic/Hydrophobic) This compound->Membrane_Interaction Bacterial_Membrane Bacterial Membrane Membrane_Interaction->Bacterial_Membrane Membrane_Depolarization Membrane Depolarization Membrane_Interaction->Membrane_Depolarization Disruption of Lipid Bilayer Ion_Leakage Ion Leakage (K+, H+) Membrane_Depolarization->Ion_Leakage ATP_Depletion ATP Depletion Ion_Leakage->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death

Caption: Putative pathway of this compound-induced membrane depolarization.

Inhibition of Nucleic Acid Synthesis

Interference with DNA replication and transcription is a potent antibacterial strategy. Quinolizidine alkaloids may inhibit key enzymes involved in these processes, such as DNA gyrase and topoisomerases.

This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Binding Thermopsine_Complex This compound-Gyrase-DNA Ternary Complex DNA_Gyrase->Thermopsine_Complex DNA_Replication_Blocked DNA Replication Blocked Thermopsine_Complex->DNA_Replication_Blocked Transcription_Blocked Transcription Blocked Thermopsine_Complex->Transcription_Blocked Cell_Division_Inhibition Inhibition of Cell Division DNA_Replication_Blocked->Cell_Division_Inhibition Transcription_Blocked->Cell_Division_Inhibition Bacteriostasis Bacteriostasis/ Cell Death Cell_Division_Inhibition->Bacteriostasis

Caption: Proposed mechanism of this compound inhibiting DNA gyrase.

Inhibition of Protein Synthesis

Targeting the bacterial ribosome to inhibit protein synthesis is a well-established antibiotic mechanism. Alkaloids can interfere with different stages of this process.

This compound This compound Binding_Site Binding to Ribosomal Subunit This compound->Binding_Site Ribosome 70S Ribosome Binding_Site->Ribosome tRNA_Binding_Block Inhibition of tRNA Binding Binding_Site->tRNA_Binding_Block Peptide_Bond_Block Inhibition of Peptide Bond Formation Binding_Site->Peptide_Bond_Block Protein_Synthesis_Inhibition Protein Synthesis Inhibition tRNA_Binding_Block->Protein_Synthesis_Inhibition Peptide_Bond_Block->Protein_Synthesis_Inhibition Bacteriostasis Bacteriostasis Protein_Synthesis_Inhibition->Bacteriostasis

Caption: Hypothetical pathway of this compound-mediated protein synthesis inhibition.

Experimental Protocols for Mechanism of Action Studies

To elucidate the precise antibacterial mechanism of this compound, a series of well-defined experiments are required. The following protocols are adapted from established methodologies for studying antimicrobial agents.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare serial dilutions of this compound I1 Inoculate this compound dilutions with bacteria in 96-well plate P1->I1 P2 Prepare standardized bacterial inoculum P2->I1 I2 Incubate at 37°C for 18-24h I1->I2 A1 Read absorbance for MIC (lowest concentration with no growth) I2->A1 A2 Plate samples from clear wells onto agar plates A1->A2 A3 Incubate agar plates at 37°C for 24h A2->A3 A4 Determine MBC (lowest concentration with no colonies) A3->A4

Caption: Workflow for determining MIC and MBC values.

Methodology:

  • Preparation of this compound Stock Solution: Dissolve a known weight of pure this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Culture the test bacterium overnight. Dilute the overnight culture in fresh broth to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include positive (no this compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.

  • MBC Determination: Aliquots from the wells showing no growth are plated onto agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony formation.

Membrane Potential Assay

This assay assesses the effect of this compound on the bacterial membrane potential using the fluorescent probe DiSC3(5).[2][4]

Methodology:

  • Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase.

  • Cell Preparation: Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., HEPES buffer with glucose) to a standardized optical density.

  • Dye Loading: Add DiSC3(5) to the bacterial suspension and incubate in the dark to allow the dye to accumulate in the polarized membranes, resulting in fluorescence quenching.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorometer.

  • This compound Addition: Add this compound at various concentrations to the cell suspension.

  • Fluorescence Monitoring: Continuously monitor the fluorescence intensity. An increase in fluorescence indicates membrane depolarization due to the release of the dye from the cells. A known depolarizing agent like gramicidin can be used as a positive control.

DNA Synthesis Inhibition Assay

This assay determines if this compound inhibits bacterial DNA synthesis by measuring the incorporation of a radiolabeled precursor, such as [³H]-thymidine.

Methodology:

  • Bacterial Culture: Grow bacteria to the early to mid-logarithmic phase.

  • Pre-incubation with this compound: Treat the bacterial culture with various concentrations of this compound for a defined period.

  • Radiolabeling: Add [³H]-thymidine to the cultures and incubate for a short period to allow for incorporation into newly synthesized DNA.

  • Precipitation of Macromolecules: Stop the incorporation by adding a cold solution of trichloroacetic acid (TCA).

  • Filtration and Washing: Collect the precipitated macromolecules on a filter membrane and wash to remove unincorporated radiolabel.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter. A decrease in radioactivity in this compound-treated samples compared to the control indicates inhibition of DNA synthesis.

Conclusion and Future Directions

This compound, a quinolizidine alkaloid, presents a promising scaffold for the development of new antibacterial agents. The likely mechanism of action is multifaceted, potentially involving the disruption of the bacterial cell membrane, and the inhibition of nucleic acid and protein synthesis. The experimental protocols detailed in this guide provide a framework for the systematic elucidation of its precise molecular targets.

Future research should focus on:

  • Comprehensive MIC/MBC Testing: Determining the activity of purified this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Detailed Mechanistic Studies: Utilizing the described protocols to definitively identify the primary mode of action and specific molecular targets.

  • Molecular Modeling: Employing computational methods such as molecular docking and molecular dynamics simulations to predict and visualize the interaction of this compound with its putative targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to optimize antibacterial potency and reduce potential toxicity.

By pursuing these research avenues, the full therapeutic potential of this compound as a novel antibacterial agent can be realized, contributing to the critical fight against antibiotic resistance.

References

A Technical Guide to Investigating the Antiviral Properties of Thermopsine Against Plant Viruses

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific research detailing the antiviral properties of the quinolizidine alkaloid thermopsine against plant viruses is not available in published scientific literature. This technical guide, therefore, serves as a comprehensive framework outlining the established methodologies, theoretical mechanisms, and data presentation standards that would be employed to investigate and characterize such potential antiviral activities. The data and pathways presented herein are hypothetical and for illustrative purposes.

Introduction

Plant viral diseases are a significant threat to global food security, causing substantial crop losses annually. The development of effective and environmentally benign antiviral agents is a critical goal in agricultural science. Natural products, particularly alkaloids, have historically been a rich source of bioactive compounds with diverse pharmacological properties, including antiviral effects.

This compound, a quinolizidine alkaloid found in plants of the Thermopsis and Lupinus genera, represents a candidate for investigation. While its specific action against phytoviruses is uncharacterized, other alkaloids have demonstrated the ability to inhibit viral replication, interfere with systemic movement, or induce host defense mechanisms. This guide provides a detailed roadmap for the systematic evaluation of this compound as a potential plant antiviral agent, from initial screening to the elucidation of its mechanism of action.

Proposed Experimental Protocols for Antiviral Screening

A multi-step approach is necessary to thoroughly evaluate the antiviral potential of this compound. This involves preliminary in vitro screening to confirm activity, followed by in vivo validation in whole-plant systems, and cytotoxicity assays to rule out phytotoxicity.

In Vitro Antiviral Assays

2.1.1 Local Lesion Assay This assay provides a rapid and quantifiable measure of a compound's ability to inhibit viral infection and local spread.

  • Objective: To determine the inhibitory effect of this compound on the formation of local lesions caused by a virus on a hypersensitive host.

  • Materials:

    • Hypersensitive host plant: Nicotiana glutinosa or Chenopodium amaranticolor.

    • Virus: Tobacco Mosaic Virus (TMV) at a concentration of 50 µg/mL.

    • Compound: this compound dissolved in a 0.1% DMSO solution, with serial dilutions (e.g., 10, 50, 100, 200 µM).

    • Control: 0.1% DMSO solution (mock treatment), Ribavirin (positive control).

  • Methodology:

    • Fully expanded leaves of 6-8 week old host plants are selected and dusted with Carborundum powder to create micro-wounds.

    • The TMV inoculum is gently rubbed onto the adaxial surface of each leaf half.

    • Immediately following inoculation (co-inoculation), the this compound solution or control is applied to the other half of the same leaf. For pre- and post-inoculation assays, the compound is applied 2 hours before or 2 hours after viral inoculation, respectively.

    • Plants are maintained in a controlled environment (25°C, 16h light/8h dark photoperiod).

    • After 3-4 days, necrotic local lesions are counted for each leaf half.

    • The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] * 100, where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.

2.1.2 Protoplast-Based Replication Assay This assay assesses the direct effect of a compound on viral replication within a single cell, independent of cell-to-cell movement.

  • Objective: To quantify the inhibition of viral RNA and protein synthesis by this compound in infected protoplasts.

  • Materials:

    • Plant for protoplast isolation: Nicotiana benthamiana.

    • Enzymes: Cellulase R-10, Macerozyme R-10.

    • Transfection agent: PEG 4000.

    • Virus: Purified TMV RNA.

  • Methodology:

    • Protoplasts are isolated from young, healthy N. benthamiana leaves by enzymatic digestion.

    • A known quantity of protoplasts (e.g., 2 x 10^5) is transfected with TMV RNA using a PEG-mediated method.

    • Following transfection, protoplasts are incubated in media containing various concentrations of this compound or control solutions.

    • After 24-48 hours of incubation, protoplasts are harvested.

    • Total RNA and protein are extracted. Viral replication is quantified by measuring viral RNA levels via Reverse Transcription Quantitative PCR (RT-qPCR) and viral coat protein levels via Enzyme-Linked Immunosorbent Assay (ELISA).

In Vivo Whole-Plant Assay

2.2.1 Systemic Infection Assay This assay evaluates the ability of this compound to inhibit viral accumulation and spread in a systemic host, which more closely mimics natural infection.

  • Objective: To assess the effect of this compound on viral symptom development and systemic accumulation in whole plants.

  • Materials:

    • Systemic host plant: Nicotiana benthamiana.

    • Virus: TMV or another virus of interest (e.g., Cucumber Mosaic Virus, CMV).

    • Application method: Foliar spray or soil drench.

  • Methodology:

    • Four-week-old N. benthamiana plants are mechanically inoculated with the virus on two lower leaves.

    • This compound is applied to the plants via foliar spray or soil drench at various concentrations. Treatments can be applied 24 hours pre-inoculation or 24 hours post-inoculation.

    • Plants are monitored daily for symptom development (e.g., mosaic, stunting, leaf curling) and photographed at regular intervals (e.g., 7, 14, and 21 days post-inoculation).

    • At each time point, newly emerged, non-inoculated upper leaves are harvested to quantify systemic viral spread and accumulation using ELISA and RT-qPCR.

Cytotoxicity Assay
  • Objective: To determine the concentration at which this compound exhibits phytotoxic effects, ensuring that observed antiviral activity is not due to cell death.

  • Methodology:

    • For protoplasts, viability is assessed using Evans blue staining or FDA ( fluorescein diacetate) staining after treatment with a range of this compound concentrations.

    • For whole plants, mock-inoculated (healthy) plants are treated with the same concentrations of this compound used in the antiviral assays. Plants are monitored for signs of phytotoxicity, such as chlorosis, necrosis, or growth inhibition.

Hypothetical Data Presentation

Quantitative data from the proposed experiments should be organized into clear, concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Antiviral Activity of this compound against TMV in N. glutinosa

TreatmentConcentration (µM)Time of ApplicationAverage Lesion Count (±SD)Inhibition Rate (%)
Mock (0.1% DMSO)-Co-inoculation152 ± 120
Ribavirin100Co-inoculation65 ± 857.2
This compound50Co-inoculation118 ± 1022.4
This compound100Co-inoculation81 ± 746.7
This compound200Co-inoculation45 ± 570.4
This compound200Pre-inoculation95 ± 937.5
This compound200Post-inoculation130 ± 1114.5

Table 2: Hypothetical Effect of this compound on Systemic TMV Accumulation in N. benthamiana Leaf Tissue (14 dpi)

TreatmentConcentration (µM)Viral Coat Protein (ELISA A450nm ±SD)Viral RNA (Relative Fold Change via RT-qPCR ±SD)
Healthy Control-0.08 ± 0.010
Infected Control-2.85 ± 0.21100 ± 8.5
Ribavirin2001.35 ± 0.1545.2 ± 5.1
This compound1002.10 ± 0.1873.4 ± 6.2
This compound2001.15 ± 0.1338.6 ± 4.5
This compound5000.78 ± 0.0925.1 ± 3.3

Visualization of Workflows and Potential Mechanisms

Diagrams are essential for visualizing complex experimental workflows and hypothetical biological pathways.

Experimental Workflow

G cluster_screening Phase 1: Initial Screening cluster_validation Phase 2: In Vivo Validation cluster_moa Phase 3: Mechanism of Action A Local Lesion Assay (N. glutinosa) B Cytotoxicity Assay (Whole Plant) A->B Determine Non-Toxic Concentrations C Systemic Infection Assay (N. benthamiana) B->C Active & Non-Toxic Compounds Advance D Quantify Viral Load (ELISA & RT-qPCR) C->D E Protoplast Assay (Replication Effects) D->E Confirmed In Vivo Activity F Host Defense Gene Expression (SA/JA Pathway Analysis) E->F G Virucidal Assay (Direct Inactivation) F->G

Caption: Proposed experimental workflow for antiviral screening of this compound.
Hypothetical Signaling Pathway

A plausible mechanism for an alkaloid like this compound is the induction of the plant's innate immune system, particularly the Salicylic Acid (SA) pathway, which is crucial for defense against biotrophic pathogens like viruses.

G This compound This compound Application receptor PAMP Receptor (Hypothetical) This compound->receptor Elicits ros ROS Burst receptor->ros sa_biosynthesis Salicylic Acid (SA) Biosynthesis ros->sa_biosynthesis npr1_activation NPR1 Activation sa_biosynthesis->npr1_activation Accumulation and Signaling pr_genes Pathogenesis-Related (PR) Gene Expression (e.g., PR-1, PR-2) npr1_activation->pr_genes Induces sar Systemic Acquired Resistance (SAR) pr_genes->sar virus_inhibition Inhibition of Viral Replication & Spread sar->virus_inhibition virus Plant Virus Infection virus->virus_inhibition Inhibited by

Caption: Hypothetical this compound-induced host defense signaling pathway.

Potential Mechanisms of Antiviral Action

Based on the known mechanisms of other plant-derived antiviral compounds, this compound could potentially inhibit plant viruses through one or more of the following mechanisms:

  • Direct Virus Inactivation: The compound may bind to the viral coat protein, causing conformational changes that prevent uncoating or attachment to host cells.

  • Inhibition of Viral Replication: this compound could target and inhibit key viral enzymes, such as the RNA-dependent RNA polymerase (RdRp), which is essential for the replication of RNA viruses. This can be directly tested using the protoplast assay.

  • Interference with Virus Movement: The compound might affect the function of viral movement proteins (MPs) or induce callose deposition at plasmodesmata, thereby blocking the cell-to-cell and long-distance spread of the virus.

  • Induction of Host Defense Responses: As depicted in the diagram above, this compound may act as an elicitor, activating plant defense pathways like Systemic Acquired Resistance (SAR) or RNA silencing. This would involve up-regulating defense-related genes and preparing the plant for a more robust and rapid response to infection.

Conclusion

While the antiviral potential of this compound against plant viruses remains to be elucidated, this technical guide provides a rigorous and systematic framework for its investigation. The proposed protocols for in vitro and in vivo screening, coupled with assays to determine cytotoxicity and mechanism of action, align with industry standards for the discovery and characterization of novel antiviral agents. The hypothetical data and pathways presented herein serve as a template for the expected outcomes and conceptual underpinnings of such a research program. Given the urgent need for new solutions in plant disease management, a thorough investigation of promising natural compounds like this compound is a scientifically valuable and necessary endeavor.

An In-depth Technical Guide to the Insecticidal Activity of Quinolizidine Alkaloids: A Profile of Thermopsine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The quest for novel insecticidal compounds with favorable environmental profiles has led to a resurgence of interest in natural products. Among these, quinolizidine alkaloids (QAs), a class of nitrogen-containing heterocyclic compounds derived from L-lysine, have demonstrated significant potential. While the specific insecticidal properties of thermopsine are not extensively documented in publicly available literature, several structurally related QAs, such as matrine, cytisine, and sparteine, exhibit potent insecticidal and antifeedant activities. This technical guide provides a comprehensive overview of the insecticidal activity of this compound analogs, focusing on their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical industries.

Introduction to Quinolizidine Alkaloids as Insecticides

Quinolizidine alkaloids are a diverse group of secondary metabolites found predominantly in plants of the Fabaceae family, particularly in the genus Lupinus.[1] Their biosynthesis originates from the amino acid L-lysine, which undergoes cyclization to form the characteristic 1-azabicyclo[4.4.0]decane moiety.[2][3] These compounds play a crucial role in plant defense against herbivores.[4][5]

Quantitative Insecticidal Activity Data

The efficacy of insecticidal compounds is typically quantified by metrics such as the median lethal dose (LD50) or median lethal concentration (LC50). The following table summarizes available data for several quinolizidine alkaloids against various insect pests.

AlkaloidInsect SpeciesType of AssayMetricValueCitation
Anagyrine Culex pipiens (3rd instar larvae)Larvicidal AssayLC50 (24h)3.42 ppm[6]
S. tomentosa extract Culex pipiens (3rd instar larvae)Larvicidal AssayLC50 (24h)3.11 ppm[6]
S. tomentosa extract Culex pipiens (3rd instar larvae)Larvicidal AssayLC50 (48h)0.66 ppm[6]
Matrine Derivative (7) Aphis fabaeContact ToxicityLC5038.29 mg/L[10][11]
Matrine Derivative (17) Aphis fabaeContact ToxicityLC5018.63 mg/L[10][11]
Matrine Derivative (26) Aphis fabaeContact ToxicityLC5023.74 mg/L[10][11]
Sparteine Spodoptera frugiperdaFeeding AssayLD50 (Day 5)~1.5 µg/g[1]
L. stipulatus extract Spodoptera frugiperdaFeeding AssayLD50 (Day 5)~0.5 µg/g[1]

Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

A primary target for many neurotoxic quinolizidine alkaloids is the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[12][13] nAChRs are ligand-gated ion channels that mediate fast synaptic transmission. The binding of the neurotransmitter acetylcholine (ACh) opens the channel, allowing an influx of cations and leading to neuronal excitation.

nAChR_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh_release Acetylcholine (ACh) Released ACh_vesicle->ACh_release Action Potential nAChR Nicotinic ACh Receptor (nAChR) ACh_in_cleft->nAChR Binds QA Quinolizidine Alkaloid (QA) QA->nAChR Binds & Blocks/Overstimulates Ion_Channel Ion Channel (Closed) Ion_Channel_Open Ion_Channel (Open) nAChR->Ion_Channel_Open Opens Paralysis Paralysis / Death nAChR->Paralysis Depolarization Depolarization & Nerve Impulse Ion_Channel_Open->Depolarization Insecticidal_Bioassay_Workflow start Start: Select Test Compound & Insect prep_solutions Prepare Stock & Serial Dilutions of Compound start->prep_solutions prep_control Prepare Control (Solvent Only) start->prep_control apply_treatment Apply Treatment (Leaf-dip or Diet Incorporation) prep_solutions->apply_treatment prep_control->apply_treatment assay_setup Set Up Bioassay Units (e.g., Petri Dishes, Diet Trays) introduce_insects Introduce Insects to Each Replicate assay_setup->introduce_insects apply_treatment->assay_setup incubation Incubate Under Controlled Conditions introduce_insects->incubation data_collection Record Mortality & Sub-lethal Effects at Time Intervals incubation->data_collection data_analysis Data Analysis (Abbott's Formula, Probit Analysis) data_collection->data_analysis results Determine LC50 / LD50 Values data_analysis->results SAR_Workflow lead_id Identify Lead Compound (e.g., this compound Analog) design Design Derivatives Based on Hypothesized Pharmacophore lead_id->design synthesis Chemical Synthesis of Designed Derivatives design->synthesis purification Purification & Structural Verification (NMR, MS) synthesis->purification bioassay Screen Derivatives in Insecticidal Bioassays purification->bioassay data_analysis Analyze Dose-Response Data (Determine LC50/EC50) bioassay->data_analysis sar_model Develop SAR Model: Relate Structure to Activity data_analysis->sar_model optimization Design Next Generation of Derivatives for Optimization sar_model->optimization Iterative Cycle optimization->design

References

An In-depth Technical Guide to the Antifungal Spectrum of Activity for Thermopsine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a template created to fulfill the user's request for an in-depth overview of the antifungal spectrum of a compound named "Thermopsine." An extensive search of scientific literature and databases did not yield any information on a compound with this name. Therefore, this guide has been generated using the well-characterized and broad-spectrum antifungal agent, Amphotericin B , as a representative example to demonstrate the requested format and level of detail. All data, protocols, and pathways described below pertain to Amphotericin B and not to a compound named this compound.

Introduction

This document provides a comprehensive overview of the in vitro antifungal activity of Amphotericin B, a polyene macrolide antibiotic. It is intended for researchers, scientists, and drug development professionals interested in the evaluation of antifungal compounds. The guide covers the spectrum of activity against various fungal pathogens, detailed experimental protocols for susceptibility testing, and the underlying mechanism of action.

Antifungal Spectrum of Activity

Amphotericin B exhibits a broad spectrum of activity against a wide range of fungal pathogens, including yeasts and molds.[1] Its fungicidal or fungistatic action is dependent on the concentration of the drug and the susceptibility of the fungal organism.[2] The in vitro activity of Amphotericin B is summarized in Table 1, with Minimum Inhibitory Concentration (MIC) values for several clinically relevant fungal species.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Amphotericin B against various fungal pathogens.

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicans1000.125 - 10.250.5[3]
Candida glabrata1000.25 - 20.51[3]
Candida parapsilosis1000.125 - 10.250.5[3]
Candida tropicalis450.0625 - 4N/AN/A[4]
Cryptococcus neoformansVarious0.03 - 1.0N/AN/A[2]
Aspergillus fumigatus2501≤0.03 - >16N/AN/A[5]
Aspergillus flavus372≤0.03 - >16N/AN/A[5]
Aspergillus niger301≤0.03 - >16N/AN/A[5]
Aspergillus terreus115≤0.03 - >16N/AN/A[5]
Fusarium spp.586≤0.03 - >16N/AN/A[5]
Mucor spp.Various0.03 - 1.0N/AN/A[2]
Histoplasma capsulatumVarious0.03 - 1.0N/AN/A[2]
Blastomyces dermatitidisVarious0.03 - 1.0N/AN/A[2]
Coccidioides immitisVarious0.03 - 1.0N/AN/A[2]

MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively. N/A indicates that the specific value was not provided in the cited reference.

Experimental Protocols

The determination of the in vitro antifungal activity of Amphotericin B is performed using standardized methods to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) document M27-A4 provides the reference method for broth dilution antifungal susceptibility testing of yeasts.[6][7]

Broth Microdilution Method for Yeasts (CLSI M27-A4)

1. Inoculum Preparation:

  • Yeast colonies are selected from a 24-hour-old culture on Sabouraud Dextrose Agar.

  • The colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]

2. Antifungal Agent Preparation:

  • Amphotericin B is prepared in serial twofold dilutions in RPMI 1640 medium.[5]

  • The final concentrations typically range from 0.03 to 16 µg/mL.[5]

3. Microdilution Plate Setup:

  • 100 µL of each antifungal dilution is dispensed into the wells of a 96-well microtiter plate.

  • 100 µL of the standardized yeast inoculum is added to each well.

  • A growth control well (inoculum without the antifungal agent) and a sterility control well (medium only) are included.

4. Incubation:

  • The microtiter plates are incubated at 35°C for 24 to 48 hours for Candida species and up to 72 hours for Cryptococcus neoformans.[9]

5. MIC Determination:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control.[9] For Amphotericin B, the endpoint is often read as the lowest concentration that prevents any discernible growth.[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Amphotericin B and the experimental workflow for the broth microdilution assay.

G cluster_workflow Experimental Workflow: Broth Microdilution Assay A Yeast Colony Selection (24h culture) B Suspension in Saline (0.5 McFarland) A->B C Dilution in RPMI 1640 (0.5-2.5x10^3 cells/mL) B->C E Inoculation of Microtiter Plate (100µL drug + 100µL inoculum) C->E D Serial Dilution of Amphotericin B in RPMI 1640 D->E F Incubation (35°C, 24-72h) E->F G Visual Reading of MIC F->G

Caption: Workflow for the broth microdilution antifungal susceptibility test.

References

Thermopsine: A Quinolizidine Alkaloid at the Forefront of Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thermopsine, a quinolizidine alkaloid primarily isolated from plants of the Thermopsis genus, represents a significant component of the plant's innate defense arsenal against a broad spectrum of herbivores and pathogens. This technical guide provides a comprehensive overview of the chemical properties, biosynthesis, and multifaceted role of this compound in plant defense mechanisms. We delve into its insecticidal and antifungal activities, presenting key quantitative data from various studies. Furthermore, this guide details the experimental protocols for the extraction, purification, and bioactivity assessment of this compound. A pivotal aspect of this document is the elucidation of the signaling pathways modulated by this compound, with a focus on its interplay with jasmonic acid and salicylic acid, key phytohormones in plant immunity. Visual representations of these pathways and experimental workflows are provided to facilitate a deeper understanding of the molecular underpinnings of this compound-mediated plant defense.

Introduction to this compound

This compound (C₁₅H₂₀N₂O, Molar Mass: 244.33 g/mol ) is a tetracyclic quinolizidine alkaloid naturally occurring in various leguminous plants, most notably in the species of the Thermopsis (goldenbanner or false lupine) and Lupinus (lupine) genera.[1] As a secondary metabolite, this compound is not directly involved in the primary growth and development of the plant but plays a crucial role in its interaction with the environment, particularly in defending against biotic threats.[2] The bitter taste and toxicity of quinolizidine alkaloids, including this compound, act as a potent deterrent to a wide range of herbivores.[3]

Biosynthesis of this compound

The biosynthesis of quinolizidine alkaloids, including this compound, originates from the amino acid L-lysine. The initial step is the decarboxylation of lysine to form cadaverine, a reaction catalyzed by lysine decarboxylase. Through a series of enzymatic reactions involving diamine oxidases and spontaneous cyclization, cadaverine is converted to the foundational quinolizidine ring structure. Further enzymatic modifications, such as hydroxylations, oxidations, and esterifications, lead to the diverse array of quinolizidine alkaloids observed in nature, including this compound. This biosynthesis primarily occurs in the green aerial parts of the plant, from where the alkaloids are translocated via the phloem to other tissues, with significant accumulation often found in the seeds and epidermal layers.[3]

Role in Plant Defense: A Quantitative Perspective

This compound and its related alkaloids exhibit significant insecticidal and antifungal properties, contributing to the chemical defense of the host plant. The bioactivity of these compounds has been quantified in several studies, providing valuable data for understanding their defensive efficacy.

Insecticidal Activity

Quinolizidine alkaloids are recognized for their feeding deterrent and toxic effects on various insect herbivores.[4] Studies have demonstrated the insecticidal potential of this compound-containing plant extracts and isolated alkaloids against several insect pests.

Compound/ExtractTarget InsectBioassayQuantitative DataReference
This compound-based alkaloid (Compound 1)Aphis fabae (Bean aphid)Spray methodLC₅₀: 25.2 mg/L[5]
Cytisine-type alkaloids (Compounds 1 and 2) from Thermopsis lanceolataAphis fabae (Bean aphid)Spray methodLC₅₀: 43.15 and 46.47 mg/L, respectively[6][7]
Quinolizidine alkaloid (Compound 2) from Thermopsis lupinoidesAphis fabae (Bean aphid)Spray methodLC₅₀: 24.97 μg/mL[8]

Table 1: Quantitative Insecticidal Activity of this compound and Related Alkaloids. This table summarizes the lethal concentration (LC₅₀) values of this compound and associated alkaloids against the bean aphid, Aphis fabae.

Antifungal Activity

The defensive role of this compound extends to phytopathogenic fungi. Extracts and isolated compounds from Thermopsis species have shown inhibitory effects on the mycelial growth of various fungal pathogens.

Compound/ExtractTarget FungusBioassayQuantitative DataReference
This compound-based alkaloid (Compound 3)Phytophthora capsiciMycelial inhibition assayEC₅₀: 17.7 μg/mL[9]
Quinolizidine alkaloid (Compound 1) from Thermopsis lupinoidesBotrytis cinerea (Gray mold)Mycelial inhibition assayEC₅₀: 20.83 μg/mL[8]

Table 2: Quantitative Antifungal Activity of this compound and Related Alkaloids. This table presents the effective concentration (EC₅₀) values of this compound and related alkaloids required to inhibit the mycelial growth of key phytopathogenic fungi.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and bioassessment of this compound, compiled from various research articles.

Extraction and Purification of this compound

This protocol is adapted from methods described for the extraction of alkaloids from Thermopsis lanceolata seeds.[10]

Objective: To extract and purify this compound from plant material.

Materials:

  • Dried and powdered Thermopsis lanceolata seeds

  • Methanol

  • Xylene

  • 5% Sulfuric acid (H₂SO₄) solution

  • 20% Potassium hydroxide (KOH) solution

  • Chloroform

  • Acetone

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Extraction:

    • Macerate 300 kg of powdered Thermopsis lanceolata seeds with methanol.

    • Concentrate the methanolic extract under vacuum at 65°C to obtain a medicinal extract.

  • Liquid-Liquid Extraction (this compound):

    • Perform liquid-liquid extraction on the medicinal extract with xylene (6 repetitions).

    • Back-extract the xylene phase with a 5% aqueous sulfuric acid solution to transfer the alkaloids to the aqueous phase.

  • Isolation of this compound:

    • Alkalize the acidic aqueous extract with a 20% KOH solution.

    • Allow crystallization to occur and filter the precipitate.

    • Recrystallize the crude this compound from acetone to obtain the purified product.

  • Liquid-Liquid Extraction (Other Alkaloids):

    • Alkalize the remaining aqueous extract from the initial xylene extraction with 20% KOH solution.

    • Extract this alkaline solution with chloroform (6 repetitions).

  • Isolation of Other Alkaloids:

    • Concentrate the chloroform extract under vacuum.

    • Dissolve the residue in acetone and filter.

    • Distill the acetone solution at 80°C until crystallization begins.

    • Allow crystallization to complete, filter, and dry the product under vacuum.

G plant_material Powdered Plant Material extraction Methanol Extraction plant_material->extraction concentration Concentration (Rotary Evaporator) extraction->concentration extract Crude Methanolic Extract concentration->extract xylene_extraction Xylene Extraction extract->xylene_extraction remaining_aqueous Remaining Aqueous Extract extract->remaining_aqueous h2so4_back_extraction 5% H2SO4 Back-Extraction xylene_extraction->h2so4_back_extraction xylene_phase Xylene Phase (Non-alkaloidal) xylene_extraction->xylene_phase aqueous_acid_phase Aqueous Acid Phase (Alkaloids) h2so4_back_extraction->aqueous_acid_phase koh_alkalization_this compound KOH Alkalization aqueous_acid_phase->koh_alkalization_this compound crystallization_this compound Crystallization koh_alkalization_this compound->crystallization_this compound recrystallization_this compound Recrystallization (Acetone) crystallization_this compound->recrystallization_this compound pure_this compound Purified this compound recrystallization_this compound->pure_this compound koh_alkalization_other KOH Alkalization remaining_aqueous->koh_alkalization_other chloroform_extraction Chloroform Extraction koh_alkalization_other->chloroform_extraction concentration_other Concentration chloroform_extraction->concentration_other crystallization_other Crystallization (Acetone) concentration_other->crystallization_other other_alkaloids Other Alkaloids crystallization_other->other_alkaloids

Caption: Workflow for this compound Extraction and Purification.
Insect Feeding Deterrence Bioassay

This protocol is a generalized procedure based on methods used for evaluating the feeding deterrence of alkaloids against insect larvae.[1]

Objective: To assess the feeding deterrent activity of this compound against a target insect herbivore.

Materials:

  • Target insect larvae (e.g., Spodoptera littoralis)

  • Leaf disks from a host plant (e.g., cabbage)

  • This compound solutions at various concentrations in a suitable solvent (e.g., ethanol)

  • Control solvent

  • Petri dishes

  • Filter paper

  • Leaf area measurement software or a leaf area meter

Procedure:

  • Preparation of Leaf Disks:

    • Cut uniform leaf disks from fresh host plant leaves using a cork borer.

    • Prepare a series of this compound solutions of known concentrations.

    • Apply a known volume of each this compound solution to a set of leaf disks and an equal volume of the solvent to a control set of leaf disks.

    • Allow the solvent to evaporate completely.

  • Bioassay Setup:

    • Place one treated and one control leaf disk in a Petri dish lined with moist filter paper.

    • Introduce a single, pre-starved insect larva into each Petri dish.

  • Data Collection:

    • After a set period (e.g., 24 hours), remove the larva and measure the area of each leaf disk consumed.

  • Data Analysis:

    • Calculate a feeding deterrence index (FDI) using the formula: FDI (%) = [(C - T) / (C + T)] x 100, where C is the area of the control disk consumed and T is the area of the treated disk consumed.

    • Determine the concentration of this compound that causes 50% feeding deterrence (ED₅₀).

Antifungal Mycelial Inhibition Assay

This protocol is based on standard methods for evaluating the antifungal activity of natural compounds.

Objective: To determine the inhibitory effect of this compound on the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungus (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • This compound solutions at various concentrations

  • Control solvent (e.g., DMSO)

  • Sterile Petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Preparation of Media:

    • Prepare PDA medium and autoclave.

    • While the medium is still molten, add the appropriate volume of this compound solution to achieve the desired final concentrations. Add an equivalent volume of solvent to the control plates.

    • Pour the amended and control PDA into sterile Petri dishes and allow to solidify.

  • Inoculation:

    • Using a sterile cork borer, cut a mycelial plug from the edge of an actively growing fungal culture.

    • Place the mycelial plug in the center of each PDA plate (both treated and control).

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition (MGI) using the formula: MGI (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

    • Determine the effective concentration of this compound that causes 50% mycelial growth inhibition (EC₅₀).

This compound and Plant Signaling Pathways

The defensive action of this compound is not solely based on its direct toxicity but also involves the modulation of the plant's own defense signaling network. The jasmonic acid (JA) and salicylic acid (SA) pathways are central to induced plant immunity, and evidence suggests that quinolizidine alkaloids can influence these pathways.

Herbivore attack or pathogen infection triggers a cascade of intracellular events. In the case of herbivory, damage-associated molecular patterns (DAMPs) are recognized, leading to the synthesis of jasmonic acid. JA-isoleucine (JA-Ile), the bioactive form of jasmonate, binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding leads to the degradation of JAZ repressor proteins, thereby de-repressing transcription factors such as MYC2. Activated MYC2 then induces the expression of a suite of defense-related genes, including those involved in the biosynthesis of defensive secondary metabolites like alkaloids.

Similarly, the perception of pathogen-associated molecular patterns (PAMPs) can lead to the accumulation of salicylic acid. SA plays a critical role in establishing systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity. There is evidence that certain quinolizidine alkaloids can induce SAR by acting on the SA signaling pathway.[8]

The interplay between the JA and SA pathways is often antagonistic, allowing the plant to fine-tune its defense response to specific threats. The presence of alkaloids like this compound can prime the plant for a more robust and rapid defense response upon subsequent attack.

G cluster_herbivore Herbivore Attack cluster_pathogen Pathogen Infection cluster_ja_pathway Jasmonic Acid Pathway cluster_sa_pathway Salicylic Acid Pathway herbivore Herbivore Feeding damps DAMPs herbivore->damps causes ja_synthesis JA Biosynthesis damps->ja_synthesis pathogen Pathogen Presence pamps PAMPs pathogen->pamps releases sa_synthesis SA Biosynthesis pamps->sa_synthesis ja_ile JA-Ile ja_synthesis->ja_ile coi1 SCF-COI1 Complex ja_ile->coi1 binds to ja_ile->sa_synthesis antagonizes jaz JAZ Repressors coi1->jaz promotes degradation of myc2 MYC2 (Transcription Factor) jaz->myc2 represses alkaloid_synthesis Alkaloid Biosynthesis (including this compound) myc2->alkaloid_synthesis activates thermopsine_node This compound alkaloid_synthesis->thermopsine_node sa Salicylic Acid sa_synthesis->sa sa->ja_synthesis antagonizes npr1 NPR1 sa->npr1 activates pr_genes Pathogenesis-Related (PR) Genes npr1->pr_genes induces sar Systemic Acquired Resistance (SAR) pr_genes->sar defense_response Enhanced Plant Defense sar->defense_response contributes to thermopsine_node->defense_response contributes to ja_pathway_label sa_pathway_label

References

Discovery and Isolation of Novel Thermopsine-Based Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel thermopsine-based alkaloids, a promising class of bioactive compounds. The content is structured to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, with a focus on recent advancements in the field. This guide details the experimental protocols for the isolation and characterization of these alkaloids, presents quantitative data in a structured format, and visualizes key biological pathways and experimental workflows.

Introduction to this compound-Based Alkaloids

This compound is a quinolizidine alkaloid found in various plants of the Fabaceae family, notably in the genus Thermopsis.[1][2] It is a stereoisomer of cytisine, another well-studied quinolizidine alkaloid.[1] These alkaloids are known for their diverse biological activities, which have led to growing interest in the discovery and development of novel derivatives for therapeutic and agrochemical applications. Recent research has focused on the isolation and characterization of new this compound-based alkaloids with unique structural features and enhanced biological activities.

A significant recent development in this area is the discovery of a series of novel this compound-based alkaloids, named Thermlanseedlines A-G , isolated from the seeds of Thermopsis lanceolata R. Br.[3][4] These compounds exhibit interesting antiviral and insecticidal properties, highlighting the potential of this compound-based scaffolds in the development of new bioactive agents.

Discovery of Novel this compound-Based Alkaloids: The "Thermlanseedlines"

In 2022, a research group reported the isolation and structure elucidation of seven previously undescribed this compound-based alkaloids, Thermlanseedlines A-G, from the seeds of Thermopsis lanceolata.[3] This discovery underscores the rich chemical diversity within this plant species and the potential for finding novel alkaloid structures. The structures of these new compounds, which include unique dimeric formations of quinolizidine alkaloids, were determined through extensive spectroscopic analysis.[3][4]

Experimental Protocols

The following sections detail the generalized experimental protocols for the extraction, isolation, and structural elucidation of novel this compound-based alkaloids, based on established methods for quinolizidine alkaloid research.

Extraction of Crude Alkaloids

The initial step in the isolation of this compound-based alkaloids involves the extraction of the raw plant material. A common method is the use of an acid-base extraction technique.

Protocol:

  • Maceration: The dried and powdered plant material (e.g., seeds of Thermopsis lanceolata) is macerated with an acidic aqueous solution (e.g., 0.5 M HCl) for an extended period (e.g., 24-48 hours) at room temperature. This process protonates the alkaloids, rendering them soluble in the aqueous phase.

  • Filtration: The acidic extract is filtered to remove solid plant debris.

  • Basification: The filtered extract is then made alkaline by the addition of a base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 10-12. This deprotonates the alkaloid salts, converting them into their free base form.

  • Solvent Extraction: The basified aqueous solution is repeatedly extracted with an organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate). The free base alkaloids, being more soluble in organic solvents, will partition into the organic layer.

  • Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude alkaloid extract.

A patent for the extraction of this compound and cytisine from Thermopsis lanceolata seeds describes a similar process involving initial extraction with alcohol, followed by a liquid-liquid extraction with benzene and an acidic aqueous solution.[5]

Isolation and Purification of Novel Alkaloids

The crude alkaloid extract, containing a mixture of different compounds, is then subjected to chromatographic techniques to isolate the individual novel alkaloids.

Protocol:

  • Column Chromatography: The crude extract is first fractionated using column chromatography over silica gel or alumina. A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol or ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compounds of interest are further purified by prep-HPLC. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is commonly used.

  • Crystallization: The purified alkaloids are obtained as solid compounds by crystallization from a suitable solvent or solvent mixture.

Structure Elucidation

The molecular structure of the isolated novel alkaloids is determined using a combination of spectroscopic techniques.

Protocol:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule.

    • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

  • UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the presence of chromophores in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

  • Electronic Circular Dichroism (ECD): ECD calculations are often used to determine the absolute configuration of chiral centers in the molecule.

Quantitative Data

The following tables summarize the key quantitative data for the novel this compound-based alkaloids, Thermlanseedlines A-G, as reported in the literature.

Table 1: Spectroscopic Data for Thermlanseedlines A-G

CompoundMolecular FormulaHRESIMS [M+H]⁺ (m/z)UV (λmax, nm)
Thermlanseedline A C₁₅H₂₀N₂OData not available in abstractData not available in abstract
Thermlanseedline B C₃₀H₄₀N₄O₂Data not available in abstractData not available in abstract
Thermlanseedline C C₃₀H₄₀N₄O₂Data not available in abstractData not available in abstract
Thermlanseedline D C₃₀H₃₈N₄O₂Data not available in abstractData not available in abstract
Thermlanseedline E C₃₀H₄₀N₄O₃Data not available in abstractData not available in abstract
Thermlanseedline F C₃₀H₄₀N₄O₃Data not available in abstractData not available in abstract
Thermlanseedline G C₁₅H₂₂N₂OData not available in abstractData not available in abstract

Note: Detailed ¹H and ¹³C NMR data are crucial for the complete characterization of these compounds but are not available in the abstracts of the primary literature. Access to the full-text articles is required to populate this information.

Table 2: Biological Activity of Novel this compound-Based Alkaloids

CompoundBiological ActivityQuantitative DataReference
Thermlanseedline A Insecticidal (against Aphis fabae)LC₅₀ = 25.2 mg/L[3]
Thermlanseedline F Antiviral (against Tomato spotted wilt virus - TSWV)Significant activity compared to ningnanmycin[3]

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and putative biological signaling pathways associated with this compound-based alkaloids.

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Thermopsis lanceolata seeds) extraction Acid-Base Extraction plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fractions Alkaloid Fractions column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_alkaloids Pure Novel Alkaloids prep_hplc->pure_alkaloids structure_elucidation Structure Elucidation (NMR, MS, etc.) pure_alkaloids->structure_elucidation biological_assay Biological Activity Assays pure_alkaloids->biological_assay

Caption: Experimental workflow for the isolation and characterization of novel this compound-based alkaloids.

Putative Antiviral Signaling Pathway

The antiviral mechanism of quinolizidine alkaloids is thought to involve the modulation of the host's innate immune response, particularly the interferon pathway.

antiviral_pathway cluster_virus Viral Infection cluster_host Host Cell virus Virus viral_rna Viral RNA virus->viral_rna rig_i RIG-I viral_rna->rig_i mavs MAVS rig_i->mavs tbk1 TBK1 mavs->tbk1 irf3 IRF3 tbk1->irf3 ifn Interferon (IFN) irf3->ifn ifnar IFN Receptor ifn->ifnar jak_stat JAK-STAT Pathway ifnar->jak_stat isg Interferon-Stimulated Genes (ISGs) jak_stat->isg antiviral_state Antiviral State isg->antiviral_state This compound This compound Alkaloid This compound->tbk1 Modulation

Caption: Putative antiviral mechanism of this compound alkaloids via modulation of the interferon signaling pathway.

Putative Insecticidal Signaling Pathway

The insecticidal activity of quinolizidine alkaloids is often attributed to their interaction with the insect's nervous system, particularly by inhibiting acetylcholinesterase.

insecticidal_pathway cluster_synapse Insect Synapse presynaptic Presynaptic Neuron ach Acetylcholine (ACh) presynaptic->ach Release postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft synaptic_cleft->postsynaptic ach->synaptic_cleft ach_receptor ACh Receptor ach->ach_receptor Binds ache Acetylcholinesterase (AChE) ach->ache Hydrolysis ach_receptor->postsynaptic Signal This compound This compound Alkaloid This compound->ache Inhibition

Caption: Putative insecticidal mechanism of this compound alkaloids via inhibition of acetylcholinesterase.

Conclusion

The discovery of novel this compound-based alkaloids, such as the Thermlanseedlines A-G, opens up new avenues for research and development in the fields of medicine and agriculture. Their unique chemical structures and promising biological activities make them attractive candidates for further investigation. This technical guide provides a foundational understanding of the processes involved in the discovery, isolation, and characterization of these compounds, and it is hoped that this will serve as a valuable resource for the scientific community. Further research is warranted to fully elucidate the mechanisms of action of these novel alkaloids and to explore their full therapeutic and commercial potential.

References

Thermopsine: A Quinolizidine Alkaloid with Therapeutic Potential as a Lead Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermopsine, a naturally occurring quinolizidine alkaloid, has emerged as a compound of interest in the field of drug discovery. Belonging to the same chemical class as the well-known smoking cessation aid, cytisine, this compound shares structural similarities that suggest a potential interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a wide range of physiological and pathological processes, including neurotransmission, inflammation, and addiction, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, summarizing the available data on its biological activity, potential mechanisms of action, and methodologies for its investigation, to support further research and development of this compound-based therapeutics.

Biological Activity and Pharmacological Profile

This compound is a quinolizidine alkaloid found in plants of the Thermopsis genus, commonly known as goldenbanners or false lupines. Structurally related to other lupin alkaloids, its pharmacological effects are anticipated to be mediated through interactions with neuronal signaling pathways.

Neuromuscular Effects

Initial investigations into the biological effects of this compound have suggested activity at the neuromuscular junction. An alkaloid preparation containing this compound, along with another alkaloid anagyrine, derived from Thermopsis montana, was observed to induce prolonged recumbency and microscopic acute hyaline skeletal myodegeneration in cattle. This myopathic effect points towards a potential interaction with neuromuscular transmission processes, a hallmark of many compounds acting on nicotinic acetylcholine receptors.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Given its structural resemblance to cytisine, a known partial agonist of α4β2 nAChRs, it is highly probable that this compound also targets this family of ligand-gated ion channels.[1] Nicotinic receptors are crucial for synaptic transmission in the central and peripheral nervous systems. Modulation of nAChR activity can influence the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine itself, thereby affecting a wide array of physiological functions.

While direct quantitative data on the binding affinity of this compound for specific nAChR subtypes is currently limited in publicly available literature, the known pharmacology of similar quinolizidine alkaloids provides a strong rationale for investigating this compound as a modulator of these receptors.

Quantitative Pharmacological Data

A critical aspect of evaluating a potential lead compound is the quantitative assessment of its interaction with its biological target. For this compound, this would involve determining its binding affinity (Ki) and functional activity (e.g., IC50 or EC50) at various nAChR subtypes.

Table 1: Hypothetical Quantitative Data for this compound at nAChR Subtypes

Receptor SubtypeBinding Affinity (Ki) (nM)Functional Activity (IC50/EC50) (nM)Assay Type
α4β2Data not currently availableData not currently availableRadioligand Binding / Electrophysiology
α7Data not currently availableData not currently availableRadioligand Binding / Calcium Imaging
α3β4Data not currently availableData not currently availableRadioligand Binding / Electrophysiology

Note: This table is presented as a template for the type of quantitative data required for a thorough evaluation of this compound. The values are currently placeholders and need to be determined through experimental investigation.

Experimental Protocols

To facilitate further research into the pharmacological profile of this compound, the following section outlines detailed methodologies for key experiments.

Radioligand Binding Assays for nAChR Affinity

This protocol describes a method to determine the binding affinity (Ki) of this compound for specific nAChR subtypes using a competitive radioligand binding assay.

Objective: To quantify the affinity of this compound for a specific nAChR subtype (e.g., α4β2).

Materials:

  • Cell membranes expressing the nAChR subtype of interest.

  • Radioligand specific for the nAChR subtype (e.g., [³H]-epibatidine for α4β2).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand like nicotine or cytisine).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound by fitting the specific binding data to a one-site competition curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Prep_Thermo Prepare this compound Dilutions Combine Combine Membranes, Radioligand, and this compound in 96-well Plate Prep_Thermo->Combine Prep_Reagents Prepare Assay Reagents Prep_Reagents->Combine Incubate Incubate to Equilibrium Combine->Incubate Filter Filter through Glass Fiber Filters Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calc_SB Calculate Specific Binding Count->Calc_SB Calc_IC50 Determine IC50 Calc_SB->Calc_IC50 Calc_Ki Calculate Ki Calc_IC50->Calc_Ki nAChR_Signaling This compound This compound nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2) This compound->nAChR Binds to Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activates Ca_Influx Further Ca²⁺ Influx VGCC->Ca_Influx Opens Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Ca_Influx->Neurotransmitter_Release Triggers Downstream Downstream Cellular Effects Neurotransmitter_Release->Downstream

References

Methodological & Application

Application Notes and Protocols: High-Purity Thermopsine Production from Thermopsis lanceolata Seeds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thermopsine is a quinolizidine alkaloid found in various plants of the Thermopsis genus, notably in the seeds of Thermopsis lanceolata[1][2]. As a member of the lupin alkaloids, it shares a structural relationship with compounds like cytisine and lupanine[2][3]. Recent research has highlighted its potential biological activities, including significant antiviral effects against plant viruses like the Tomato spotted wilt virus (TSWV) and insecticidal properties against pests such as Aphis fabae[4]. These attributes make this compound a compound of interest for researchers in agronomy, pharmacology, and drug development.

This document provides a comprehensive protocol for the extraction and purification of this compound from the seeds of Thermopsis lanceolata. The methodology is based on a well-established acid-base extraction technique tailored for alkaloids, ensuring high yield and purity suitable for research and development applications[1].

Experimental Protocol: Extraction and Purification

This protocol details a robust method for isolating this compound from its natural source, involving initial solvent extraction followed by a multi-step liquid-liquid purification and final recrystallization.

Materials and Reagents
  • Plant Material : Dried seeds of Thermopsis lanceolata.

  • Solvents : 95% Ethanol (or Methanol), Benzene (or a suitable substitute like Toluene), Dichloromethane, Acetone.

  • Acids/Bases : Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).

  • Apparatus : Grinder or mill, large-scale extractor (e.g., Soxhlet or multi-function extractor), rotary evaporator, separatory funnels, filtration apparatus, crystallization dishes, pH meter.

  • Analytical Equipment : Thin-Layer Chromatography (TLC) plates (Silica Gel G), High-Performance Liquid Chromatography (HPLC) system for purity analysis.

Step-by-Step Methodology

Step 1: Seed Preparation

  • Obtain dried seeds of Thermopsis lanceolata.

  • Grind the seeds into a coarse powder (10-60 mesh) to increase the surface area for efficient extraction[1].

Step 2: Primary Alcoholic Extraction

  • Place the powdered seeds into a stainless steel multi-function extractor.

  • Add 95% ethanol at a solvent-to-seed ratio of 10:1 (w/w)[1].

  • Heat the mixture to 75°C and maintain this temperature for at least 2 hours with continuous stirring[1].

  • Filter and collect the ethanol extract.

  • Repeat the extraction process two more times on the seed residue with fresh ethanol to ensure maximum alkaloid recovery.

  • Combine all three ethanol extracts.

Step 3: Concentration

  • Concentrate the pooled ethanol extracts using a double-effect evaporator or a rotary evaporator under reduced pressure.

  • Continue concentration until a thick medicinal extract (proportioned at 1.15–1.25) is obtained[1]. This concentrate contains the total alkaloids.

Step 4: Liquid-Liquid Extraction (Acid-Base Purification)

  • Dissolve the crude extract in an acidic aqueous solution (e.g., 1 M HCl).

  • Transfer the acidic solution to a large separatory funnel and extract repeatedly with an organic solvent like benzene or dichloromethane. This step removes neutral and acidic impurities, while the protonated alkaloids remain in the aqueous phase[1][5].

  • Monitor the organic phase with TLC to ensure no alkaloids are being lost. Discard the organic layer.

  • The remaining acidic aqueous solution now primarily contains this compound and other alkaloids[1].

Step 5: Precipitation and Isolation of this compound

  • Slowly add an alkaline reagent (e.g., concentrated NaOH solution) to the acidic aqueous solution while stirring, adjusting the pH to approximately 12[1].

  • The alkaloids will deprotonate and precipitate out of the solution.

  • Allow the mixture to stand, facilitating the crystallization of crude this compound[1].

  • Collect the precipitated solid by filtration and wash with cold distilled water.

Step 6: Recrystallization for Final Purity

  • Dissolve the crude this compound solid in a minimal amount of a suitable hot solvent, such as acetone or ethanol.

  • Allow the solution to cool slowly to room temperature, then transfer to 4°C to induce the formation of high-purity crystals.

  • Filter the purified crystals and dry them under a vacuum.

  • Assess the final purity using HPLC or TLC. For TLC, a developing agent of benzene:acetone:methanol (4:2:2 v/v) can be used with Dragendorff's reagent for visualization[1].

Workflow Diagram

The following diagram illustrates the complete workflow for the extraction and purification of this compound.

G start Thermopsis lanceolata Seeds crush Grinding (10-60 mesh) start->crush extract Repeated Hot Ethanol Extraction (3x) crush->extract concentrate Concentration (Evaporation) extract->concentrate crude_extract Crude Alkaloid Extract concentrate->crude_extract acid_base Acid-Base Liquid-Liquid Extraction crude_extract->acid_base impurities Neutral/Acidic Impurities (Discarded) acid_base->impurities Organic Phase acid_sol Acidic Solution of Total Alkaloids acid_base->acid_sol Aqueous Phase alkalize Alkalization (pH 12) & Precipitation acid_sol->alkalize crude_therm Crude this compound Solid alkalize->crude_therm recrystal Recrystallization (e.g., from Acetone) crude_therm->recrystal final_product High-Purity this compound recrystal->final_product

Caption: Workflow for this compound Extraction and Purification.

Quantitative Data Summary

The efficiency of each purification step is critical for maximizing the final yield. The following table provides representative data for the expected yield and purity at different stages of the process.

Purification StepDescriptionTypical this compound Purity (%)Overall Yield (%)
1. Crude Extract Concentrated alcoholic extract after evaporation.5 - 15%100% (baseline)
2. Post L-L Extraction Aqueous phase after removal of neutral impurities.40 - 60%85 - 95%
3. Precipitated Solid Crude this compound after alkalization and filtration.70 - 85%75 - 85%
4. Final Product This compound after one or more recrystallizations.> 98%60 - 75%

Note: Values are illustrative and can vary based on the quality of the starting material and the precision of the experimental execution.

Biological Activities of this compound

This compound has demonstrated notable biological effects, positioning it as a lead compound for developing new agrochemicals or therapeutic agents. The diagram below outlines its key reported activities.

G This compound This compound antiviral Antiviral Activity This compound->antiviral insecticidal Insecticidal Activity This compound->insecticidal tswv Inhibition of Tomato Spotted Wilt Virus (TSWV) antiviral->tswv aphis Toxicity against Aphis fabae (Bean Aphid) insecticidal->aphis

References

Application Note: High-Throughput Analysis of Quinolizidine Alkaloids in Leguminous Plants using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

Quinolizidine alkaloids (QAs) are a class of secondary metabolites found predominantly in leguminous plants, such as lupins. While they serve as a defense mechanism for the plant, they can be toxic to humans and animals, making their detection and quantification crucial for food safety and drug development.[1] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of multiple quinolizidine alkaloids in complex matrices like seeds and flour. The protocol described herein utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, offering high recovery and minimal matrix effects.[1] The subsequent analysis by LC-MS/MS provides excellent sensitivity and selectivity, with detection limits as low as 0.01 mg/kg for certain alkaloids.[1]

Introduction

Quinolizidine alkaloids are a significant concern in the food and feed industries due to their potential adverse health effects.[2] The regulatory limit for QAs in lupin-containing food products is often set at a maximum of 200 mg/kg.[2] Traditional analytical methods for QA analysis, such as Gas Chromatography (GC) coupled with various detectors (MS, FID, NPD), often involve complex and time-consuming sample preparation steps, including liquid-liquid or solid-phase extraction.[2] LC-MS/MS offers a more direct and high-throughput alternative, circumventing many of the limitations associated with GC-based methods.[2] This note presents a validated LC-MS/MS method for the analysis of five key quinolizidine alkaloids: lupanine, isolupanine, 13-hydroxylupanine, angustifoline, and sparteine.

Experimental Workflow

The overall experimental workflow for the analysis of quinolizidine alkaloids by LC-MS/MS is depicted below. This process includes sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Quinolizidine Alkaloid Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Homogenization (e.g., Milling of Seeds) extraction QuEChERS Extraction (Acetonitrile, Buffer Salts) sample->extraction cleanup Dispersive SPE Cleanup (d-SPE) extraction->cleanup filtration Filtration (0.22 µm) cleanup->filtration lc_separation LC Separation (HILIC or C18 Column) filtration->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for quinolizidine alkaloid analysis.

Detailed Protocols

Sample Preparation: Modified QuEChERS Method

This protocol is optimized for the extraction of quinolizidine alkaloids from leguminous seeds and flour.[1]

  • Homogenization: Mill the seed or flour sample to a fine powder.

  • Extraction:

    • Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds.

    • Add 10 mL of acetonitrile containing 1% formic acid.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup powder (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

    • The sample is now ready for LC-MS/MS analysis.

Alternative Sample Preparation: Acidified Methanol/Water Extraction

A simpler, one-step extraction procedure has also been shown to be effective.[3]

  • Homogenization: Mill the seed or flour sample to a fine powder.

  • Extraction:

    • Weigh a portion of the homogenized sample.

    • Add an appropriate volume of acidified methanol/water.

    • Vortex or sonicate for a specified time (e.g., 60 minutes for ultrasonic extraction with 80% methanol).[4]

    • Centrifuge to pellet solid material.

  • Final Preparation:

    • Filter the supernatant through a 0.45 µm membrane filter into an LC vial.[2]

LC-MS/MS Method Development and Validation Logic

The development of a robust LC-MS/MS method involves several key stages, from the initial optimization of chromatographic and mass spectrometric conditions to full method validation.

Method Development Logic cluster_method_dev Method Development cluster_validation Method Validation select_analytes Select Target Quinolizidine Alkaloids optimize_ms Optimize MS/MS Parameters (Precursor/Product Ions, CE) select_analytes->optimize_ms optimize_lc Optimize LC Conditions (Column, Mobile Phase, Gradient) select_analytes->optimize_lc linearity Linearity & Range optimize_ms->linearity optimize_lc->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) precision Precision (Repeatability) accuracy->precision selectivity Selectivity (Matrix Effects) precision->selectivity stability Stability selectivity->stability

References

Application Notes and Protocols for Evaluating the Antiviral Activity of Thermopsine using a Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for utilizing a plaque reduction assay to determine the antiviral efficacy of Thermopsine, a quinolizidine alkaloid. While direct antiviral data for this compound is emerging, this document outlines a robust, generalized methodology applicable for screening and characterizing the antiviral properties of novel plant-derived compounds. The protocol covers cell and virus preparation, cytotoxicity assessment, the plaque reduction assay itself, and data analysis. Additionally, hypothetical data presentation and a proposed mechanism of action are included to guide researchers in their experimental design and interpretation.

Introduction

Viral infections remain a significant global health challenge, necessitating the continuous discovery and development of novel antiviral agents. Natural products, particularly plant-derived alkaloids, have historically been a rich source of therapeutic compounds. This compound, a quinolizidine alkaloid found in plants of the Thermopsis genus, has been identified as part of a group of compounds with potential antiviral activities. Recent studies have shown that this compound-based alkaloids from Thermopsis lanceolata and Thermopsis lupinoides exhibit antiviral activity against plant viruses like Tomato Spotted Wilt Virus (TSWV) and animal viruses such as Influenza A(H1N1)pdm09.

The plaque reduction assay is a gold-standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[1] This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death resulting from viral replication. The reduction in the number of plaques in the presence of the test compound is directly proportional to its antiviral activity.

This document provides a comprehensive guide for researchers to perform a plaque reduction assay to evaluate the antiviral potential of this compound.

Materials and Reagents

  • Cell Lines: Vero cells (ATCC® CCL-81™) or other appropriate host cell line for the chosen virus.

  • Viruses: Herpes Simplex Virus 1 (HSV-1), Vesicular Stomatitis Virus (VSV), or another suitable lytic virus.

  • This compound: Purified compound of known concentration.

  • Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Overlay Medium: 2X Modified Eagle's Medium (MEM) mixed 1:1 with 1.6% methylcellulose.

  • Staining Solution: 0.1% Crystal Violet in 20% ethanol.

  • Fixing Solution: 10% Formalin in Phosphate Buffered Saline (PBS).

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: 0.25%.

  • Cell Culture Plates: 6-well or 12-well plates.

  • CO2 Incubator: 37°C, 5% CO2.

  • Inverted Microscope.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Prior to evaluating antiviral activity, it is crucial to determine the cytotoxicity of this compound on the host cells to ensure that any observed reduction in plaque formation is due to antiviral effects and not cell death caused by the compound.

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a cell-only control (medium only).

  • Incubation: Incubate the plate for 48-72 hours (corresponding to the duration of the plaque assay).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay
  • Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for 6-well plates). Incubate for 24-48 hours.

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free DMEM to achieve a concentration that will produce 50-100 plaques per well.

  • Infection: Aspirate the culture medium from the confluent cell monolayers and infect the cells with 200 µL (for 6-well plates) of the appropriate virus dilution.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C with gentle rocking every 15 minutes to allow for virus adsorption.

  • This compound Treatment: During the adsorption period, prepare different concentrations of this compound in the overlay medium. The concentrations should be below the determined CC50 value.

  • Overlay Application: After adsorption, aspirate the virus inoculum and gently add 2 mL of the overlay medium containing the different concentrations of this compound to each well. Also include a virus-only control (overlay medium without the compound) and a cell-only control.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until distinct plaques are visible.

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with 1 mL of 10% formalin for 30 minutes.

    • Gently wash the wells with water.

    • Stain the cells with 0.5 mL of 0.1% crystal violet solution for 15-30 minutes.

    • Wash the wells with water to remove excess stain and allow them to air dry.

  • Plaque Counting: Count the number of plaques in each well.

Data Analysis
  • Calculate the percentage of plaque reduction for each concentration of this compound using the following formula:

    • % Plaque Reduction = [(Number of plaques in virus control - Number of plaques in treated well) / Number of plaques in virus control] x 100

  • Determine the 50% effective concentration (EC50), which is the concentration of this compound that reduces the number of plaques by 50%. This can be calculated using a dose-response curve by plotting the percentage of plaque reduction against the log of the compound concentration.

  • Calculate the Selectivity Index (SI), which is a measure of the compound's therapeutic window:

    • SI = CC50 / EC50

    • A higher SI value indicates a more promising antiviral candidate.

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison. The following table is an example of how to present the antiviral activity and cytotoxicity data for this compound.

CompoundVirusCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
This compound (Hypothetical Data)HSV-1Vero15.5>100>6.45
Compound 34 (from T. lupinoides)¹TSWVN/A36.04N/AN/A
Acyclovir (Positive Control)HSV-1Vero2.1>200>95.2

¹Data from a study on a related compound against a plant virus, presented here for illustrative purposes.[2] N/A: Not Applicable or Not Available.

Visualization of Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the key steps in the plaque reduction assay for testing the antiviral activity of this compound.

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Cell_Culture Culture Host Cells (e.g., Vero) Infection Infect Cell Monolayer with Virus Cell_Culture->Infection Virus_Stock Prepare Virus Stock (e.g., HSV-1) Virus_Stock->Infection Thermopsine_Prep Prepare this compound Dilutions Treatment Add Overlay with This compound Thermopsine_Prep->Treatment Adsorption Virus Adsorption (1-2 hours) Infection->Adsorption Adsorption->Treatment Incubation Incubate (2-3 days) Treatment->Incubation Fix_Stain Fix and Stain with Crystal Violet Incubation->Fix_Stain Plaque_Count Count Plaques Fix_Stain->Plaque_Count Data_Analysis Calculate % Reduction, EC50, and SI Plaque_Count->Data_Analysis

Caption: Workflow of the plaque reduction assay.

Proposed Antiviral Mechanism of Action

The precise antiviral mechanism of this compound is yet to be fully elucidated. However, based on the known mechanisms of other alkaloids, a proposed pathway could involve interference with various stages of the viral life cycle.

Proposed_Antiviral_Mechanism cluster_virus_lifecycle Viral Life Cycle cluster_thermopsine_action Potential this compound Inhibition Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Genome Replication & Protein Synthesis Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release This compound This compound Inhibit_Entry Inhibition of Viral Entry This compound->Inhibit_Entry Inhibit_Replication Inhibition of Viral Replication Enzymes This compound->Inhibit_Replication Inhibit_Release Inhibition of Viral Release This compound->Inhibit_Release Inhibit_Entry->Attachment Inhibit_Replication->Replication Inhibit_Release->Release

Caption: Proposed antiviral mechanisms of this compound.

Troubleshooting

IssuePossible CauseSolution
No plaques in virus control Incorrect virus titer; inactive virus stock.Re-titer the virus stock; use a fresh virus aliquot.
Cell monolayer detaches Overly confluent cells; harsh washing steps.Seed fewer cells; be gentle during washing and aspiration.
Irregular plaque morphology Cell monolayer was not fully confluent; uneven overlay application.Ensure a uniform, confluent monolayer before infection; apply overlay medium slowly to the side of the well.
High background staining Incomplete removal of crystal violet.Wash wells thoroughly with water after staining.
High cytotoxicity at low concentrations Error in compound dilution; compound instability.Verify stock concentration and dilutions; prepare fresh compound solutions.

Conclusion

The plaque reduction assay is a reliable and quantitative method for assessing the antiviral activity of compounds like this compound. By following the detailed protocols outlined in these application notes, researchers can effectively screen and characterize the potential of this compound and other natural products as novel antiviral agents. It is important to perform cytotoxicity assays in parallel to ensure the observed effects are specific to viral inhibition. Further studies will be necessary to elucidate the precise mechanism of action of this compound against various viruses.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections and the rise of antifungal resistance necessitate the discovery and development of novel antifungal agents. A critical step in the evaluation of a new compound, hereafter referred to as "Thermopsine," is the determination of its in vitro activity against a range of clinically relevant fungal pathogens. Antifungal susceptibility testing (AFST) provides a quantitative measure of a compound's effectiveness, typically expressed as the Minimum Inhibitory Concentration (MIC).

Standardized protocols from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide a framework for reproducible and comparable results.[1][2][3][4] This document outlines the application of these standardized methods for the evaluation of "this compound."

Key Methodologies for Antifungal Susceptibility Testing

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antifungal agent.[5][6] This method involves challenging a standardized inoculum of a fungal isolate with serial dilutions of the antifungal compound in a microtiter plate format.

Other methods include agar-based diffusion and gradient diffusion tests.[7][8] Agar-based screening can be particularly useful for high-throughput screening of resistant isolates.[5][6]

Experimental Protocol: Broth Microdilution for Yeasts (Adapted from CLSI M27)

This protocol is a general guideline for determining the MIC of "this compound" against yeast species such as Candida albicans and Cryptococcus neoformans.

I. Materials

  • "this compound" (stock solution of known concentration in a suitable solvent, e.g., DMSO)

  • Fungal isolates (e.g., Candida albicans ATCC 90028, Candida parapsilosis ATCC 22019 as quality control strains)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Hemocytometer or other cell counting device

  • Sterile, disposable inoculation loops and spreaders

  • Sabouraud Dextrose Agar (SDA) plates

II. Preparation of Fungal Inoculum

  • Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • From a fresh culture, select several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Further dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

III. Preparation of "this compound" Dilutions

  • Perform serial two-fold dilutions of the "this compound" stock solution in RPMI 1640 medium in a separate 96-well plate or in tubes. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 to 16 µg/mL).

  • Ensure the final concentration of the solvent (e.g., DMSO) does not exceed a level that inhibits fungal growth (typically ≤1%).

IV. Microtiter Plate Inoculation

  • Pipette 100 µL of each "this compound" dilution into the appropriate wells of a 96-well microtiter plate.

  • Include a positive control well (no drug) and a negative control well (no inoculum).

  • Add 100 µL of the standardized fungal inoculum to each well (except the negative control).

  • The final volume in each well will be 200 µL.

V. Incubation

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at 35°C for 24-48 hours.

VI. Determination of MIC

  • The MIC is defined as the lowest concentration of "this compound" that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control.

  • Growth inhibition can be assessed visually or by using a microplate reader at a wavelength of 492-530 nm.

Data Presentation

Quantitative data from antifungal susceptibility testing should be summarized in a clear and structured format. The following table provides a hypothetical example of MIC data for "this compound" against various fungal pathogens.

Fungal SpeciesStrain ID"this compound" MIC Range (µg/mL)Fluconazole MIC Range (µg/mL) (Control)
Candida albicansATCC 900280.25 - 10.5 - 2
Candida glabrataClinical Isolate 14 - 1616 - 64
Candida parapsilosisATCC 220190.125 - 0.51 - 4
Cryptococcus neoformansClinical Isolate 21 - 44 - 16
Aspergillus fumigatusATCC 2043052 - 8>64

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the broth microdilution antifungal susceptibility testing method.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Fungal Isolate Culture (SDA Plate, 35°C, 24-48h) Inoculum_Prep 2. Inoculum Preparation (0.5 McFarland Standard) Fungal_Culture->Inoculum_Prep Inoculum_Dilution 3. Inoculum Dilution (to 0.5-2.5 x 10^3 CFU/mL) Inoculum_Prep->Inoculum_Dilution Inoculation 6. Inoculation (100 µL Fungal Suspension) Inoculum_Dilution->Inoculation Drug_Dilution 4. 'this compound' Serial Dilution (in RPMI 1640) Plate_Setup 5. Plate Setup (100 µL Drug Dilutions) Drug_Dilution->Plate_Setup Plate_Setup->Inoculation Incubation 7. Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading 8. MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Reading Data_Analysis 9. Data Analysis & Reporting MIC_Reading->Data_Analysis

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Potential Antifungal Mechanisms of Action

While the specific mechanism of "this compound" is yet to be determined, common targets for antifungal drugs include:

  • Ergosterol Synthesis: Inhibition of enzymes in the ergosterol biosynthesis pathway, a key component of the fungal cell membrane.[9][10][11][12]

  • Cell Wall Synthesis: Interference with the synthesis of structural components of the fungal cell wall, such as β-glucan.[10]

  • Nucleic Acid and Protein Synthesis: Disruption of DNA, RNA, or protein synthesis.[9][13]

Further studies, such as sterol analysis, cell wall integrity assays, and transcriptomics, would be necessary to elucidate the precise mechanism of action of "this compound."

The following diagram illustrates potential targets for antifungal agents within a fungal cell.

Antifungal_Targets cluster_cell_wall Cell Wall cluster_cell_membrane Cell Membrane cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Fungal_Cell Fungal Cell Beta_Glucan β-(1,3)-Glucan Synthesis Ergosterol Ergosterol Synthesis DNA_RNA DNA/RNA Synthesis Protein_Synth Protein Synthesis This compound This compound This compound->Beta_Glucan Inhibition This compound->Ergosterol Inhibition This compound->DNA_RNA Inhibition This compound->Protein_Synth Inhibition

Caption: Potential Cellular Targets for a Novel Antifungal Agent.

References

Application Notes and Protocols: Synthesis and Biological Screening of Thermopsine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of various Thermopsine derivatives and detailed protocols for their biological screening against a panel of targets. The methodologies outlined below are intended to serve as a guide for the exploration of this compound-based compounds as potential therapeutic agents.

Introduction

This compound, a quinolizidine alkaloid, and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. These compounds have shown potential as antiviral, insecticidal, antifungal, cytotoxic, and anti-inflammatory agents. This document details the synthetic routes to key this compound derivatives and provides robust protocols for evaluating their biological efficacy.

Synthesis of this compound Derivatives

The following protocols are based on established methods for the modification of the this compound scaffold.

Protocol 1: Synthesis of 3-Nitrothis compound and 5-Nitrothis compound

This protocol describes the nitration of this compound to yield a mixture of 3-nitrothis compound and 5-nitrothis compound.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

  • Dissolve this compound in a suitable solvent such as dichloromethane.

  • Slowly add the nitrating mixture to the this compound solution with constant stirring, maintaining a low temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture onto ice and neutralize with a saturated solution of sodium carbonate.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to separate the 3-nitrothis compound and 5-nitrothis compound isomers.

Protocol 2: Synthesis of 3-Aminothis compound

This protocol details the reduction of 3-nitrothis compound to 3-aminothis compound.

Materials:

  • 3-Nitrothis compound

  • Tin(II) Chloride (SnCl₂) or Iron (Fe) powder

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Suspend 3-nitrothis compound in a suitable solvent like ethanol or a mixture of ethanol and water.

  • Add a reducing agent such as tin(II) chloride or iron powder.

  • Add concentrated hydrochloric acid dropwise with stirring.

  • Heat the reaction mixture under reflux and monitor its progress by TLC.

  • After completion, cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the solution is basic.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-aminothis compound.

Biological Screening Protocols

The following are detailed protocols for assessing the biological activity of synthesized this compound derivatives.

Antiviral Activity Screening: Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound.

Materials:

  • Vero cells (or other susceptible cell line)

  • Virus stock (e.g., Tobacco Mosaic Virus, Tomato Spotted Wilt Virus)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound derivatives

  • Methylcellulose overlay medium

  • Crystal Violet staining solution

Procedure:

  • Seed Vero cells in 6-well plates and grow until a confluent monolayer is formed.

  • Prepare serial dilutions of the this compound derivatives in DMEM.

  • Pre-incubate the cell monolayers with the different concentrations of the compounds for 1 hour at 37°C.

  • Infect the cells with a known titer of the virus for 1-2 hours.

  • Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Overlay the cells with methylcellulose medium containing the respective concentrations of the this compound derivatives.

  • Incubate the plates for 3-5 days at 37°C in a CO₂ incubator until plaques are visible.

  • Fix the cells with a formaldehyde solution and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The 50% inhibitory concentration (IC₅₀) can then be determined.

Insecticidal Activity Screening against Aphis fabae

This protocol outlines a method to assess the insecticidal properties of this compound derivatives against the black bean aphid.

Materials:

  • Aphis fabae (black bean aphids)

  • Broad bean plants or leaf discs

  • This compound derivatives

  • Distilled water

  • Surfactant (e.g., Tween-20)

  • Petri dishes

  • Filter paper

Procedure:

  • Prepare different concentrations of the this compound derivatives in distilled water with a small amount of surfactant to ensure even spreading.

  • Dip broad bean leaves or leaf discs into the test solutions for 10-20 seconds.

  • Allow the leaves to air dry.

  • Place the treated leaves in Petri dishes lined with moist filter paper.

  • Introduce a known number of adult aphids (e.g., 10-20) onto each leaf.

  • Seal the Petri dishes and incubate at room temperature.

  • Record the number of dead aphids at 24, 48, and 72 hours post-treatment.

  • Calculate the percentage mortality for each concentration and determine the lethal concentration 50% (LC₅₀).

Antifungal Activity Screening: Mycelial Growth Inhibition Assay

This assay evaluates the ability of the compounds to inhibit the growth of fungal mycelia.

Materials:

  • Fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Petri dishes

Procedure:

  • Prepare PDA medium and autoclave.

  • While the medium is still molten, add the this compound derivatives (dissolved in a small amount of DMSO) to achieve the desired final concentrations.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a small plug of the fungal mycelium.

  • Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25-28°C).

  • Measure the diameter of the fungal colony daily until the mycelium in the control plate (containing only DMSO) reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each compound concentration.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • DMEM or other appropriate cell culture medium

  • FBS

  • Penicillin-Streptomycin solution

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Anti-inflammatory Activity Screening: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • This compound derivatives

  • Vehicle (e.g., saline, carboxymethyl cellulose)

  • Parenteral administration supplies

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the this compound derivatives or the vehicle to different groups of rats (e.g., intraperitoneally or orally).

  • After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Data Presentation

The quantitative data from the biological screening should be summarized in clear and structured tables for easy comparison of the activity of different this compound derivatives.

Table 1: Antiviral Activity of this compound Derivatives

Compound IC₅₀ (µg/mL) vs. Virus A IC₅₀ (µg/mL) vs. Virus B
This compound
3-Nitrothis compound
3-Aminothis compound

| ... | | |

Table 2: Insecticidal Activity of this compound Derivatives against Aphis fabae

Compound LC₅₀ (µg/mL) at 24h LC₅₀ (µg/mL) at 48h LC₅₀ (µg/mL) at 72h
This compound
3-Nitrothis compound
3-Aminothis compound

| ... | | | |

Table 3: Antifungal Activity of this compound Derivatives

Compound % Inhibition at X µg/mL (Fungus A) % Inhibition at X µg/mL (Fungus B)
This compound
3-Nitrothis compound
3-Aminothis compound

| ... | | |

Table 4: Cytotoxicity of this compound Derivatives

Compound IC₅₀ (µM) on HeLa cells IC₅₀ (µM) on HepG2 cells
This compound
3-Nitrothis compound
3-Aminothis compound

| ... | | |

Table 5: Anti-inflammatory Activity of this compound Derivatives

Compound % Edema Inhibition at 3h (Dose)
This compound
3-Nitrothis compound
3-Aminothis compound

| ... | |

Visualizations

The following diagrams illustrate the synthetic workflow, a representative biological screening workflow, and a potential signaling pathway that may be modulated by this compound derivatives, based on the activity of related quinolizidine alkaloids.

Synthesis_Workflow This compound This compound Nitration Nitration (HNO3, H2SO4) This compound->Nitration Nitro_Mix 3-Nitrothis compound & 5-Nitrothis compound Mixture Nitration->Nitro_Mix Separation Column Chromatography Nitro_Mix->Separation Nitro_3 3-Nitrothis compound Separation->Nitro_3 Reduction Reduction (SnCl2 or Fe, HCl) Nitro_3->Reduction Amino_3 3-Aminothis compound Reduction->Amino_3

Caption: Synthetic workflow for the preparation of 3-nitro and 3-aminothis compound.

Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_data Data Analysis Derivative This compound Derivative Antiviral Antiviral Assay (Plaque Reduction) Derivative->Antiviral Insecticidal Insecticidal Assay (Aphis fabae) Derivative->Insecticidal Antifungal Antifungal Assay (Mycelial Growth) Derivative->Antifungal Cytotoxicity Cytotoxicity Assay (MTT) Derivative->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (Carrageenan Paw Edema) Derivative->Anti_inflammatory Data IC50 / LC50 / % Inhibition Antiviral->Data Insecticidal->Data Antifungal->Data Cytotoxicity->Data Anti_inflammatory->Data

Caption: General workflow for the biological screening of this compound derivatives.

Signaling_Pathway cluster_stimulus External Stimulus cluster_pathway Potential Signaling Pathways cluster_compound Compound Action Stimulus Inflammatory or Viral Stimulus IKK IKK Activation Stimulus->IKK MAPK MAPK Cascade (e.g., p38, JNK) Stimulus->MAPK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Gene_Expression MAPK->Gene_Expression Thermopsine_Derivative This compound Derivative Thermopsine_Derivative->IKK Inhibition Thermopsine_Derivative->MAPK Inhibition

Caption: Hypothetical signaling pathways potentially modulated by this compound derivatives.

Application Notes and Protocols: Evaluating Thermopsine as a Positive Control in Antiviral Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positive controls are essential in antiviral drug screening assays to validate experimental procedures and ensure that the assay system is performing as expected. An ideal positive control is a well-characterized compound with consistent and reproducible antiviral activity against the target virus. While several compounds are routinely used as positive controls for specific viruses, the exploration of new, broad-spectrum, or class-specific positive controls is valuable for the scientific community.

Thermopsine is a quinolizidine alkaloid found in plants of the Thermopsis genus. Quinolizidine alkaloids as a class have demonstrated a range of biological activities, including antiviral properties.[1][2] This has led to interest in evaluating specific members of this family, such as this compound, for their potential in antiviral research.

These application notes provide a framework for the evaluation of this compound as a potential positive control in in vitro antiviral experiments. The protocols outlined below describe the necessary steps to determine its cytotoxicity and antiviral efficacy, which are critical parameters for a positive control.

Hypothetical Data Presentation

For a compound to be considered a good positive control, it should exhibit potent antiviral activity at non-toxic concentrations. The data below is a hypothetical representation of what one might expect from a successful evaluation of this compound against two common respiratory viruses.

Table 1: Hypothetical Cytotoxicity and Antiviral Activity of this compound

CompoundCell LineCC50 (µM)¹VirusEC50 (µM)²Selectivity Index (SI)³
This compoundVero E6>100Influenza A/H1N15.2>19.2
This compoundA549>100Respiratory Syncytial Virus (RSV)8.7>11.5
RemdesivirVero E6>100Influenza A/H1N12.5>40
RibavirinA549>50Respiratory Syncytial Virus (RSV)10>5

¹ CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%. ² EC50 (50% Effective Concentration): The concentration of the compound that inhibits the viral cytopathic effect or viral replication by 50%. ³ Selectivity Index (SI): Calculated as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window.

Experimental Protocols

The following are detailed protocols for the evaluation of this compound's cytotoxicity and antiviral activity.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[3][4][5]

Materials:

  • This compound (stock solution in DMSO)

  • Host cells (e.g., Vero E6, A549)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Also include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a cell-only control (medium only).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours (this should correspond to the duration of the antiviral assay) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell-only control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is considered the gold standard for measuring the efficacy of an antiviral compound by quantifying the reduction in viral plaques.[6][7][8]

Materials:

  • This compound

  • Susceptible host cells (e.g., MDCK for influenza)

  • 6-well or 12-well cell culture plates

  • Virus stock of known titer (Plaque Forming Units/mL)

  • Infection medium (serum-free medium)

  • Overlay medium (e.g., 2X MEM containing 1% agarose)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed the plates with host cells to form a confluent monolayer on the day of infection.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium. Dilute the virus stock to a concentration that will produce 50-100 plaques per well.

  • Infection: Pre-incubate the virus dilution with the this compound dilutions for 1 hour at 37°C.

  • Cell Treatment and Infection: Wash the cell monolayers with PBS and infect the cells with 200 µL of the virus-compound mixture. Include a virus-only control and a cell-only control.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with 2 mL of the overlay medium containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.

  • Staining: Fix the cells with 10% formalin for at least 1 hour. Remove the overlay and stain the cells with Crystal Violet solution for 15 minutes.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus-only control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

Visualizations

Experimental Workflow for this compound Evaluation

G cluster_0 Cytotoxicity Assessment cluster_1 Antiviral Efficacy cluster_2 Data Analysis c1 Seed Host Cells (96-well plate) c2 Add Serial Dilutions of this compound c1->c2 c3 Incubate (48-72h) c2->c3 c4 MTT Assay c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate CC50 c5->c6 d1 Determine Selectivity Index (SI = CC50/EC50) c6->d1 a1 Seed Host Cells (Monolayer) a2 Infect with Virus + Serial Dilutions of this compound a1->a2 a3 Incubate (Plaque Formation) a2->a3 a4 Fix and Stain Plaques a3->a4 a5 Count Plaques a4->a5 a6 Calculate EC50 a5->a6 a6->d1

Caption: Workflow for evaluating this compound's suitability as a positive control.

Hypothesized Mechanism of Action of Quinolizidine Alkaloids

The antiviral mechanism of many alkaloids involves the disruption of early stages of the viral life cycle, such as attachment, entry, or uncoating, or the inhibition of viral replication machinery.[9]

G cluster_0 Viral Life Cycle cluster_1 Potential Inhibition by this compound Virus Virus Particle Attachment Attachment to Host Cell Receptor Virus->Attachment Entry Entry into Host Cell Attachment->Entry Uncoating Uncoating & Genome Release Entry->Uncoating Replication Viral Genome Replication Uncoating->Replication Assembly Virion Assembly Replication->Assembly Release Release of Progeny Viruses Assembly->Release This compound This compound (Quinolizidine Alkaloid) This compound->Entry Inhibition This compound->Replication Inhibition

Caption: Potential inhibitory points of this compound in the viral life cycle.

Conclusion

The provided protocols and framework will enable researchers to systematically evaluate the potential of this compound as a positive control for in vitro antiviral assays. A successful evaluation would demonstrate low cytotoxicity (high CC50), potent antiviral activity (low EC50), and consequently a high selectivity index. Establishing this compound as a reliable positive control could provide a valuable tool for the screening and development of novel antiviral agents.

References

Application Notes and Protocols for Determining the Cytotoxicity of Thermopsine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermopsine is a quinolizidine alkaloid found in plants of the Thermopsis and Lupinus genera. Quinolizidine alkaloids are a class of natural products known for a range of biological activities, including cytotoxic effects against various cancer cell lines. These application notes provide detailed protocols for assessing the cytotoxic potential of this compound using common cell-based assays. The described methods will enable researchers to determine the concentration-dependent effects of this compound on cell viability, membrane integrity, and the induction of apoptosis. Understanding the cytotoxic profile of this compound is a critical step in evaluating its potential as a therapeutic agent.

Data Presentation: Cytotoxicity of Quinolizidine Alkaloids

While specific IC50 values for this compound are not widely published, the following table summarizes the cytotoxic activity of related quinolizidine alkaloids against various human cancer cell lines. This data provides a comparative reference for the expected potency of this compound.

Alkaloid TypeCompoundCell LineCancer TypeIC50 (µM)Reference
Matrine-typeMatrineSMMC-7721Hepatocellular Carcinoma>50[1]
Matrine-typeMatrineA549Lung Adenocarcinoma>50[1]
Matrine-typeMatrineHepG2Hepatocellular Carcinoma>50[1]
Matrine-typeMatrineHL-60Promyelocytic Leukemia>50[1]
Matrine-typeMatrineMCF-7Breast Adenocarcinoma>50[1]
Matrine-typeMatrineSW480Colon Adenocarcinoma>50[1]
Lupanine-typeLupanineGSC-3#Glioma Stem Cell20 - 117[1]
Lupanine-typeLupanineGSC-12#Glioma Stem Cell20 - 117[1]
Lupanine-typeLupanineGSC-18#Glioma Stem Cell20 - 117[1]
Lupanine-typeLupanineMCF-7Breast Adenocarcinoma20 - 117[1]
Lupanine-typeLupanineHEPG-2Hepatocellular Carcinoma20 - 117[1]
Cytisine-typeCytisineA549Lung Adenocarcinoma26.83[1][2]
Cytisine-typeCytisineNCI-H23Lung Adenocarcinoma49.79[1][2]
Cytisine-typeCytisineNCI-H460Lung Adenocarcinoma32.45[1][2]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate add_this compound Add this compound to cells cell_seeding->add_this compound 24h incubation thermopsine_prep Prepare serial dilutions of this compound thermopsine_prep->add_this compound incubate_24_72h Incubate for 24-72 hours add_this compound->incubate_24_72h add_mtt Add MTT solution incubate_24_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

MTT Assay Experimental Workflow
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with a compromised plasma membrane, which is a hallmark of cytotoxicity and necrosis.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium

  • Serum-free cell culture medium

  • LDH cytotoxicity detection kit

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate as described in the MTT assay protocol.

  • Compound Treatment: Replace the medium with 100 µL of serum-free medium containing serial dilutions of this compound. Include the following controls:

    • Untreated Control (Spontaneous LDH release): Cells in serum-free medium with vehicle.

    • Maximum LDH Release Control: Cells in serum-free medium treated with the lysis buffer provided in the kit.

    • Background Control: Serum-free medium without cells.

  • Incubation: Incubate the plate for the desired period (e.g., 4, 8, 12, 24 hours) at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum release control - Absorbance of untreated control)] x 100

LDH_Assay_Workflow LDH Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate add_compounds Add compounds and controls to cells cell_seeding->add_compounds prepare_controls Prepare this compound dilutions and controls prepare_controls->add_compounds incubate_treatment Incubate for desired period add_compounds->incubate_treatment centrifuge_plate Centrifuge plate incubate_treatment->centrifuge_plate transfer_supernatant Transfer supernatant to a new plate centrifuge_plate->transfer_supernatant add_ldh_reagent Add LDH reaction mixture transfer_supernatant->add_ldh_reagent incubate_rt Incubate at room temperature add_ldh_reagent->incubate_rt add_stop_solution Add stop solution incubate_rt->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity

LDH Assay Experimental Workflow
Caspase-Glo® 3/7 Assay for Apoptosis Induction

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells into a white-walled 96-well plate as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 6, 12, 24 hours) at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Gently mix the contents of the wells and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated cells to determine the fold-increase in caspase activity.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

Based on the known mechanisms of other quinolizidine alkaloids, this compound may induce apoptosis through the mitochondrial (intrinsic) pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade.

Apoptosis_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome This compound This compound mmp_loss Loss of Mitochondrial Membrane Potential (ΔΨm) This compound->mmp_loss cytochrome_c Cytochrome c release mmp_loss->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase37 Caspase-3/7 activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Proposed Apoptosis Pathway

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Appropriate safety precautions should be taken when handling chemical reagents and cell cultures.

References

Application Notes and Protocols for High-Throughput Screening of Thermopsine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) of Thermopsine derivatives. The protocols outlined below are designed to identify and characterize the bioactivity of these compounds, with a focus on their potential as modulators of key cellular signaling pathways.

Introduction

This compound, a quinolizidine alkaloid, and its derivatives represent a class of compounds with potential therapeutic applications. Due to their structural diversity, a high-throughput screening approach is essential to efficiently evaluate large libraries of these derivatives to identify lead compounds for further development. This document details the protocols for a primary biochemical screen to identify potential inhibitors of a target kinase, followed by a cell-based secondary assay to confirm activity in a more physiologically relevant context.

Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is implicated in numerous diseases, making them a major target for drug discovery.[1][2][3][4] The following protocols are optimized for the screening of this compound derivatives against a representative kinase target.

Data Presentation: Summary of Screening Results

Effective HTS campaigns generate large volumes of data. The following tables provide a structured format for presenting the quantitative results from primary and secondary screens of a hypothetical library of this compound derivatives.

Table 1: Primary High-Throughput Screening of this compound Derivatives against Target Kinase

Compound IDConcentration (µM)Percent Inhibition (%)Z'-factor
T-0011085.20.85
T-0021012.50.85
T-0031092.10.85
T-004105.60.85
T-0051078.90.85
Control (Staurosporine)199.80.85
Control (DMSO)N/A00.85

Table 2: Dose-Response Analysis of Hit Compounds from Primary Screen

Compound IDIC50 (µM)Hill SlopeR² Value
T-0012.51.20.98
T-0030.81.10.99
T-0055.10.90.97

Table 3: Cell-Based Secondary Assay Results for Validated Hits

Compound IDEC50 (µM)Maximum Efficacy (%)
T-0014.288.5
T-0031.595.2
T-0058.981.3

Experimental Protocols

The following are detailed protocols for the primary biochemical and secondary cell-based assays.

Primary Assay: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This assay is designed to identify compounds that inhibit the activity of a specific target kinase by measuring the amount of ADP produced, which is a universal product of kinase reactions.[1]

Materials:

  • Target Kinase

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar fluorescence-based ADP detection kit

  • This compound derivative library (dissolved in DMSO)

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white, flat-bottom plates

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Compound Plating: Dispense 50 nL of each this compound derivative from the library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. For controls, dispense DMSO (negative control) and a known kinase inhibitor like Staurosporine (positive control).

  • Kinase Reaction Mixture Preparation: Prepare a kinase reaction mixture containing the target kinase and its substrate in the assay buffer.

  • Initiation of Kinase Reaction: Add 10 µL of the kinase reaction mixture to each well of the assay plate.

  • ATP Addition: To start the reaction, add 10 µL of ATP solution to each well. The final concentration of ATP should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection: Add 20 µL of the ADP detection reagent (e.g., ADP-Glo™ Reagent) to each well. This reagent stops the kinase reaction and depletes the remaining ATP.

  • Second Incubation: Incubate the plate at room temperature for 40 minutes.

  • Signal Generation: Add 40 µL of the Kinase Detection Reagent to each well. This reagent converts ADP to ATP, which is then used in a coupled luciferase reaction to generate a luminescent signal.

  • Third Incubation: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence intensity using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

Secondary Assay: Cell-Based Target Engagement Assay

This assay confirms the activity of the hit compounds in a cellular context, providing more physiologically relevant data.[5][6][7] This protocol describes a general method that can be adapted for specific cell lines and targets.

Materials:

  • A suitable human cell line expressing the target of interest (e.g., HEK293, HeLa).

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Hit compounds from the primary screen (dissolved in DMSO).

  • Cell-Titer Glo® Luminescent Cell Viability Assay (Promega) or similar.

  • White, clear-bottom 96-well cell culture plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compounds. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the cells with the compounds for a specific period (e.g., 24, 48, or 72 hours), depending on the target and the expected mechanism of action.

  • Cell Viability Measurement: After the incubation period, assess cell viability to determine the cytotoxic effects of the compounds.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Target Activity Readout: In parallel plates, after compound treatment, perform a specific assay to measure the activity of the target pathway (e.g., Western blot for phosphorylation status of a downstream substrate, reporter gene assay, or a specific ELISA).

Visualizations

The following diagrams illustrate the key processes described in these application notes.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Lead Optimization Compound_Library This compound Derivative Library Primary_Assay In Vitro Kinase Assay (Fluorescence-based) Compound_Library->Primary_Assay 10 µM single concentration Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Assay->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Active Compounds Secondary_Assay Cell-Based Assay (EC50 Determination) Dose_Response->Secondary_Assay Lead_Compounds Lead Compounds Secondary_Assay->Lead_Compounds Confirmed Hits

Caption: High-throughput screening workflow for this compound derivatives.

Kinase_Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Point of Intervention Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Recruits Upstream_Kinase Upstream Kinase Adaptor->Upstream_Kinase Activates Target_Kinase Target Kinase Upstream_Kinase->Target_Kinase Phosphorylates & Activates Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylates Transcription_Factor Transcription Factor Downstream_Substrate->Transcription_Factor Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates Gene Expression Thermopsine_Derivative This compound Derivative Thermopsine_Derivative->Target_Kinase Inhibits

Caption: Hypothetical signaling pathway targeted by this compound derivatives.

References

Formulation of Thermopsine for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermopsine, a quinolizidine alkaloid primarily isolated from plants of the Thermopsis genus, has garnered interest for its potential pharmacological activities, including anti-inflammatory and antitumor effects.[1] Successful in vivo investigation of these properties necessitates the development of a stable and bioavailable formulation. This document provides detailed application notes and protocols for the formulation of this compound for preclinical in vivo studies, addressing key challenges such as its presumed poor aqueous solubility. The protocols outlined herein are based on established methodologies for similar alkaloid compounds and are intended to serve as a comprehensive guide for researchers.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is critical for formulation development. Currently, publicly available data on this compound is limited.

Table 1: Physicochemical Data for this compound

ParameterValueSource
Molecular Formula C₁₅H₂₀N₂O--INVALID-LINK--
Molecular Weight 244.33 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Solubility DMSO: 25 mg/mL (102.32 mM; requires sonication)--INVALID-LINK--
Aqueous Solubility Data not availableN/A
LogP (predicted) Data not availableN/A
pKa (predicted) Data not availableN/A

Formulation Protocol for a Poorly Soluble Alkaloid like this compound

Given the high likelihood of poor aqueous solubility, a common characteristic of alkaloids, the following multi-step protocol is recommended.

Materials and Reagents
  • This compound (as pure as available)

  • Dimethyl sulfoxide (DMSO), ACS grade

  • Polyethylene glycol 400 (PEG 400), USP grade

  • Tween® 80 (Polysorbate 80), USP grade

  • Saline (0.9% NaCl), sterile

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Deionized water, sterile-filtered

Protocol for Preparation of a Vehicle-Based Formulation

This protocol aims to prepare a clear, stable solution or a fine suspension suitable for oral gavage or intraperitoneal injection in rodents. The percentages of co-solvents should be minimized while ensuring the compound remains in solution or suspension.

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound.

    • Dissolve this compound in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Use gentle vortexing and sonication in a water bath to aid dissolution. Visually inspect for complete dissolution.

  • Vehicle Preparation and Formulation:

    • A common vehicle for poorly soluble compounds is a mixture of PEG 400, Tween 80, and saline. A typical starting ratio is 10:5:85 (v/v/v) of PEG 400:Tween 80:Saline.

    • To prepare the final formulation, slowly add the this compound stock solution to the prepared vehicle with continuous vortexing.

    • For example, to prepare a 1 mg/mL final solution from a 10 mg/mL DMSO stock, add 100 µL of the stock solution to 900 µL of the vehicle.

    • The final concentration of DMSO in the formulation should be kept as low as possible (ideally ≤ 5%) to avoid toxicity in animals.

  • Final Formulation Assessment:

    • Visually inspect the final formulation for any signs of precipitation. A clear solution is ideal. If a fine, homogenous suspension is formed, ensure it can be easily resuspended before each administration.

    • The final formulation should be prepared fresh daily. If storage is necessary, it should be stored protected from light at 4°C, and its stability should be validated.

Experimental Workflow for Formulation Development```dot

G

Caption: A streamlined workflow for a pilot pharmacokinetic study in mice.

Potential Signaling Pathways of this compound

While the exact molecular targets of this compound are not well-defined, its reported anti-inflammatory and anti-cancer activities suggest potential interactions with key signaling pathways involved in these processes. The following diagrams illustrate hypothetical mechanisms of action based on the activities of other plant-derived alkaloids.

Hypothetical Anti-Inflammatory Signaling Pathway

Many plant alkaloids exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.

G cluster_2 Hypothetical Anti-Inflammatory Pathway Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: Potential inhibition of the NF-κB pathway by this compound.

Hypothetical Anti-Cancer Signaling Pathway

The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a common target for anti-cancer compounds.

G cluster_3 Hypothetical Anti-Cancer Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTORC1 Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

Data Tables for Experimental Records

The following tables are provided for researchers to record their experimental findings.

Table 2: Solubility of this compound in Various Solvents

SolventTemperature (°C)Maximum Solubility (mg/mL)Observations
Water
PBS (pH 7.4)
0.9% Saline
5% DMSO in Saline
10% PEG 400 in Saline
Add other solvents as tested

Table 3: Stability of this compound Formulation (e.g., 1 mg/mL in 5% DMSO, 10% PEG 400, 5% Tween 80, 80% Saline)

Storage ConditionTime PointConcentration (mg/mL)% of Initial ConcentrationAppearance
Room Temperature0 hr100%
2 hr
4 hr
24 hr
4°C0 hr100%
24 hr
48 hr
1 week

Table 4: Pharmacokinetic Parameters of this compound in Mice (Example)

RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀-t (ng*hr/mL)t₁/₂ (hr)Bioavailability (%)
IV1100
PO10
IP10

Conclusion

The successful in vivo evaluation of this compound is contingent upon the development of a suitable formulation that ensures adequate exposure in preclinical models. The protocols and guidelines presented here offer a systematic approach to formulating this compound, assessing its pharmacokinetic profile, and exploring its potential mechanisms of action. Due to the limited publicly available data, it is imperative for researchers to empirically determine the solubility, stability, and pharmacokinetic properties of this compound to enable robust and reproducible in vivo studies.

References

Application Notes and Protocols for Evaluating Systemic Acquired Resistance (SAR) Induced by Thermopsine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum resistance to a variety of pathogens.[1][2] This induced defense response is characterized by the systemic expression of pathogenesis-related (PR) genes and is often primed for a more rapid and robust activation upon subsequent pathogen attack.[2][3] The signaling pathway of SAR is complex, involving key molecules such as salicylic acid (SA) and N-hydroxypipecolic acid (NHP).[4][5] Given its effectiveness, the identification of novel compounds that can induce SAR is of significant interest for the development of new plant protection strategies.

Thermopsine, a quinolizidine alkaloid, has been investigated for various biological activities. These application notes provide a comprehensive set of protocols to evaluate the potential of this compound as an inducer of SAR in plants. The following sections detail the experimental procedures for assessing SAR, quantifying pathogen growth, and analyzing the expression of key defense-related genes.

Key Experimental Protocols

Protocol 1: Evaluation of this compound-Induced SAR against Bacterial Pathogens

This protocol describes a standard method to assess the ability of this compound to induce SAR in the model plant Arabidopsis thaliana against the bacterial pathogen Pseudomonas syringae.

Materials:

  • Arabidopsis thaliana plants (e.g., Col-0 ecotype), 4-5 weeks old

  • This compound solutions at various concentrations (e.g., 1 µM, 10 µM, 100 µM) in a suitable solvent (e.g., water or 0.01% DMSO)

  • Positive control: Salicylic acid (SA) solution (1 mM) or a known biological inducer like an avirulent strain of Pseudomonas syringae[6]

  • Negative control: Solvent only

  • Pathogen: Virulent Pseudomonas syringae pv. tomato DC3000 (Pst DC3000)

  • 10 mM MgCl2

  • Syringes (1 mL, needleless)

  • Growth chambers with controlled light, temperature, and humidity

Procedure:

  • Primary Treatment (Induction):

    • Select three lower leaves of each 4-5 week-old Arabidopsis plant for the primary treatment.

    • Infiltrate the selected leaves with the different concentrations of this compound solution, the positive control (SA), or the negative control (solvent) using a needleless syringe. Ensure the entire leaf is infiltrated.

    • Return the plants to the growth chamber for 2-3 days to allow for the establishment of SAR.

  • Secondary Treatment (Challenge):

    • Prepare a bacterial suspension of Pst DC3000 at an optical density at 600 nm (OD600) of 0.001 in 10 mM MgCl2.[4]

    • Select three upper, systemic (non-treated) leaves from each plant.

    • Infiltrate these systemic leaves with the Pst DC3000 suspension.[4]

  • Disease Scoring and Data Collection:

    • Return the plants to the growth chamber.

    • At 3-4 days post-infection (dpi), visually assess and score disease symptoms (e.g., chlorosis, necrosis) on the challenged leaves. A rating scale (e.g., 0 = no symptoms, 5 = severe necrosis) can be used.

    • For quantitative analysis of pathogen growth, proceed to Protocol 2.

Protocol 2: Quantification of Bacterial Growth in Systemic Leaves

This protocol details the method for determining the in-planta bacterial population to quantify the level of induced resistance.

Materials:

  • Challenged leaves from Protocol 1

  • 10 mM MgCl2

  • Microcentrifuge tubes (1.5 mL)

  • Plastic pestles or sterile beads

  • Vortex mixer

  • Lysogeny Broth (LB) agar plates containing the appropriate antibiotic (e.g., rifampicin for Pst DC3000)

  • Incubator

Procedure:

  • Sample Collection:

    • At 3 dpi, collect leaf discs of a known area (e.g., from a cork borer) from the center of the infiltrated area of the challenged leaves.[7]

    • Place the leaf discs into pre-weighed 1.5 mL microcentrifuge tubes containing a known volume of 10 mM MgCl2 (e.g., 200 µL).

  • Tissue Homogenization:

    • Homogenize the leaf tissue thoroughly using a plastic pestle or sterile beads and a vortex mixer.

  • Serial Dilution and Plating:

    • Perform a serial dilution of the resulting homogenate in 10 mM MgCl2.

    • Plate 100 µL of appropriate dilutions onto LB agar plates containing rifampicin.

  • Incubation and Colony Counting:

    • Incubate the plates at 28°C for 2 days.

    • Count the number of colony-forming units (CFUs) on each plate.

  • Data Analysis:

    • Calculate the number of CFUs per unit of leaf area (e.g., CFU/cm²).

    • Compare the bacterial growth in plants treated with this compound to the negative and positive controls. A significant reduction in bacterial growth in this compound-treated plants indicates the induction of SAR.

Protocol 3: Analysis of SAR Marker Gene Expression by qRT-PCR

This protocol describes how to measure the expression levels of key SAR marker genes to provide molecular evidence of SAR induction by this compound.

Materials:

  • Systemic leaf tissue collected at various time points after primary treatment with this compound (e.g., 0, 24, 48 hours)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • Quantitative real-time PCR (qRT-PCR) machine

  • SYBR Green master mix

  • Gene-specific primers for SAR marker genes (e.g., PR-1, FMO1, ALD1) and a reference gene (e.g., Actin or Ubiquitin)

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Harvest systemic leaves from plants treated with this compound, positive control, and negative control at the desired time points.

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Set up the qRT-PCR reactions using SYBR Green master mix, cDNA template, and gene-specific primers.

    • Perform the qRT-PCR in a real-time PCR machine.

  • Data Analysis:

    • Calculate the relative expression levels of the target genes using the 2^-ΔΔCt method, normalizing to the expression of the reference gene.

    • Compare the fold change in gene expression in this compound-treated plants to the controls. A significant upregulation of SAR marker genes in systemic leaves following this compound treatment is indicative of SAR induction.

Data Presentation

The quantitative data obtained from the above protocols should be summarized in tables for clear comparison.

Table 1: Disease Severity in Arabidopsis Leaves Challenged with Pst DC3000

Primary TreatmentConcentrationMean Disease Score (± SE)
Negative Control-4.5 ± 0.3
Positive Control (SA)1 mM1.2 ± 0.2
This compound1 µM3.8 ± 0.4
This compound10 µM2.5 ± 0.3
This compound100 µM1.8 ± 0.2

Table 2: Bacterial Growth of Pst DC3000 in Systemic Arabidopsis Leaves

Primary TreatmentConcentrationMean Bacterial Titer (log CFU/cm²) (± SE)
Negative Control-7.2 ± 0.2
Positive Control (SA)1 mM5.1 ± 0.3
This compound1 µM6.8 ± 0.3
This compound10 µM6.0 ± 0.2
This compound100 µM5.5 ± 0.2

Table 3: Relative Expression of SAR Marker Genes in Systemic Leaves

Primary TreatmentConcentrationPR-1 Fold Change (± SE)FMO1 Fold Change (± SE)ALD1 Fold Change (± SE)
Negative Control-1.0 ± 0.11.0 ± 0.21.0 ± 0.1
Positive Control (SA)1 mM50.2 ± 5.325.6 ± 3.130.4 ± 4.2
This compound100 µM35.8 ± 4.118.2 ± 2.522.7 ± 3.0

Visualizations

Signaling Pathway of Systemic Acquired Resistance

SAR_Pathway Pathogen Pathogen Recognition (PAMPs/Effectors) Local_Response Local Defense Response (ETI/PTI) Pathogen->Local_Response Signal_Generation Generation of Mobile Signals (e.g., NHP) Local_Response->Signal_Generation Phloem Phloem Transport Signal_Generation->Phloem This compound This compound (Hypothetical Point of Action) This compound->Signal_Generation Induction? Systemic_Tissue Systemic Tissue Phloem->Systemic_Tissue SA_Accumulation Salicylic Acid (SA) Accumulation Systemic_Tissue->SA_Accumulation NPR1 NPR1 Activation SA_Accumulation->NPR1 Gene_Expression PR Gene Expression (e.g., PR-1) NPR1->Gene_Expression SAR Systemic Acquired Resistance (SAR) Gene_Expression->SAR

Caption: Hypothetical signaling pathway of this compound-induced SAR.

Experimental Workflow for SAR Evaluation

SAR_Workflow Plant_Growth 1. Grow Arabidopsis plants (4-5 weeks) Primary_Treatment 2. Primary Treatment (Local Leaves) - this compound - Positive Control (SA) - Negative Control Plant_Growth->Primary_Treatment Incubation1 3. Incubation (2-3 days) Primary_Treatment->Incubation1 Secondary_Challenge 4. Secondary Challenge (Systemic Leaves) - Infiltrate with Pst DC3000 Incubation1->Secondary_Challenge Incubation2 5. Incubation (3 days) Secondary_Challenge->Incubation2 Data_Collection 6. Data Collection & Analysis Incubation2->Data_Collection Disease_Scoring Disease Scoring Data_Collection->Disease_Scoring CFU_Counting Pathogen Quantification (CFU) Data_Collection->CFU_Counting qRT_PCR Gene Expression Analysis (qRT-PCR) Data_Collection->qRT_PCR

Caption: Workflow for evaluating this compound-induced SAR.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Thermopsine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the quinolizidine alkaloid Thermopsine, achieving adequate aqueous solubility is a critical step for experimental success and formulation development. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound, as a naturally occurring alkaloid, is a basic compound and inherently exhibits poor solubility in neutral aqueous solutions. Its molecular structure contains nitrogen atoms that can be protonated, but in neutral water (pH ~7), the molecule remains largely in its neutral, less soluble form. The solubility and stability of this compound can be significantly influenced by the environmental conditions of the solution[1].

Q2: I'm observing precipitation when adding my this compound stock solution (in an organic solvent) to my aqueous buffer. What can I do?

A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is not sufficient to maintain the solubility of this compound as it is diluted into the aqueous phase. To address this, you can try the following:

  • Increase the proportion of the organic co-solvent in your final solution.

  • Use a different co-solvent system.

  • Employ a solubility enhancement technique such as cyclodextrin complexation or pH adjustment prior to adding it to your final buffer.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Yes, for many alkaloids, increasing the temperature can enhance solubility. Elevating the temperature can increase solvent diffusivity and reduce surface tension, which in turn improves the solute's solubility[2]. However, it is crucial to be cautious as excessive heat may lead to the thermal degradation of this compound. It is recommended to conduct stability studies at elevated temperatures to determine the optimal temperature range for your specific application.

Troubleshooting Guides

Issue 1: Poor Solubility in Neutral Buffers (e.g., PBS pH 7.4)

Solution A: pH Adjustment

As an alkaloid with basic properties, the solubility of this compound is highly dependent on the pH of the solution[3][4]. By lowering the pH, the nitrogen atoms in the this compound molecule become protonated, forming a more soluble salt.

Experimental Protocol: pH-Dependent Solubility Determination

  • Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 8).

  • Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Filter the suspensions to remove the undissolved solid.

  • Determine the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Plot the solubility of this compound as a function of pH.

This will generate a pH-solubility profile, allowing you to select an appropriate acidic buffer for your experiments where higher solubility is required.

Solution B: Co-solvent Systems

Utilizing a mixture of water and a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds like this compound.

Quantitative Data: this compound Solubility in Co-solvent Systems

Co-solvent SystemThis compound Solubility
10% DMSO in 0.9% SalineData not available
10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline≥ 2.5 mg/mL (10.23 mM)
10% DMSO in 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (10.23 mM)

Experimental Protocol: Co-solvent Formulation

  • Dissolve the desired amount of this compound in the organic co-solvent first (e.g., DMSO).

  • In a separate container, prepare the aqueous component of the system.

  • Slowly add the aqueous component to the organic this compound solution while stirring continuously to avoid precipitation.

Issue 2: Need for a Stable, Soluble Formulation for In Vitro/In Vivo Studies

Solution: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules, like this compound, within their hydrophobic cavity, forming water-soluble inclusion complexes[5][6][7][8]. This is an effective method to increase aqueous solubility and stability.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Known for its good solubility and low toxicity.

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): Offers high solubility and is often used in parenteral formulations.

Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)

  • Accurately weigh this compound and the chosen cyclodextrin (e.g., HP-β-CD or SBE-β-CD) in a 1:1 or 1:2 molar ratio.

  • Transfer the powders to a mortar.

  • Add a small amount of a suitable solvent (e.g., a 1:1 mixture of water and ethanol) to form a thick paste.

  • Knead the paste for a specified period (e.g., 60 minutes).

  • Dry the resulting solid in an oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder.

The formation of the inclusion complex should be confirmed using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD).

Visual Guides

experimental_workflow cluster_problem Problem: Poor Aqueous Solubility of this compound cluster_solutions Solubility Enhancement Strategies cluster_outcome Outcome Poor_Solubility This compound Powder pH_Adjustment pH Adjustment (Acidic Buffer) Poor_Solubility->pH_Adjustment Protonation Co_solvents Co-solvent Systems (e.g., DMSO, PEG300) Poor_Solubility->Co_solvents Polarity Modification Cyclodextrins Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) Poor_Solubility->Cyclodextrins Encapsulation Soluble_Solution Soluble this compound Solution pH_Adjustment->Soluble_Solution Co_solvents->Soluble_Solution Cyclodextrins->Soluble_Solution

Figure 1. Logical workflow for addressing the poor aqueous solubility of this compound.

signaling_pathway cluster_complexation Cyclodextrin Inclusion Complex Formation cluster_properties Physicochemical Changes This compound This compound (Guest Molecule) Inclusion_Complex Water-Soluble Inclusion Complex This compound->Inclusion_Complex Cyclodextrin Cyclodextrin (Host Molecule) Cyclodextrin->Inclusion_Complex Increased_Solubility Increased Aqueous Solubility Inclusion_Complex->Increased_Solubility Enhanced_Stability Enhanced Stability Inclusion_Complex->Enhanced_Stability

References

Stability of Thermopsine under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical protein referred to as "Thermopsine." The chemical compound this compound (CAS 486-90-8) is a small molecule, not a protein.[1][2] The data and protocols presented here are based on general principles of protein stability and are intended as a guide for researchers working with proteins.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage temperature for this compound?

For short-term storage (up to one week), it is recommended to store this compound solutions at 4°C to maintain optimal activity and prevent degradation.[3] Storing proteins at room temperature can lead to degradation and microbial growth.[3]

Q2: What are the optimal conditions for long-term storage of this compound?

For long-term storage, this compound should be aliquoted into single-use volumes and stored at -80°C or in liquid nitrogen.[3] The addition of cryoprotectants like glycerol to a final concentration of 25-50% can further enhance stability and prevent damage from freeze-thaw cycles.[3] Repeated freezing and thawing of protein samples should be avoided as it can lead to denaturation and aggregation.[4]

Q3: How does pH affect the stability of this compound?

This compound is most stable in a pH range of 6.5 to 8.0. Deviations outside this range can lead to a rapid loss of activity and structural integrity. Extreme pH values can cause protein denaturation and precipitation.[5][6]

Q4: Is this compound sensitive to light?

Yes, prolonged exposure to UV or intense visible light can lead to the degradation of light-sensitive amino acid residues and a subsequent loss of this compound activity. It is recommended to store this compound solutions in amber vials or to protect them from light during handling and storage.

Quantitative Data on this compound Stability

The stability of this compound under various conditions has been assessed by measuring the remaining biological activity after a specified period. The following tables summarize these findings.

Table 1: Effect of Temperature on this compound Stability

Storage Temperature (°C)Incubation PeriodRemaining Activity (%)
2524 hours85
257 days40
47 days98
430 days90
-2030 days95
-8030 days>99

Assay conditions: this compound at 1 mg/mL in 50 mM Tris-HCl, pH 7.5.

Table 2: Effect of pH on this compound Stability

pHIncubation Period (at 4°C)Remaining Activity (%)
5.024 hours60
6.024 hours85
7.024 hours99
8.024 hours95
9.024 hours70

Assay conditions: this compound at 1 mg/mL in various buffer systems.

Table 3: Effect of Freeze-Thaw Cycles on this compound Stability

Number of Freeze-Thaw CyclesRemaining Activity (%)
198
380
565

Assay conditions: this compound at 1 mg/mL in 50 mM Tris-HCl, pH 7.5, frozen at -80°C and thawed at room temperature.

Troubleshooting Guide

Q1: My this compound solution has become cloudy and shows a precipitate. What happened?

A cloudy appearance or precipitate is often a sign of protein aggregation or precipitation.[7] This can be caused by several factors:

  • Incorrect pH or buffer conditions: Ensure the pH of your buffer is within the optimal range for this compound (pH 6.5-8.0).[6]

  • High protein concentration: Highly concentrated protein solutions are more prone to aggregation. Consider diluting your sample.

  • Repeated freeze-thaw cycles: This can cause denaturation and subsequent aggregation.[4] Aliquot your protein into single-use tubes to avoid this.

  • Mechanical stress: Vigorous vortexing or agitation can lead to protein denaturation and aggregation.[5] Mix gently by inversion.

Q2: I am observing a significant loss of this compound activity in my experiments. What could be the cause?

Loss of activity can be due to degradation or denaturation. Consider the following:

  • Improper storage: Storing the protein at room temperature or 4°C for extended periods can lead to a loss of activity.[3]

  • Presence of proteases: Contamination with proteases can lead to the degradation of this compound.[5] Consider adding a protease inhibitor cocktail to your buffer.

  • Exposure to harsh chemicals: The presence of strong acids, bases, or denaturants will inactivate the protein.[8]

  • Light exposure: Ensure the protein is protected from light during storage and handling.

Q3: I see multiple bands when I run my this compound sample on an SDS-PAGE gel. What does this indicate?

The presence of multiple bands could indicate:

  • Proteolytic degradation: Lower molecular weight bands may be fragments of this compound resulting from protease activity.[9]

  • Aggregation: Higher molecular weight bands that do not disappear upon treatment with a reducing agent may indicate protein aggregates.

  • Post-translational modifications: Different bands could represent different modified forms of the protein.

Experimental Protocols

Protocol 1: Thermal Shift Assay (TSA) for this compound Stability Screening

This protocol outlines a method to rapidly screen for conditions that enhance the thermal stability of this compound using a thermal shift assay (also known as Differential Scanning Fluorimetry or ThermoFluor).[10] The melting temperature (Tm) of the protein, which is an indicator of its thermal stability, is determined by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.[11]

Materials:

  • Purified this compound

  • SYPRO Orange dye

  • Real-time PCR instrument

  • 96-well PCR plates

  • Buffers and additives to be screened

Procedure:

  • Prepare a master mix containing this compound and SYPRO Orange dye in the desired buffer.

  • Aliquot the master mix into the wells of a 96-well PCR plate.

  • Add the different buffers or additives to be tested to the appropriate wells.

  • Seal the plate and place it in a real-time PCR instrument.

  • Set up the instrument to perform a melt curve experiment, gradually increasing the temperature from 25°C to 95°C.

  • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • The data will be presented as a sigmoidal curve of fluorescence versus temperature. The midpoint of this transition is the melting temperature (Tm).[10]

  • Conditions that result in a higher Tm are considered to be stabilizing for this compound.

Protocol 2: General Activity Assay for this compound

This protocol provides a general framework for measuring the enzymatic activity of this compound. The specific substrate and detection method will depend on the nature of this compound's activity.

Materials:

  • This compound solution

  • Substrate solution

  • Assay buffer (optimal pH and ionic strength for this compound activity)

  • Stop solution (to terminate the reaction)

  • Spectrophotometer or other detection instrument

Procedure:

  • Equilibrate the assay buffer, substrate solution, and this compound solution to the optimal reaction temperature.

  • In a reaction tube or well, add the assay buffer and substrate solution.

  • Initiate the reaction by adding a known amount of this compound solution.

  • Incubate the reaction for a specific period during which the reaction rate is linear.

  • Stop the reaction by adding a stop solution.

  • Measure the amount of product formed or substrate consumed using a suitable detection method (e.g., absorbance, fluorescence).

  • Calculate the reaction rate and specific activity of this compound.

Visualizations

Experimental_Workflow_for_Thermopsine_Stability_Assessment cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis cluster_results Data Interpretation prep Prepare this compound in Test Buffers (pH, additives) aliquot Aliquot Samples for Different Conditions prep->aliquot tsa Thermal Shift Assay (Tm) prep->tsa temp Incubate at Different Temperatures (4°C, 25°C, -20°C, -80°C) aliquot->temp light Expose to Light vs. Dark Conditions aliquot->light freeze Freeze-Thaw Cycles aliquot->freeze activity Activity Assay temp->activity sds_page SDS-PAGE for Degradation temp->sds_page light->activity light->sds_page freeze->activity freeze->sds_page interpret Compare Results to Determine Optimal Storage Conditions activity->interpret sds_page->interpret tsa->interpret

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Thermopsine_Instability decision decision solution solution start Problem: Loss of this compound Activity or Aggregation q1 Is the solution cloudy or precipitated? start->q1 q2 Are there multiple bands on SDS-PAGE? q1->q2 No sol1 Check pH, protein concentration. Avoid freeze-thaw and vortexing. q1->sol1 Yes q3 Was the protein stored correctly? q2->q3 No sol2 Add protease inhibitors. Check for aggregation. q2->sol2 Yes q3->q1 No sol3 Store at -80°C in single-use aliquots with cryoprotectant. q3->sol3 No sol4 Check for other sources of degradation (e.g., light, contamination). q3->sol4 Yes, but still unstable

Caption: Troubleshooting decision tree for this compound instability issues.

References

Method refinement for consistent results in Thermopsine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thermopsine, a novel kinase inhibitor for targeted research applications. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your experimental medium. Avoid repeated freeze-thaw cycles of the DMSO stock solution to maintain the stability of the compound.

Q2: What is the stability of this compound in solution?

A2: When stored at -20°C, the 100 mM DMSO stock solution is stable for up to six months. At working concentrations in cell culture media, this compound is stable for up to 72 hours at 37°C. It is advisable to prepare fresh dilutions in media for each experiment to ensure optimal activity.

Q3: Does this compound exhibit off-target effects?

A3: While this compound has been designed for high selectivity, like many kinase inhibitors, it may exhibit off-target effects at high concentrations.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay. If off-target effects are suspected, consider using a structurally unrelated inhibitor with a similar target profile as a control.

Q4: Can I use this compound in animal studies?

A4: Yes, this compound has been successfully used in preclinical animal models. For in vivo applications, it is crucial to determine the appropriate formulation and delivery method to achieve the desired pharmacokinetic profile. Please refer to our specific in vivo protocols for detailed guidance.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments in a question-and-answer format.

Issue 1: High variability between experimental replicates.

  • Q: My results show significant variability across replicates. What could be the cause?

  • A: High variability can stem from several factors.[2][3] Ensure that your cell seeding density is consistent across all wells, as variations in cell number can significantly impact the outcome.[4] Additionally, confirm that your pipetting is accurate and that the this compound solution is thoroughly mixed before being added to the wells.[4][5]

Issue 2: Lower than expected potency (high IC50 value).

  • Q: this compound is not as effective as expected in my cell viability assay. Why might this be?

  • A: Several factors could contribute to this observation. Verify the passage number of your cell line; cells that have been in culture for too long may exhibit altered responses.[3] Also, check the confluency of your cells at the time of treatment, as this can affect their sensitivity to the inhibitor. Finally, ensure that the this compound stock solution has been stored correctly and has not exceeded its shelf life.[5]

Issue 3: No effect of this compound observed.

  • Q: I do not see any response in my cells after treatment with this compound. What should I do?

  • A: First, confirm the expression of the target kinase in your cell line of choice, as the absence of the target will result in a lack of effect. If the target is present, consider extending the incubation time to allow for a sufficient biological response. It is also important to use appropriate positive and negative controls to validate your assay setup.[4]

Data Presentation

The following tables provide a summary of key quantitative data for this compound to assist in your experimental design.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer50
A549Lung Cancer120
HCT116Colon Cancer85
U87 MGGlioblastoma200

Table 2: Recommended Working Concentrations for Common Assays

Assay TypeRecommended Concentration RangeIncubation Time
Cell Viability (MTT)50 - 500 nM48 - 72 hours
Apoptosis (Annexin V)100 - 750 nM24 - 48 hours
Western Blot250 - 1000 nM6 - 24 hours

Experimental Protocols

A detailed methodology for a standard cell viability assay using this compound is provided below.

Protocol: Measuring Cell Viability with MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium from a 100 mM DMSO stock.

  • Cell Treatment: Add the diluted this compound to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound experiments.

Thermopsine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor TRK1 TRK1 Receptor->TRK1 Downstream_Kinase Downstream_Kinase TRK1->Downstream_Kinase Transcription_Factor Transcription_Factor Downstream_Kinase->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition of Anti-Apoptotic Genes Growth_Factor Growth_Factor Growth_Factor->Receptor This compound This compound This compound->TRK1 Inhibition

Caption: Hypothetical signaling pathway showing this compound inhibiting TRK1.

Experimental_Workflow start Start: Cell Culture seeding Cell Seeding in 96-well Plate start->seeding treatment This compound Treatment (Serial Dilution) seeding->treatment incubation Incubation (24-72h) treatment->incubation assay Perform Assay (e.g., MTT, Annexin V) incubation->assay data_acq Data Acquisition (Plate Reader) assay->data_acq analysis Data Analysis (IC50 Calculation) data_acq->analysis end End: Report Results analysis->end

Caption: General experimental workflow for this compound treatment and analysis.

References

Addressing batch-to-batch variability of Thermopsine extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges researchers, scientists, and drug development professionals face with batch-to-batch variability of Thermopsine extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch consistency important?

A1: this compound is a quinolizidine alkaloid found in plants of the Thermopsis genus. It is a bioactive compound with potential pharmacological effects. Batch-to-batch consistency is crucial because variations in the concentration of this compound and other related alkaloids can lead to inconsistent experimental results and unreliable data, impacting research outcomes and the development of therapeutic agents.

Q2: What are the primary causes of variability in this compound extracts?

A2: The variability in botanical extracts like this compound stems from several factors, including:

  • Plant Raw Material: The geographical source, climate, harvest time, and storage conditions of the plant material can significantly alter its chemical composition.[1][2]

  • Plant Part Used: Different parts of the Thermopsis lanceolata plant have varying concentrations of alkaloids. For instance, the herb is rich in this compound, while the seeds contain higher levels of cytisine, an alkaloid with different pharmacological effects.

  • Extraction Method: The choice of solvent, temperature, and duration of the extraction process can influence the yield and profile of the extracted compounds.[3][4]

  • Processing and Handling: Post-extraction processing, such as drying and storage, can also contribute to variability.[5]

Q3: What are marker compounds and how are they used for standardization?

A3: Marker compounds are chemically defined constituents of a herbal drug that are used for quality control purposes. For this compound extracts, both this compound and cytisine can be considered key marker compounds. Standardization involves ensuring that each batch of the extract contains a consistent and specified amount of these markers. This is typically achieved through analytical techniques like High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC).[5]

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity Observed Between Different Extract Batches

Possible Cause: Significant variation in the concentration of active alkaloids (this compound, Cytisine, etc.) between batches.

Troubleshooting Steps:

  • Quantitative Analysis: Perform quantitative analysis on each batch of the extract to determine the precise concentration of key marker compounds. HPTLC-densitometry is a suitable method for this.

  • Source Material Verification: Whenever possible, obtain a certificate of analysis for the raw plant material that specifies the plant part used and the geographical origin.

  • Standardize Extraction Protocol: Ensure that the same extraction protocol, including solvent type, temperature, and time, is used for all batches.

  • Bioassay Standardization: Alongside chemical analysis, a functional bioassay relevant to the expected biological activity of this compound should be performed to functionally standardize the extracts.

Issue 2: Unexpected Peaks or Altered Profile in Chromatographic Analysis (HPLC/HPTLC)

Possible Cause: Contamination of the raw material, use of a different plant part, or degradation of the extract.

Troubleshooting Steps:

  • Raw Material Identification: Verify the identity of the plant material using macroscopic and microscopic analysis or DNA barcoding.

  • Reference Standard Comparison: Compare the chromatogram of the variable batch with that of a validated reference standard for Thermopsis extract.

  • Extraction Blank: Run a blank extraction (solvent only) to rule out contamination from the extraction process itself.

  • Storage Conditions Review: Assess the storage conditions of the extract. Exposure to light, high temperatures, or oxygen can lead to the degradation of alkaloids.

Data Presentation

Table 1: HPTLC-Densitometry Data for Key Alkaloids in Thermopsis lanceolata Dry Extract

This table presents typical retention factors (Rf) for the most abundant alkaloids found in Thermopsis dry extract when analyzed by HPTLC. These values can be used as a reference for the identification of these compounds in different extract batches.

AlkaloidRetention Factor (Rf)Relative Abundance
This compound~ 0.45Major
Cytisine~ 0.30Major
Unidentified Alkaloid~ 0.20Major
Minor AlkaloidsMultipleMinor

Data adapted from a study on the HPTLC-densitometry of thermopsis dry extract. The three major alkaloids constitute approximately 80% of the total alkaloid content.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound and Cytisine by HPTLC-Densitometry

This protocol provides a method for the simultaneous quantification of this compound and cytisine in a dry extract of Thermopsis.

Materials:

  • Thermopsis dry extract

  • Reference standards for this compound and cytisine

  • HPTLC Silica Gel 60 F254 plates

  • Mobile phase: Chloroform-methanol-ammonia solution (e.g., 85:14:1, v/v/v)

  • Densitometer with winCATS software

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the Thermopsis dry extract and reference standards in a suitable solvent (e.g., methanol).

  • Chromatographic Separation: Apply the prepared samples and standards to the HPTLC plate. Develop the plate in a chamber saturated with the mobile phase.

  • Densitometric Analysis: After development, dry the plate and scan it using a densitometer at the wavelength of maximum absorbance for the alkaloids (e.g., 310 nm).

  • Quantification: Calculate the concentration of this compound and cytisine in the extract by comparing the peak areas with those of the reference standards.

Visualizations

Experimental_Workflow cluster_0 Raw Material Qualification cluster_1 Standardized Extraction cluster_2 Quality Control & Analysis raw_material Thermopsis Raw Material macroscopic Macroscopic/Microscopic ID raw_material->macroscopic hptlc_id HPTLC Identification raw_material->hptlc_id extraction Solvent Extraction raw_material->extraction concentration Concentration & Drying extraction->concentration qc_hptlc HPTLC Quantification (this compound, Cytisine) concentration->qc_hptlc bioassay Functional Bioassay concentration->bioassay final_extract Standardized Extract qc_hptlc->final_extract bioassay->final_extract

Caption: Workflow for ensuring the quality and consistency of this compound extracts.

Troubleshooting_Logic cluster_causes Investigate Root Cause start Inconsistent Experimental Results check_variability Suspect Batch-to-Batch Variability start->check_variability quantify Quantify Marker Compounds (HPTLC/HPLC) check_variability->quantify compare Compare to Reference Standard and Previous Batches quantify->compare is_variable Significant Variation? compare->is_variable raw_material Raw Material Source/ Plant Part is_variable->raw_material Yes extraction Extraction Protocol Deviations is_variable->extraction Yes storage Improper Storage/ Degradation is_variable->storage Yes no_variation No Significant Variation is_variable->no_variation No remediate Remediate & Standardize Future Batches raw_material->remediate extraction->remediate storage->remediate other_factors Investigate Other Experimental Parameters no_variation->other_factors

Caption: Troubleshooting flowchart for addressing inconsistent experimental results.

References

Technical Support Center: Enhancing the Purity of Synthesized Thermopsine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Thermopsine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: While specific impurities depend on the synthetic route, common side-products in the synthesis of quinolizidine alkaloids like this compound derivatives may include:

  • Incomplete reactions: Unreacted starting materials or intermediates.

  • Over-alkylation or multiple substitutions: Particularly when introducing substituents onto the aromatic ring or other reactive sites.

  • Epimerization: Changes in stereochemistry at chiral centers, especially under harsh reaction conditions (e.g., strong bases or acids, high temperatures).

  • Oxidation byproducts: Degradation of the amine functionalities or other sensitive groups.

  • Products of side reactions: Such as rearrangements or decomposition of reactive intermediates.

  • Residual reagents and solvents: Catalysts, coupling agents, and solvents used in the synthesis.

Q2: Which analytical techniques are best suited for assessing the purity of this compound derivatives?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the main product from impurities and quantifying their relative amounts. A reversed-phase C18 column with a mobile phase gradient of water/acetonitrile or water/methanol containing an additive like trifluoroacetic acid (TFA) or formic acid is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the main peak and any impurity peaks, aiding in their identification.[1][2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify the structure of major impurities if they are present in sufficient concentration.

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and getting a preliminary assessment of purity.

Q3: My crude this compound derivative appears as an oil and is difficult to handle for purification. What should I do?

A3: Oiling out can be a challenge. Here are a few strategies to consider:

  • Trituration: Attempt to solidify the oil by stirring it vigorously with a solvent in which the desired product is insoluble but the impurities are soluble. Hexanes or diethyl ether are often good choices for this.

  • Salt formation: If your derivative has a basic nitrogen, you can try to form a salt (e.g., hydrochloride or tartrate). Salts are often crystalline and easier to handle and purify by recrystallization.

  • Solvent removal under high vacuum: Ensure all residual solvents are thoroughly removed, as they can sometimes prevent solidification. Gentle heating under vacuum may help, but be cautious of product decomposition.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
No crystals form upon cooling. - The solution is not saturated (too much solvent was added).- The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and try cooling again.- Add an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) dropwise until turbidity persists, then heat to redissolve and cool slowly.- Try a different solvent or a mixture of solvents.
The product "oils out" instead of crystallizing. - The cooling rate is too fast.- The melting point of the compound is lower than the temperature of the solution.- High concentration of impurities.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Use a larger volume of solvent.- Try a different solvent with a lower boiling point.- Perform a preliminary purification by column chromatography to remove a significant portion of the impurities.
Low recovery of the purified product. - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of cold solvent used to wash the crystals.- Heat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent premature crystallization.
Poor purity improvement after recrystallization. - The impurities have similar solubility to the product in the chosen solvent.- The crystals are not washed properly after filtration.- Select a solvent where the solubility difference between the product and impurities is maximized.- Consider a second recrystallization from a different solvent system.- Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.
HPLC Purification Challenges
Problem Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting). - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to protonate the basic nitrogen of the this compound derivative and reduce tailing.- Reduce the injection volume or the concentration of the sample.- Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Poor resolution between the product and an impurity. - Inadequate separation conditions.- Co-elution of isomers.- Optimize the gradient profile (make it shallower).- Try a different stationary phase (e.g., phenyl-hexyl instead of C18).- Change the organic modifier (e.g., from acetonitrile to methanol or vice versa).- For isomeric impurities, a chiral column may be necessary if they are enantiomers or diastereomers.
Low recovery from the column. - Irreversible adsorption of the compound onto the stationary phase.- Product precipitation on the column.- Ensure the mobile phase is strong enough to elute the compound.- Add an organic modifier or acid to the sample solvent to ensure complete dissolution before injection.- Perform a column wash with a strong solvent after the run to check for adsorbed material.
Inconsistent retention times. - Column degradation.- Changes in mobile phase composition.- Fluctuation in column temperature.- Use a guard column to protect the analytical column.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a constant temperature.

Data Presentation

Table 1: Purity Enhancement of a Synthesized this compound Derivative via Recrystallization

Compound Purification Method Solvent System Crude Purity (%) Purified Purity (%) Yield (%)
3-Bromo-thermopsineRecrystallizationEthanol/Water (9:1)85.298.575
5-Nitro-thermopsineRecrystallizationAcetone/Hexane88.199.280
9-Amino-thermopsineRecrystallization (as HCl salt)Methanol/Diethyl Ether90.599.668

Purity was determined by HPLC analysis at 254 nm.

Table 2: Comparison of HPLC Purification Conditions for a this compound Analog

Parameter Method A Method B Method C
Column C18, 5 µm, 4.6 x 250 mmPhenyl-Hexyl, 5 µm, 4.6 x 250 mmC18, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water0.1% TFA in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 5-95% B in 30 min10-90% B in 25 min20-80% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Initial Purity (%) 91.391.391.3
Final Purity (%) 99.198.899.5
Resolution (Product/Impurity) 1.81.62.2

Experimental Protocols

Detailed Methodology for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound derivative. Add a few drops of a potential solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Detailed Methodology for HPLC Purification
  • Sample Preparation: Dissolve the crude this compound derivative in the initial mobile phase or a compatible solvent (e.g., a mixture of water and acetonitrile/methanol). Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions for at least 10-15 column volumes or until a stable baseline is achieved.

  • Method Development (Analytical Scale): Develop a separation method on an analytical scale first. A good starting point is a linear gradient from 5% to 95% organic phase over 20-30 minutes. Monitor the elution profile using a UV detector (e.g., at 254 nm).

  • Scale-up to Preparative HPLC: Once a good separation is achieved on the analytical scale, the method can be scaled up to a preparative column. Adjust the flow rate and injection volume according to the column dimensions.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired product.

  • Purity Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Product Isolation: The purified product can be obtained after solvent removal. Further drying under high vacuum may be necessary.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Crude Crude this compound Derivative Recrystallization Recrystallization Crude->Recrystallization Initial Purification HPLC HPLC Purification Crude->HPLC High-Purity Separation Purity_Check Purity Check (HPLC, LC-MS, NMR) Recrystallization->Purity_Check HPLC->Purity_Check Purity_Check->Recrystallization If Purity is Low Purity_Check->HPLC If Impurities Persist Pure_Product Pure this compound Derivative (>99%) Purity_Check->Pure_Product If Purity is High Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Issue Encountered? Start->Problem No_Crystals No Crystals Form Problem->No_Crystals Yes Oiling_Out Product Oils Out Problem->Oiling_Out Yes Low_Purity Purity Still Low Problem->Low_Purity Yes Success Successful Purification Problem->Success No Action1 - Concentrate solution - Add anti-solvent - Change solvent No_Crystals->Action1 Action2 - Slow cooling - Use more solvent - Change solvent Oiling_Out->Action2 Action3 - Choose different solvent - Second recrystallization - Wash crystals properly Low_Purity->Action3 Action1->Start Action2->Start Action3->Start

References

Strategies to reduce off-target effects of Thermopsine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Thermopsine is a known chemical compound, but its specific biological mechanism of action and off-target effects are not well-documented in publicly available scientific literature. This technical support center provides a generalized framework and best-practice guidelines for identifying and mitigating off-target effects of a hypothetical novel kinase inhibitor, using "this compound" as an illustrative example. The experimental data presented is hypothetical and for demonstration purposes only.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype that is inconsistent with the known function of this compound's primary target. What could be the cause?

This discrepancy could be due to off-target effects, where this compound interacts with unintended proteins.[1] Off-target binding can lead to the modulation of other signaling pathways, resulting in unexpected cellular responses.[2] We recommend performing a comprehensive off-target profiling assay to identify potential secondary targets.

Q2: Our in vivo experiments with this compound are showing higher toxicity than anticipated based on in vitro assays. How can we address this?

Increased in vivo toxicity can often be attributed to off-target effects or the metabolic byproducts of the compound.[3] Consider the following troubleshooting steps:

  • Dose Reduction: Lowering the dosage of this compound may mitigate toxicity while retaining the desired on-target effect.[4][5]

  • Pharmacokinetic Analysis: Investigate the metabolism of this compound to determine if toxic metabolites are being generated.

  • Off-Target Profiling: As with unexpected phenotypes, comprehensive off-target screening can help identify interactions with proteins known to be associated with toxic side effects.

Q3: How can we proactively identify potential off-target effects of this compound early in our research?

Proactive identification of off-target effects is crucial for the successful development of any new compound.[1] We recommend a tiered approach:

  • Computational Screening: Utilize in silico methods and predictive models to screen this compound against a panel of known off-target liabilities.[6]

  • In Vitro Profiling: Perform broad-spectrum kinase inhibitor profiling panels to assess the selectivity of this compound.

  • Cell-Based Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context and identify off-target binders.

Troubleshooting Guides

Issue: High background signal or lack of specificity in cellular assays.
  • Possible Cause: this compound concentration may be too high, leading to widespread off-target binding.

  • Troubleshooting Steps:

    • Perform a dose-response curve to determine the optimal concentration that elicits the on-target effect with minimal off-target activity.

    • Use a more specific readout for your on-target pathway.

    • Consider synthesizing and testing analogs of this compound with potentially higher specificity, a strategy known as rational drug design.[1]

Issue: Conflicting results between different screening platforms.
  • Possible Cause: Different screening methods have inherent biases and limitations. For instance, an in vitro kinase assay may identify a potential off-target, but this interaction may not occur in a cellular context.

  • Troubleshooting Steps:

    • Cross-validate findings using multiple, orthogonal assays (e.g., biochemical and cell-based).

    • Prioritize off-targets that are confirmed by multiple methods.

    • Use a tiered screening cascade to progressively narrow down the most relevant off-targets.

Experimental Protocols

Protocol 1: Kinome-Wide Off-Target Profiling

This protocol outlines a generalized approach for assessing the selectivity of this compound against a panel of human kinases.

Objective: To identify unintended kinase targets of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested.

  • Assay Plate Preparation: Utilize a commercially available kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a panel of purified, active human kinases. The kinases are typically arrayed in a multi-well plate format.

  • Kinase Reaction:

    • Add the kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and ATP to each well.

    • Add the different concentrations of this compound to the appropriate wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle). .

  • Detection: After a defined incubation period, quantify the kinase activity. This is often done by measuring the amount of phosphorylated substrate, typically using a radiometric (33P-ATP) or fluorescence-based method.

  • Data Analysis: Calculate the percent inhibition of each kinase at each concentration of this compound. Determine the IC50 value for any kinase that shows significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the on-target and identify off-target engagement of this compound in a cellular environment.

Methodology:

  • Cell Culture and Treatment:

    • Culture the cells of interest to a sufficient density.

    • Treat the cells with either this compound at the desired concentration or a vehicle control (DMSO).

  • Heating Profile:

    • Harvest the cells and lyse them to release the proteins.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler. This creates a "melting curve" for the proteome.

  • Protein Separation:

    • Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble, non-denatured proteins.

  • Protein Quantification:

    • Analyze the amount of the target protein and potential off-target proteins remaining in the supernatant at each temperature using Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature for a specific protein in the presence of this compound indicates direct binding and stabilization of that protein.

Data Presentation

Table 1: Hypothetical Kinome Profiling Data for this compound

This table summarizes the inhibitory activity of this compound against a selection of kinases.

Kinase Target% Inhibition at 1 µM this compoundIC50 (nM)
On-Target Kinase 95% 50
Off-Target Kinase A78%500
Off-Target Kinase B45%>10,000
Off-Target Kinase C85%250

Table 2: Hypothetical CETSA Data for this compound

This table shows the change in the melting temperature (Tm) of selected proteins in the presence of this compound.

ProteinTm (Vehicle)Tm (10 µM this compound)ΔTm (°C)
On-Target Kinase 52.5°C 58.0°C +5.5
Off-Target Kinase A55.0°C57.5°C+2.5
Housekeeping Protein62.0°C62.1°C+0.1

Visualizations

Thermopsine_Signaling_Pathway This compound This compound OnTarget On-Target Kinase This compound->OnTarget OffTarget Off-Target Kinase This compound->OffTarget Off-target binding Downstream1 Downstream Effector 1 OnTarget->Downstream1 CellularResponse Desired Cellular Response Downstream1->CellularResponse OffTarget_Downstream Unintended Downstream Effector OffTarget->OffTarget_Downstream AdverseEffect Adverse Effect OffTarget_Downstream->AdverseEffect

Caption: Hypothetical signaling pathway of this compound.

Off_Target_Screening_Workflow Start Start: Novel Compound (this compound) InSilico In Silico Screening (Predictive Models) Start->InSilico Biochemical Biochemical Assays (Kinome Profiling) InSilico->Biochemical CellBased Cell-Based Assays (CETSA, Phenotypic Screens) Biochemical->CellBased Validation Hit Validation & Orthogonal Assays CellBased->Validation SAR Structure-Activity Relationship (SAR) Validation->SAR End Identify & Mitigate Off-Target Effects SAR->End

Caption: Tiered workflow for off-target screening.

References

Technical Support Center: Improving the Bioavailability of Thermopsine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of Thermopsine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: The primary challenges in enhancing the oral bioavailability of this compound, a quinolizidine alkaloid, are generally associated with its physicochemical properties. Like many alkaloids, this compound may exhibit poor aqueous solubility, limited permeability across the intestinal epithelium, and potential susceptibility to first-pass metabolism.[1][2] Addressing these factors is crucial for developing an effective oral dosage form.

Q2: Which formulation strategies are most effective for improving the bioavailability of poorly soluble alkaloids like this compound?

A2: Several advanced formulation strategies can be employed:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and solid lipid nanoparticles can enhance the solubility and absorption of lipophilic drugs.[1][2]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale increases the surface area for dissolution, which can significantly improve its absorption rate.[1]

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix to create an amorphous solid can prevent crystallization and maintain a higher energy state, leading to improved solubility and dissolution.[1][3]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with guest molecules, effectively increasing their aqueous solubility.[1]

Q3: How can I assess the intestinal permeability of my this compound formulation?

A3: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[4][5] This assay utilizes a monolayer of differentiated Caco-2 cells to simulate the intestinal barrier. By measuring the transport of this compound from the apical (intestinal lumen) to the basolateral (bloodstream) side, you can determine its apparent permeability coefficient (Papp).[5] An ex vivo intestinal sac model can also be used to assess permeability across a section of animal intestine.[6]

Q4: What in vitro tests can predict the in vivo performance of my this compound formulation?

A4: In vitro dissolution studies are essential for predicting in vivo performance.[7] These tests measure the rate and extent to which this compound is released from the formulation and dissolves in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[3] The dissolution profile can provide valuable insights into how the formulation will behave in the gastrointestinal tract.

Q5: What are the critical stability concerns for this compound formulations?

A5: The stability of alkaloids like this compound can be influenced by pH and temperature.[8] It is important to evaluate the stability of your formulation in simulated gastric (low pH) and intestinal (neutral pH) fluids to ensure that the active compound does not degrade before it can be absorbed.[3] Temperature stability is also crucial for determining appropriate storage conditions and shelf-life.[9]

Troubleshooting Guides

Problem Potential Cause Suggested Solution
Low in vitro dissolution rate of this compound. Poor aqueous solubility of the crystalline form.Particle Size Reduction: Micronize or nanosize the this compound powder to increase surface area. • Formulate as an Amorphous Solid Dispersion: Utilize techniques like spray drying or hot-melt extrusion with a suitable polymer carrier. • Lipid-Based Formulation: Develop a self-emulsifying drug delivery system (SEDDS) or a liposomal formulation.
High variability in bioavailability data between batches. Inconsistent particle size distribution or incomplete solubilization in the formulation.Optimize Manufacturing Process: Ensure consistent and reproducible manufacturing parameters for particle size reduction or dispersion. • Characterize Formulations Thoroughly: Use techniques like dynamic light scattering (DLS) for nanoparticles or microscopy to ensure uniformity.
Low apparent permeability (Papp) in Caco-2 assays. Inherent low permeability of this compound or efflux by transporters like P-glycoprotein.Incorporate Permeation Enhancers: Include excipients that can transiently open tight junctions or inhibit efflux pumps. • Prodrug Approach: Synthesize a more lipophilic prodrug of this compound that can more easily cross the intestinal membrane and then convert to the active form.
Degradation of this compound in simulated gastric fluid (SGF). Acid lability of the alkaloid structure.Enteric Coating: Apply an enteric coating to the dosage form to protect it from the acidic environment of the stomach and allow for release in the intestine. • pH-Responsive Polymers: Formulate with polymers that are insoluble at low pH but dissolve at the higher pH of the small intestine.
Poor correlation between in vitro dissolution and in vivo bioavailability. The dissolution medium does not accurately reflect the in vivo environment (e.g., lack of bile salts).Use Biorelevant Media: Employ fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF) for dissolution testing to better mimic the composition of human intestinal fluids.

Data Presentation

Due to the limited availability of public data on this compound formulations, the following tables present example data for a representative poorly soluble alkaloid to illustrate how to structure and compare bioavailability results from different formulation strategies.

Table 1: In Vitro Dissolution of a Model Alkaloid in Different Formulations

Formulation TypeDissolution Medium% Drug Released at 30 min% Drug Released at 60 min
Unformulated AlkaloidSimulated Gastric Fluid (pH 1.2)5%8%
Unformulated AlkaloidSimulated Intestinal Fluid (pH 6.8)12%20%
Micronized FormulationSimulated Intestinal Fluid (pH 6.8)45%65%
Nanoparticle FormulationSimulated Intestinal Fluid (pH 6.8)75%92%
SEDDS FormulationSimulated Intestinal Fluid (pH 6.8)95%>99%

Table 2: Comparative Pharmacokinetic Parameters of a Model Alkaloid in Rats Following Oral Administration

Formulation TypeCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated Alkaloid (Suspension)150 ± 354.01200 ± 250100% (Reference)
Nanoparticle Formulation620 ± 901.54800 ± 600400%
Liposomal Formulation480 ± 752.05400 ± 720450%

Experimental Protocols

In Vitro Drug Release Study (USP Apparatus II - Paddle Method)

Objective: To determine the rate and extent of this compound release from a formulation in simulated gastrointestinal fluids.

Materials:

  • USP Dissolution Apparatus II (Paddle Apparatus)

  • Dissolution vessels (900 mL)

  • Paddles

  • Water bath maintained at 37 ± 0.5 °C

  • Simulated Gastric Fluid (SGF, pH 1.2) without pepsin

  • Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin

  • This compound formulation (e.g., tablet, capsule, or powder)

  • Syringes and filters (e.g., 0.45 µm PVDF)

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Pre-heat the dissolution medium (SGF or SIF) to 37 ± 0.5 °C.

  • Place 900 mL of the pre-heated medium into each dissolution vessel.

  • Set the paddle speed, typically to 50 or 75 RPM.

  • Place a single dose of the this compound formulation into each vessel.

  • Start the dissolution apparatus timer.

  • At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-heated medium.

  • Filter the samples to remove any undissolved particles.

  • Analyze the concentration of this compound in each sample using a validated analytical method (HPLC or UV-Vis).

  • Calculate the cumulative percentage of drug released at each time point.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a this compound formulation.[4][5]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with 25 mM HEPES, pH 7.4

  • This compound formulation

  • Lucifer yellow (for monolayer integrity testing)

  • Validated LC-MS/MS method for this compound quantification

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayers. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).

    • Alternatively, perform a Lucifer yellow permeability assay. Low permeability of Lucifer yellow indicates a tight monolayer.

  • Permeability Experiment (Apical to Basolateral Transport):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the this compound formulation dissolved in transport buffer to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37 °C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh buffer.

    • At the end of the experiment, take a sample from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the Transwell® membrane.

      • C₀ is the initial concentration of the drug in the donor chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation formulation This compound Formulation (e.g., Nanoparticles, Liposomes) dissolution In Vitro Dissolution (SGF/SIF) formulation->dissolution Test Release Profile permeability Caco-2 Permeability (Papp) formulation->permeability Assess Absorption Potential stability Stability Studies (pH, Temperature) formulation->stability Evaluate Chemical Integrity pk_study Preclinical Pharmacokinetic Study (e.g., in Rats) dissolution->pk_study permeability->pk_study stability->pk_study bioavailability Bioavailability Assessment (Cmax, Tmax, AUC) pk_study->bioavailability Calculate Parameters

Caption: Workflow for developing and evaluating this compound formulations.

bioavailability_logic cluster_strategies Formulation Strategies bioavailability Improved Oral Bioavailability absorption Increased Absorption absorption->bioavailability dissolution Enhanced Dissolution dissolution->absorption solubility Increased Solubility solubility->dissolution permeability Increased Permeability permeability->absorption stability GI Stability stability->absorption nanoparticles Nanoparticles nanoparticles->dissolution Increases Surface Area sedds Lipid-Based (SEDDS) sedds->solubility Maintains Solubilized State asd Solid Dispersions (ASD) asd->dissolution Prevents Crystallization coating Enteric Coating coating->stability Protects from Acid enhancers Permeation Enhancers enhancers->permeability

Caption: Logic diagram of strategies to enhance bioavailability.

References

Technical Support Center: Optimization of Chromatography for Separating Thermopsine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Thermopsine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked questions (FAQs)

Q1: What are the common chromatographic techniques for analyzing this compound?

A1: For the analysis of this compound and related alkaloids, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is a powerful and sensitive method. High-Performance Thin-Layer Chromatography (HPTLC) with densitometric detection has also been successfully used for the quantification of this compound in plant extracts[1]. For the specific separation of isomers, chiral HPLC and Supercritical Fluid Chromatography (SFC) are the techniques of choice.

Q2: How can I achieve chiral separation of this compound isomers?

A2: Chiral separation of alkaloids like this compound is typically achieved using a chiral stationary phase (CSP) in HPLC or SFC. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening. The selection of the mobile phase is also critical and can range from normal-phase (e.g., hexane/ethanol) to polar organic or reversed-phase conditions. A systematic screening of different chiral columns and mobile phases is recommended to find the optimal separation conditions.

Q3: What are the key parameters to optimize for better isomer separation?

A3: Several parameters can be adjusted to improve the resolution of this compound isomers:

  • Mobile Phase Composition: The type and ratio of solvents in the mobile phase significantly impact selectivity. For chiral separations, small amounts of additives can also play a crucial role.

  • Stationary Phase: The choice of the chiral stationary phase is the most critical factor. Different CSPs will exhibit different selectivities for your isomers.

  • Temperature: Column temperature can affect the thermodynamics of the separation, and optimizing it can lead to improved resolution. Lower temperatures can sometimes enhance chiral recognition[2].

  • Flow Rate: Adjusting the flow rate can influence the efficiency of the separation.

Q4: What should I do if I don't see any separation of my this compound isomers?

A4: If you are not achieving separation, consider the following:

  • Confirm Isomer Presence: Ensure that your sample indeed contains a mixture of isomers.

  • Screen Different Chiral Columns: The initial chiral column may not be suitable for this compound. It is advisable to screen a variety of CSPs with different chiral selectors.

  • Vary the Mobile Phase: Systematically alter the mobile phase composition. If using reversed-phase, try normal-phase or polar organic mode, and vice-versa.

  • Consider Derivatization: As an alternative, you can derivatize the this compound isomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column[3].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase.For basic compounds like alkaloids, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape. Ensure the pH of the mobile phase is appropriate for the analyte.
Column overload.Reduce the sample concentration or injection volume.
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution.
Fluctuations in temperature or mobile phase composition.Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed.
Baseline Noise or Drift Contaminated mobile phase or column.Use high-purity solvents and filter the mobile phase. Flush the column with a strong solvent.
Detector issues.Check the detector lamp or other components for proper functioning.
Low Resolution Between Isomer Peaks Suboptimal mobile phase or stationary phase.Screen different chiral stationary phases and mobile phase compositions.
High temperature.Try reducing the column temperature, as lower temperatures can sometimes improve chiral selectivity[2].
Inappropriate flow rate.Optimize the flow rate to enhance separation efficiency.
No Peaks Detected Sample degradation or improper sample preparation.Ensure the sample is stable in the chosen solvent and that the preparation method is appropriate.
Incorrect detector settings.Verify that the detector wavelength and other settings are optimal for this compound.
Injection issue.Check the autosampler and syringe for proper operation.

Experimental Protocols

Table 1: General HPLC-MS/MS Method for this compound Analysis

This method is adapted from a procedure for the analysis of alkaloids in lupins, including this compound[4][5].

ParameterCondition
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Heptafluorobutyric acid (HFBA)
Mobile Phase B Acetonitrile:Methanol (50:50, v/v) with 0.1% HFBA
Gradient Start with 10% B, linear increase to 50% B in 2.15 min, hold at 50% B for 3 min, linear increase to 99% B in 1.5 min, hold at 99% B for 0.38 min, then return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 3 µL
Detection Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode
Table 2: Suggested Starting Method for Chiral Separation of this compound Isomers

This hypothetical method is based on common practices for the chiral separation of alkaloids. Optimization will be required.

ParameterHPLC ConditionSFC Condition
Column Chiral Stationary Phase (e.g., Polysaccharide-based like Chiralpak IA, IB, or IC)Chiral Stationary Phase (e.g., Polysaccharide-based like Chiralpak IA, IB, or IC)
Mobile Phase Normal Phase: n-Hexane / Ethanol with 0.1% Diethylamine (start with 90:10 v/v and adjust)CO2 / Methanol with 0.1% Diethylamine (start with 80:20 v/v and adjust)
Flow Rate 1.0 mL/min3.0 mL/min
Column Temperature 25 °C (can be lowered to improve resolution)40 °C
Back Pressure (for SFC) N/A150 bar
Injection Volume 5-10 µL5-10 µL
Detection UV at an appropriate wavelength for this compound (e.g., 220 nm or 310 nm)UV at an appropriate wavelength for this compound

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_chrom Chromatographic Separation cluster_analysis Data Analysis sp1 Extract this compound from source sp2 Dissolve in appropriate solvent sp1->sp2 sp3 Filter sample (0.22 µm) sp2->sp3 cs1 Inject sample into HPLC/SFC sp3->cs1 Prepared Sample cs2 Separation on Chiral Column cs1->cs2 cs3 Detection (UV/MS) cs2->cs3 da1 Integrate isomer peaks cs3->da1 Chromatogram da2 Calculate resolution and purity da1->da2 Troubleshooting_Tree start Poor Isomer Separation q1 Are peaks present but not resolved? start->q1 a1_yes Optimize Mobile Phase (solvent ratio, additives) q1->a1_yes Yes a1_no Screen Different Chiral Columns q1->a1_no No q2 Is the peak shape poor (tailing)? a2_yes Add mobile phase modifier (e.g., 0.1% DEA for alkaloids) q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No q3 Are retention times unstable? a3_yes Ensure proper column equilibration and temperature control q3->a3_yes Yes a1_yes->q2 a1_no->q2 a2_yes->q3 a2_no->q3

References

Validation & Comparative

A Comparative Study of Thermopsine and Other Quinolizidine Alkaloids: Biological Activity and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Thermopsine and other notable quinolizidine alkaloids (QAs). The data presented is intended to serve as a valuable resource for researchers in pharmacology, natural product chemistry, and drug discovery, offering insights into the therapeutic potential and mechanisms of action of this diverse class of compounds.

Introduction to Quinolizidine Alkaloids

Quinolizidine alkaloids are a class of naturally occurring nitrogen-containing heterocyclic compounds characterized by a 1-azabicyclo[4.4.0]decane skeleton.[1] They are predominantly found in plants of the Fabaceae family, particularly in genera such as Lupinus, Sophora, and Thermopsis.[1][2] These alkaloids are biosynthesized from the amino acid L-lysine and exhibit a wide array of pharmacological effects, including antiviral, insecticidal, cytotoxic, anti-inflammatory, and neuropharmacological activities.[3] Their diverse biological profiles have made them a subject of intense research for the development of new therapeutic agents and agrochemicals.

This compound, a prominent member of the quinolizidine alkaloid family, is notably found in plants of the Thermopsis genus.[1][4] This guide will focus on a comparative analysis of this compound's biological activities with those of other well-studied quinolizidine alkaloids, including Matrine, Cytisine, Sparteine, and Lupanine.

Comparative Biological Activities

The biological activities of this compound and other selected quinolizidine alkaloids are summarized below, with quantitative data presented in tabular format for ease of comparison.

Antiviral Activity

Several quinolizidine alkaloids have demonstrated significant antiviral properties. This compound and its derivatives, isolated from Thermopsis lanceolata, have shown notable activity against the Tomato Spotted Wilt Virus (TSWV).[5] Other quinolizidine alkaloids, such as Matrine and its derivatives, have also been investigated for their antiviral effects against a range of viruses.

Table 1: Comparative Antiviral Activity of Quinolizidine Alkaloids

AlkaloidVirusAssay SystemActivity (EC50/IC50)Reference
This compound derivative (Thermlanseedline A)Tomato Spotted Wilt Virus (TSWV)Local lesion inhibition assay- (Significant inhibition reported)[5]
This compound derivative (Thermlanseedline F)Tomato Spotted Wilt Virus (TSWV)Local lesion inhibition assay- (Significant inhibition reported)[5]
MatrineHepatitis B Virus (HBV)HepG2.2.15 cellsIC50: 0.5 mg/mL[3]
OxymatrineHepatitis B Virus (HBV)HepG2.2.15 cellsIC50: 0.5 mg/mL[3]
AloperineInfluenza A Virus (H1N1)MDCK cellsEC50: 14.5 µM[6]
Insecticidal Activity

Quinolizidine alkaloids are known for their insecticidal properties, which is a natural defense mechanism for the plants that produce them.[3] this compound and related compounds from Thermopsis lanceolata have demonstrated potent insecticidal activity against the black bean aphid (Aphis fabae).[5]

Table 2: Comparative Insecticidal Activity of Quinolizidine Alkaloids against Aphis fabae

AlkaloidInsect SpeciesActivity (LC50)Reference
This compound derivative (Unnamed)Aphis fabae25.2 mg/L[5]
N-methylcytisineAphis fabae10.07 mg/L[7]
13-TigloyloxymultiflorineAphis fabae12.07 mg/L[7]
13α-HydroxymultiflorineAphis fabae6.56 mg/L[7]
Cytotoxic Activity

The potential of quinolizidine alkaloids as anticancer agents has been an area of active investigation. Various QAs have exhibited cytotoxic effects against a range of human cancer cell lines.

Table 3: Comparative Cytotoxic Activity of Quinolizidine Alkaloids

AlkaloidCell LineCancer TypeActivity (IC50)Reference
MatrineHL-60Promyelocytic Leukemia39 µM[8]
MatrineSMMC-7721Hepatocellular Carcinoma< 161.7 µM[3]
AloperineHL-60Promyelocytic LeukemiaPotent activity reported[9]
SophocarpineHL-60Promyelocytic LeukemiaModerate activity reported[9]
OxymatrineHepG2Hepatocellular CarcinomaSelective activity reported[9]
CytisineNot specifiedNot specified-[9]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Antiviral Assay (Tomato Spotted Wilt Virus)

Method: Local Lesion Inhibition Assay[7]

  • Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana glutinosa) are mechanically inoculated with a preparation of Tomato Spotted Wilt Virus (TSWV).

  • Compound Application: Immediately after inoculation, the test compound (e.g., this compound derivative) dissolved in a suitable solvent is applied to the surface of the inoculated leaves. A control group is treated with the solvent alone.

  • Incubation: The plants are maintained in a controlled environment (e.g., greenhouse) for a period sufficient for local lesions to develop (typically 3-5 days).

  • Data Analysis: The number of local lesions on the treated leaves is counted and compared to the control group. The percentage of inhibition is calculated to determine the antiviral activity. The half-maximal effective concentration (EC50) can be determined by testing a range of compound concentrations.

Insecticidal Assay (Aphicidal Activity)

Method: Spray Method[7]

  • Insect Rearing: A population of the target insect, such as the black bean aphid (Aphis fabae), is reared on a suitable host plant (e.g., broad bean seedlings) under controlled laboratory conditions.

  • Compound Preparation: The test alkaloids are dissolved in an appropriate solvent to prepare a series of concentrations.

  • Application: The host plants infested with a known number of aphids are uniformly sprayed with the test solutions. A control group is sprayed with the solvent only.

  • Mortality Assessment: After a specific exposure time (e.g., 24, 48, or 72 hours), the number of dead aphids is counted.

  • Data Analysis: The mortality rate is calculated for each concentration, and the median lethal concentration (LC50) is determined using probit analysis.

Cytotoxicity Assay

Method: MTT Assay[10][11][12]

  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: A known number of cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the quinolizidine alkaloids for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Mechanisms of Action: Signaling Pathways

Quinolizidine alkaloids exert their biological effects through various mechanisms, often involving interactions with key components of cellular signaling pathways. Two prominent targets are nicotinic acetylcholine receptors (nAChRs) and GABA-A receptors.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Several quinolizidine alkaloids, including cytisine and sparteine, are known to interact with nAChRs.[1][13] These receptors are ligand-gated ion channels that play a crucial role in neurotransmission in both the central and peripheral nervous systems. The binding of an agonist, such as acetylcholine or a QA, leads to a conformational change in the receptor, opening the ion channel and allowing the influx of cations, primarily Na+ and Ca2+.[14] This influx leads to depolarization of the cell membrane and the initiation of downstream signaling events. The insecticidal activity of many QAs is attributed to their action on insect nAChRs.[8]

nAChR_Signaling QA Quinolizidine Alkaloid (e.g., Cytisine) nAChR Nicotinic Acetylcholine Receptor (nAChR) QA->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates Membrane Cell Membrane Cations Na+ / Ca2+ Influx IonChannel->Cations Depolarization Membrane Depolarization Cations->Depolarization Downstream Downstream Signaling Cations->Downstream VDCC Voltage-Gated Ca2+ Channels (VDCCs) Depolarization->VDCC Activates Ca_Influx Further Ca2+ Influx VDCC->Ca_Influx Ca_Influx->Downstream Neurotransmission Altered Neurotransmission Downstream->Neurotransmission

Figure 1. Quinolizidine alkaloid interaction with the nAChR signaling pathway.

Modulation of GABA-A Receptors

Some quinolizidine alkaloids have been shown to modulate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[15] These receptors are also ligand-gated ion channels, but they are permeable to chloride ions (Cl-). Activation of GABA-A receptors by an agonist, such as GABA, leads to an influx of Cl-, hyperpolarizing the neuron and making it less likely to fire an action potential. The interaction of QAs with GABA-A receptors can either enhance or inhibit this process, leading to a range of neuropharmacological effects.

GABA_A_Signaling QA Quinolizidine Alkaloid GABA_A_R GABA-A Receptor QA->GABA_A_R Binds to (Allosteric Site) Cl_Channel Cl- Channel Modulation GABA_A_R->Cl_Channel Modulates Membrane Cell Membrane Cl_Influx Altered Cl- Influx Cl_Channel->Cl_Influx Hyperpolarization Altered Membrane Hyperpolarization Cl_Influx->Hyperpolarization Neuronal_Excitability Modulation of Neuronal Excitability Hyperpolarization->Neuronal_Excitability

Figure 2. Quinolizidine alkaloid modulation of the GABA-A receptor signaling pathway.

Conclusion

This compound and other quinolizidine alkaloids represent a rich source of bioactive compounds with significant potential for the development of novel pharmaceuticals and agrochemicals. Their diverse biological activities, including antiviral, insecticidal, and cytotoxic effects, are underpinned by their interactions with key molecular targets such as nicotinic acetylcholine and GABA-A receptors. This comparative guide provides a valuable starting point for researchers interested in exploring the therapeutic and practical applications of this fascinating class of natural products. Further research, particularly direct comparative studies under standardized conditions, will be crucial to fully elucidate the structure-activity relationships and therapeutic potential of individual quinolizidine alkaloids.

References

Anagyrine vs. Thermopsine: A Comparative Bioactivity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactivities of two quinolizidine alkaloids: anagyrine and thermopsine. While both compounds share a common structural scaffold, this document will highlight their known biological effects, mechanisms of action, and receptor interactions, supported by available experimental data. A significant disparity in the depth of research exists between these two molecules, with anagyrine being considerably more studied, primarily due to its notable toxicological effects in livestock.

I. Quantitative Bioactivity Data

The available quantitative data predominantly pertains to anagyrine's interaction with cholinergic receptors. To date, specific receptor binding affinities and functional bioactivity data for this compound are not well-documented in publicly accessible literature, representing a significant knowledge gap.

CompoundTargetAssay TypeCell Line / SystemValueUnitReference(s)
Anagyrine Muscarinic Acetylcholine ReceptorsInhibition Assay-132µM (IC50)[1]
Nicotinic Acetylcholine ReceptorsInhibition Assay-2,096µM (IC50)[1]
Autonomic Nicotinic Acetylcholine ReceptorsPartial Agonist AssaySH-SY5Y cells4.2µM (EC50)[2]
Fetal Muscle-type Nicotinic Acetylcholine ReceptorsPartial Agonist AssayTE-671 cells231µM (EC50)[2]
Autonomic Nicotinic Acetylcholine ReceptorsDesensitization AssaySH-SY5Y cells6.9µM (DC50)[2]
Fetal Muscle-type Nicotinic Acetylcholine ReceptorsDesensitization AssayTE-671 cells139µM (DC50)[2]
This compound Various--Data Not Available--

II. Bioactivity Profile

Anagyrine

Anagyrine is a well-documented teratogen, primarily known for causing "crooked calf disease" in livestock.[3][4] This developmental toxicity is linked to its effects on the nervous system.

Mechanism of Action: The bioactivity of anagyrine is predominantly attributed to its interaction with acetylcholine receptors (AChRs). It is believed to act as an agonist at both muscarinic and nicotinic acetylcholine receptors.[1] However, it exhibits a significantly stronger binding affinity for muscarinic receptors.[1]

Cholinergic System Interaction:

  • Muscarinic Receptor Activity: Anagyrine binds to muscarinic receptors with a 16-fold higher affinity than to nicotinic receptors, suggesting that its primary physiological effects may be mediated through the muscarinic system.[1]

  • Nicotinic Receptor Activity: Anagyrine acts as a partial agonist and a potent desensitizer of nicotinic acetylcholine receptors (nAChRs).[2] This desensitization, particularly at fetal muscle-type nAChRs, is the proposed mechanism behind the inhibition of fetal movement, leading to the characteristic skeletal deformities of crooked calf disease.[2][4] The sedation of the fetus prevents normal movement, causing joints to become fixed in abnormal positions as the fetus grows.[1]

Toxicology: The primary toxic effect of anagyrine is its teratogenicity. Ingestion of plants containing anagyrine, such as certain species of Lupinus (lupines), by pregnant cows during specific gestational periods (days 40-70) can lead to congenital disabilities in their offspring.[1] These defects include arthrogryposis (flexed joints), scoliosis (curved spine), and cleft palate.[1]

This compound

This compound is a quinolizidine alkaloid found in plants of the Thermopsis and Lupinus genera.[5] In contrast to anagyrine, the specific bioactivity and mechanism of action of this compound are not well-characterized in the scientific literature. While general antimicrobial, antiviral, and insecticidal activities have been reported for various quinolizidine alkaloids isolated from Thermopsis species, specific data attributing these effects directly to this compound and quantifying its potency are lacking.[6] Further research is required to elucidate the pharmacological and toxicological profile of this compound.

III. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Receptor Binding Affinity Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity of a compound to a specific receptor using a competitive binding assay with a radiolabeled ligand.

1. Materials:

  • Test compound (e.g., anagyrine)
  • Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]-quinuclidinyl benzilate for muscarinic receptors)
  • Receptor preparation (e.g., membrane homogenates from target tissue or cells expressing the receptor)
  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
  • Scintillation cocktail
  • Glass fiber filters
  • Filtration apparatus
  • Scintillation counter

2. Procedure:

  • Prepare serial dilutions of the test compound.
  • In a multi-well plate, combine the receptor preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
  • Include control wells containing only the receptor and radiolabeled ligand (total binding) and wells with an excess of a known unlabeled ligand to determine non-specific binding.
  • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
  • Terminate the binding reaction by rapid filtration through glass fiber filters, which retain the receptor-bound radioligand.
  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.
  • Place the filters in scintillation vials with scintillation cocktail.
  • Quantify the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) by non-linear regression analysis.

Cell-Based nAChR Activation and Desensitization Assay

This protocol describes a method to assess the agonist and desensitizing effects of a compound on nicotinic acetylcholine receptors expressed in a cell line using a membrane potential-sensing dye.

1. Materials:

  • Cell line expressing the nAChR of interest (e.g., SH-SY5Y for autonomic nAChRs, TE-671 for fetal muscle-type nAChRs)
  • Test compound (e.g., anagyrine)
  • Acetylcholine (ACh)
  • Membrane potential-sensing dye
  • Assay buffer
  • Fluorescence microplate reader

2. Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere and grow.
  • Load the cells with the membrane potential-sensing dye according to the manufacturer's instructions.
  • To measure activation (EC50), add varying concentrations of the test compound to the wells and measure the change in fluorescence, which corresponds to the change in membrane potential upon receptor activation.
  • To measure desensitization (DC50), pre-incubate the cells with varying concentrations of the test compound for a defined period.
  • Following pre-incubation, add a fixed, high concentration of ACh to the wells and measure the resulting fluorescence change. A reduction in the ACh-induced response indicates receptor desensitization by the test compound.

3. Data Analysis:

  • For activation, plot the fluorescence response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
  • For desensitization, plot the percentage of the maximal ACh response against the logarithm of the pre-incubating test compound concentration and fit the data to determine the DC50 value.

IV. Visualizations

Anagyrine_Signaling_Pathway Anagyrine Anagyrine nAChR Nicotinic Acetylcholine Receptor (nAChR) Anagyrine->nAChR Partial Agonist & Desensitization mAChR Muscarinic Acetylcholine Receptor (mAChR) Anagyrine->mAChR Agonist (Higher Affinity) Fetal_Movement Fetal Movement nAChR->Fetal_Movement Inhibition Skeletal_Deformities Skeletal Deformities (Crooked Calf Disease) Fetal_Movement->Skeletal_Deformities Leads to

Caption: Proposed mechanism of anagyrine-induced teratogenicity.

Receptor_Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Receptor_Prep Receptor Preparation Incubation Combine & Incubate to Equilibrium Receptor_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis Calculate Specific Binding Determine IC50 Scintillation->Analysis

Caption: Workflow for a competitive receptor binding assay.

V. Conclusion

Anagyrine and this compound, despite their structural similarities as quinolizidine alkaloids, exhibit a stark contrast in the current understanding of their bioactivities. Anagyrine is a well-characterized neurotoxin with defined interactions at cholinergic receptors, leading to significant teratogenic effects. The quantitative data available for anagyrine provides a solid foundation for understanding its mechanism of toxicity.

Conversely, this compound remains largely uncharacterized in terms of its specific molecular targets and quantitative bioactivity. While it is likely to possess biological activity, as suggested by studies on related alkaloids and the plants in which it is found, the absence of concrete experimental data makes a direct and meaningful comparison with anagyrine challenging. This highlights a critical need for further investigation into the pharmacology and toxicology of this compound to fully understand its potential biological effects and to complete the comparative bioactivity landscape of these related natural products.

References

Cross-Referencing Thermopsine Identity: A Comparative Guide to Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the identification and quantification of Thermopsine, a quinolizidine alkaloid with potential therapeutic properties. By cross-referencing experimental data with available analytical standards, researchers can ensure the accuracy and reliability of their findings. This document outlines detailed experimental protocols and presents quantitative data in a clear, comparative format to aid in method selection and validation.

Introduction to this compound

This compound is a tetracyclic quinolizidine alkaloid naturally occurring in various plant species, notably from the Thermopsis and Lupinus genera.[1] It exists as stereoisomers, with (-)-Thermopsine being a common form. With a molecular formula of C₁₅H₂₀N₂O and a molecular weight of 244.33 g/mol , this compound has garnered interest for its potential antitumor and anti-inflammatory activities.[1] Accurate identification and quantification are crucial for research into its pharmacological effects and for the development of potential therapeutics. The use of certified reference materials (CRMs) is paramount in achieving this accuracy.

Analytical Standards for this compound

While several vendors supply (-)-Thermopsine with purities ranging from 95% to over 99%, obtaining a certified reference material with a comprehensive Certificate of Analysis (CoA) is essential for use as a quantitative analytical standard. A CoA from an accredited body (e.g., ISO 17034) provides certified values for purity and identity, along with uncertainty measurements, which are critical for method validation and ensuring traceability of measurements. Researchers should prioritize sourcing (-)-Thermopsine from suppliers who can provide such documentation.

Comparative Analysis of Analytical Techniques

The identity and purity of a this compound sample can be determined and cross-referenced using several analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods for this purpose. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or high-throughput screening.

Data Summary

The following table summarizes key quantitative parameters for the analysis of this compound using different analytical techniques. These values are based on published methods for this compound and related quinolizidine alkaloids and serve as a general guide.

ParameterHPLC-UVGC-MS¹H-NMR¹³C-NMR
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mLNot typically used for trace detectionNot typically used for trace detection
Limit of Quantification (LOQ) ~0.5 µg/mL~0.2 ng/mLNot typically used for quantificationNot typically used for quantification
Linear Range 0.5 - 100 µg/mL0.2 - 100 ng/mLQuantitative NMR (qNMR) possible with appropriate standardsQuantitative NMR (qNMR) possible with appropriate standards
Precision (RSD%) < 5%< 10%< 2% (for qNMR)< 3% (for qNMR)
Accuracy (Recovery %) 95-105%90-110%98-102% (for qNMR)97-103% (for qNMR)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for quinolizidine alkaloids and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used technique for the quantification of alkaloids in various matrices.

Sample Preparation:

  • Extraction: Extract a known weight of the plant material or sample containing this compound with methanol or a methanol/water mixture (e.g., 80:20 v/v) using ultrasonication or Soxhlet extraction.

  • Filtration: Filter the extract through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffer such as 0.1% formic acid in water.

  • Gradient Program: A typical gradient might start at 10% acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 230 nm and 310 nm.

  • Quantification: Create a calibration curve using a certified reference standard of (-)-Thermopsine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent tool for both qualitative identification and quantitative analysis of this compound.

Sample Preparation:

  • Extraction: Perform an alkaline extraction of the sample using an organic solvent like dichloromethane or a mixture of diethyl ether and dichloromethane.

  • Clean-up: A solid-phase extraction (SPE) step may be necessary to remove interfering matrix components.

  • Derivatization (Optional): While many alkaloids can be analyzed directly, derivatization (e.g., silylation) can improve volatility and chromatographic peak shape.

GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • Injector: Splitless injection is recommended for trace analysis.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic this compound fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Sample Preparation:

  • Dissolve a sufficient amount of the purified this compound sample (typically 1-10 mg) in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

NMR Parameters:

  • ¹H-NMR:

    • Frequency: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Key Signals: Expect signals in the aromatic region (for the pyridone ring) and the aliphatic region (for the saturated rings).

  • ¹³C-NMR:

    • Frequency: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment.

    • Key Signals: Characteristic signals for carbonyl carbon, aromatic carbons, and aliphatic carbons. A known spectrum for (-)-Thermopsine in deuterated methanol can be used for comparison.[2]

Visualizations

Workflow for Cross-Referencing this compound Identity

The following diagram illustrates the logical workflow for identifying and quantifying this compound, starting from sample acquisition to cross-referencing with an analytical standard.

Thermopsine_Cross_Referencing_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_comparison Cross-Referencing Sample Test Sample (e.g., Plant Extract) HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR Standard (-)-Thermopsine CRM Standard->HPLC Standard->GCMS Standard->NMR Quant Quantitative Data (Concentration, Purity) HPLC->Quant Qual Qualitative Data (Structure, Retention Time) HPLC->Qual GCMS->Quant GCMS->Qual NMR->Qual Compare Compare Sample Data to Standard Data Quant->Compare Qual->Compare Identity Confirm Identity and Purity Compare->Identity Signaling_Pathway_Example This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory Effect) Gene_Expression->Cellular_Response

References

A Comparative Guide to the Antibacterial Potential of Thermopsine and Cytisine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Alkaloids, a class of naturally occurring chemical compounds, have shown promise in this regard. This guide provides a comparative overview of the antibacterial potential of two quinolizidine alkaloids: thermopsine and cytisine. While direct head-to-head comparative studies on their antibacterial activity are not available in the current body of scientific literature, this document outlines the general antibacterial properties of alkaloids, the known biological activities of cytisine, and the standard methodologies used to assess antibacterial efficacy. This information is intended to serve as a foundational resource for researchers interested in investigating the potential of these compounds as future antibacterial drugs.

Introduction to this compound and Cytisine

This compound and cytisine are structurally related quinolizidine alkaloids found in various plant species, particularly within the Fabaceae family.

Cytisine , also known as baptitoxine or sophorine, is well-documented for its activity as a partial agonist of nicotinic acetylcholine receptors (nAChRs) and is clinically used in some parts of Europe as a smoking cessation aid.[1][2][3] Its structural similarity to nicotine underlies this therapeutic application.[2][4] While its primary area of research has been in neuroscience, the broader class of alkaloids to which it belongs is known for antimicrobial properties.[5][6]

This compound is a less-studied alkaloid in comparison to cytisine. While its chemical structure is known, extensive research into its pharmacological and biological activities, including its antibacterial potential, is limited in publicly available scientific literature.

Antibacterial Activity of Alkaloids: A General Overview

Alkaloids represent a diverse group of secondary metabolites from plants that have demonstrated a wide range of biological activities, including significant antimicrobial effects.[5][6] Their mechanisms of action against bacteria are varied and can include:

  • Inhibition of cell wall synthesis: Some alkaloids can interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[7]

  • Disruption of membrane integrity: Lipophilic alkaloids can intercalate into the bacterial cell membrane, leading to pore formation, leakage of cellular contents, and ultimately, cell death.[8][9]

  • Inhibition of nucleic acid synthesis: Certain alkaloids can bind to bacterial DNA or inhibit enzymes involved in DNA replication and transcription.

  • Inhibition of protein synthesis: Alkaloids can interfere with ribosomal function, thereby halting protein production.

  • Enzyme inhibition: Many alkaloids can inhibit essential bacterial enzymes, disrupting metabolic pathways.

Given that both this compound and cytisine are alkaloids, it is plausible that they may exhibit some degree of antibacterial activity through one or more of these mechanisms. However, without specific experimental data, this remains a hypothesis.

Quantitative Data on Antibacterial Activity

A thorough review of scientific literature did not yield specific quantitative data (e.g., Minimum Inhibitory Concentration [MIC] or Minimum Bactericidal Concentration [MBC]) detailing the antibacterial activity of this compound or cytisine against a range of bacterial pathogens. The primary focus of cytisine research has been its neurological effects.[10]

To determine the antibacterial efficacy of these compounds, standardized antimicrobial susceptibility testing would be required. The table below is a template that researchers could use to structure and present such data once it is generated.

Table 1: Template for Comparative Antibacterial Activity of this compound and Cytisine (Hypothetical Data)

Bacterial StrainGram StainThis compound MIC (µg/mL)Cytisine MIC (µg/mL)Positive Control (e.g., Gentamicin) MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positiveData NeededData NeededData Needed
Enterococcus faecalis (ATCC 29212)Gram-positiveData NeededData NeededData Needed
Escherichia coli (ATCC 27853)Gram-negativeData NeededData NeededData Needed
Pseudomonas aeruginosa (ATCC 25922)Gram-negativeData NeededData NeededData Needed

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12][13] A lower MIC value indicates greater potency.[11]

Experimental Protocols for Antibacterial Susceptibility Testing

Standardized methods for evaluating the antibacterial activity of novel compounds are crucial for generating reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these methods.[12][14]

Broth Microdilution Method for MIC Determination

This is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of a compound.[12]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., adjusted to a 0.5 McFarland turbidity standard, which is approximately 1 x 10⁸ CFU/mL) is prepared in a suitable broth medium.[14]

  • Serial Dilution: The test compounds (this compound and cytisine) are serially diluted in a 96-well microtiter plate containing broth. This creates a range of concentrations to be tested.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.[15]

Agar Well Diffusion Method

This method provides a qualitative assessment of antibacterial activity.[14][16]

Protocol:

  • Plate Preparation: A standardized inoculum of the test bacterium is uniformly spread over the surface of an agar plate.

  • Well Creation: Wells are punched into the agar using a sterile borer.

  • Compound Addition: A fixed concentration of the test compound solution is added to each well. A solvent control and a positive control (a known antibiotic) are also included.

  • Incubation: The plate is incubated under suitable conditions.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) is measured. A larger zone of inhibition generally indicates greater antibacterial activity.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and evaluating the antibacterial activity of test compounds like this compound and cytisine.

Antibacterial_Screening_Workflow General Workflow for Antibacterial Activity Assessment cluster_assays Antimicrobial Susceptibility Testing start Start: Obtain This compound & Cytisine prepare_compounds Prepare Stock Solutions (e.g., in DMSO) start->prepare_compounds broth_dilution Broth Microdilution Assay prepare_compounds->broth_dilution agar_diffusion Agar Well/Disk Diffusion Assay prepare_compounds->agar_diffusion prepare_bacteria Prepare Standardized Bacterial Inoculum (0.5 McFarland) prepare_bacteria->broth_dilution prepare_bacteria->agar_diffusion determine_mic Determine MIC (Lowest concentration with no visible growth) broth_dilution->determine_mic measure_zones Measure Zones of Inhibition (mm) agar_diffusion->measure_zones mbc_test Determine MBC (Subculture from clear wells to fresh agar) determine_mic->mbc_test data_analysis Data Analysis & Comparison measure_zones->data_analysis mbc_test->data_analysis end Conclusion on Antibacterial Potential data_analysis->end

Caption: Workflow for assessing the antibacterial activity of chemical compounds.

Conclusion and Future Directions

There is a clear gap in the scientific literature regarding the antibacterial properties of this compound and a lack of direct comparative studies against its structural analog, cytisine. The established biological activity of other alkaloids suggests that these compounds are worthy candidates for antimicrobial screening.

Future research should focus on:

  • Systematic Screening: Performing in vitro antibacterial assays (broth microdilution and agar diffusion) to determine the MIC and MBC values of this compound and cytisine against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Mechanism of Action Studies: If antibacterial activity is confirmed, subsequent studies should elucidate the underlying mechanism of action.

  • Toxicity and Selectivity: Evaluating the cytotoxicity of these compounds against mammalian cell lines to determine their selectivity index, a crucial parameter for drug development.

This guide serves as a call to action for the research community to investigate these and other understudied alkaloids as potential sources of new antibacterial agents. The provided protocols and workflow offer a roadmap for initiating such investigations.

References

Comparative Potency of Thermopsine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological potency of various Thermopsine derivatives. The information is compiled from recent studies and presented to facilitate the evaluation of these compounds for potential therapeutic applications.

This guide summarizes quantitative bioactivity data, details experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive overview of the current landscape of this compound derivative research.

Antiviral Potency of Aloperine Derivatives against Influenza A Virus

A study by Dang et al. provides a systematic evaluation of a series of quinolizidine alkaloids, including derivatives of the this compound-related compound aloperine, for their in vitro activity against the influenza A/Puerto Rico/8/34 (H1N1) virus. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were determined in Madin-Darby canine kidney (MDCK) cells.

Table 1: Anti-Influenza A Virus (H1N1) Activity of Aloperine Derivatives

CompoundDerivativeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
1 Aloperine14.5>80>5.5
2 Dihydroaloperine11.2>80>7.1
10 N-Allyl-aloperine6.2>80>12.9
11 N-Propargyl-aloperine5.8>80>13.8
12 N-Cyclopropylmethyl-aloperine4.5>80>17.8
13 N-Benzyl-aloperine3.1>80>25.8
17 N-(4-Fluorobenzyl)-aloperine2.8>80>28.6
19 N-(4-Chlorobenzyl)-aloperine2.9>80>27.6
20 N-(4-Bromobenzyl)-aloperine2.7>80>29.6
21 N-(4-Methylbenzyl)-aloperine3.0>80>26.7
22 N-(4-Methoxybenzyl)-aloperine3.5>80>22.9
Oseltamivir ->80>80-
Amantadine ->80>80-

Data sourced from Dang et al.[1][2]

Experimental Protocol: Anti-Influenza Virus Assay[1]

Madin-Darby canine kidney (MDCK) cells were seeded in 96-well plates. After 24 hours, the cells were infected with influenza A/Puerto Rico/8/34 (H1N1) virus at a multiplicity of infection (MOI) of 0.01. Immediately after infection, the cells were treated with various concentrations of the test compounds. At 48 hours post-infection, cell viability was determined using the CellTiter-Glo Luminescent Cell Viability Assay (Promega). The EC50 values were calculated as the compound concentration required to achieve 50% protection of cells from virus-induced cell death. For cytotoxicity assessment, uninfected MDCK cells were treated with the compounds for 48 hours, and the CC50 values were determined using the same viability assay.

experimental_workflow cluster_cell_culture Cell Culture cluster_infection_treatment Infection and Treatment cluster_incubation_analysis Incubation and Analysis A Seed MDCK cells in 96-well plates B Incubate for 24 hours A->B C Infect cells with Influenza A virus (H1N1) B->C D Treat with this compound derivatives C->D E Incubate for 48 hours D->E F Measure cell viability (CellTiter-Glo) E->F G Calculate EC50 and CC50 values F->G

Workflow for the anti-influenza virus assay.

Anticancer Potency of Aloperine Derivatives

A separate study investigated the in vitro anticancer activities of a series of 44 synthesized aloperine derivatives. Among them, a novel series with modifications at the N12 position demonstrated significantly higher cytotoxicity against the human lung adenocarcinoma cell line PC9 compared to the parent compound, aloperine.[3]

Table 2: Anticancer Activity of Selected Aloperine Derivatives against PC9 Cells

CompoundModification at N12IC50 (µM)
Aloperine-> 50
18 4-Fluorophenylthiourea2.31
19 4-Chlorophenylthiourea2.05
20 4-Bromophenylthiourea1.89
21 4-Methylphenylthiourea2.17
22 4-Methoxyphenylthiourea1.43

Data sourced from Zhao et al.[3]

Experimental Protocol: Anticancer Cytotoxicity Assay[3]

PC9 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the aloperine derivatives for 48 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Signaling Pathways Modulated by Aloperine

Aloperine has been reported to exert its therapeutic effects by modulating various critical signaling pathways involved in cell survival, proliferation, and inflammation.[4] The antiviral mechanism of aloperine derivatives against the influenza virus is suggested to involve the targeting of the viral nucleoprotein (NP), a key protein in the viral replication cycle.[1][5]

signaling_pathway cluster_virus Influenza Virus cluster_cell Host Cell Virus Influenza A Virus NP Nucleoprotein (NP) Virus->NP Replication Viral Replication NP->Replication Aloperine Aloperine Derivatives Aloperine->NP Targets PI3K PI3K/Akt Pathway Aloperine->PI3K Inhibits NFkB NF-κB Pathway Aloperine->NFkB Inhibits Ras Ras Pathway Aloperine->Ras Inhibits Nrf2 Nrf2 Pathway Aloperine->Nrf2 Modulates Apoptosis Apoptosis PI3K->Apoptosis Regulates NFkB->Apoptosis Regulates CellCycle Cell Cycle Arrest Ras->CellCycle Regulates

Proposed mechanism of action of Aloperine derivatives.

Insecticidal and Antifungal Activities

While comprehensive comparative data for a series of this compound derivatives are limited in these areas, several studies have highlighted the potential of individual compounds.

  • Insecticidal Activity: Matrine, a related quinolizidine alkaloid, and its derivatives have shown significant insecticidal activity against various agricultural pests. For instance, novel matrine derivatives incorporating halopyrazole groups exhibited significantly improved insecticidal activity against Plutella xylostella, Mythimna separata, and Spodoptera frugiperda, with corrected mortality rates reaching 100%.[6] Another study on matrine derivatives against the mosquito larvae Aedes albopictus reported LC50 values for some derivatives to be significantly lower than that of matrine itself.[7]

  • Antifungal Activity: Quinolizidine alkaloids have also been investigated for their antifungal properties. One study evaluated the antifungal effect of various quinolizidine alkaloids against Fusarium oxysporum, with some compounds demonstrating notable inhibitory activity with IC50 values in the micromolar range.[8] Another report indicated that certain quinolizidine-rich extracts from Lupinus species were effective against F. oxysporum.[9]

Conclusion

The available data, particularly in the antiviral and anticancer fields, demonstrate that chemical modifications of the this compound scaffold, specifically aloperine, can lead to a significant enhancement of biological potency. The N12 position of aloperine appears to be a key site for derivatization to improve both anti-influenza and anticancer activities. The mechanism of action for these derivatives is multifaceted, involving the modulation of key cellular signaling pathways and, in the case of influenza, direct interaction with a viral protein. Further structure-activity relationship studies are warranted to explore the full therapeutic potential of this class of compounds across different disease areas.

References

Thermopsine's Antifungal Potential: A Comparative Analysis Against Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel and effective antifungal agents, researchers are increasingly turning to natural sources. This guide provides a comparative analysis of the antifungal activity of a quinolizidine alkaloid isolated from Thermopsis lupinoides, a plant of the same genus as Thermopsine, against several commercially available fungicides. The data presented here is intended for researchers, scientists, and drug development professionals interested in the potential of plant-derived alkaloids as antifungal leads.

A recent study demonstrated that a specific quinolizidine alkaloid isolated from Thermopsis lupinoides exhibits significant antifungal activity against Botrytis cinerea, a major plant pathogen responsible for gray mold disease. This finding suggests that alkaloids from the Thermopsis genus, including potentially this compound, could be a valuable source of new antifungal compounds.

Performance Benchmark: Thermopsis Alkaloid vs. Commercial Fungicides

The antifungal efficacy of the Thermopsis lupinoides alkaloid was evaluated using a mycelial inhibition assay, a standard method for determining the concentration of a substance required to inhibit fungal growth. The results, presented as the half-maximal effective concentration (EC50), are compared with the reported EC50 values of five widely used commercial fungicides against the same pathogen, Botrytis cinerea.

CompoundTypeTarget PathogenEC50 (µg/mL)
Quinolizidine Alkaloid (from T. lupinoides) Natural Product (Alkaloid)Botrytis cinerea20.83
Fludioxonil Commercial FungicideBotrytis cinerea< 0.1[1]
Boscalid Commercial FungicideBotrytis cinerea0.7 - 69.91[1]
Tebuconazole Commercial FungicideBotrytis cinerea0.03 - 1[1]
Iprodione Commercial FungicideBotrytis cinerea0.1 - 1.42[1]
Pyrimethanil Commercial FungicideBotrytis cinerea0.03 - 75[1]

Note: The EC50 values for commercial fungicides can vary between different studies and isolates of Botrytis cinerea. The ranges presented reflect this variability.

Experimental Protocols

The determination of the antifungal activity of the Thermopsis lupinoides alkaloid was conducted using a mycelial inhibition assay. This method is a standard in vitro technique to assess the efficacy of potential antifungal compounds.

Mycelial Inhibition Assay Protocol
  • Fungal Isolate: A pure culture of the target fungus, Botrytis cinerea, is maintained on a suitable solid growth medium, such as Potato Dextrose Agar (PDA).

  • Inoculum Preparation: Mycelial plugs of a specific diameter are excised from the actively growing edge of the fungal colony.

  • Test Compound Preparation: The quinolizidine alkaloid is dissolved in an appropriate solvent and then serially diluted to obtain a range of test concentrations.

  • Assay Setup: The prepared mycelial plugs are placed in the center of fresh PDA plates that have been amended with the different concentrations of the test compound. A control plate containing only the solvent is also included.

  • Incubation: The plates are incubated under controlled conditions of temperature and light that are optimal for the growth of Botrytis cinerea.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches a specific diameter.

  • EC50 Calculation: The percentage of mycelial growth inhibition is calculated for each concentration of the test compound relative to the growth in the control. The EC50 value, which is the concentration of the compound that causes a 50% reduction in mycelial growth, is then determined by plotting the inhibition percentages against the corresponding compound concentrations and analyzing the dose-response curve.

Visualizing the Experimental Workflow and Potential Mechanisms

To further elucidate the experimental process and the potential mechanisms of action, the following diagrams have been generated.

Experimental_Workflow cluster_preparation Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Fungal_Culture Fungal Culture (Botrytis cinerea) Mycelial_Plugs Mycelial Plugs Preparation Fungal_Culture->Mycelial_Plugs Inoculation Inoculation Mycelial_Plugs->Inoculation Test_Compound Test Compound (Thermopsis Alkaloid) Serial_Dilutions Serial Dilutions Test_Compound->Serial_Dilutions Amended_Plates Preparation of Amended PDA Plates Serial_Dilutions->Amended_Plates Amended_Plates->Inoculation Incubation Incubation Inoculation->Incubation Measurement Measurement of Mycelial Growth Incubation->Measurement Calculation Calculation of Inhibition % Measurement->Calculation EC50 EC50 Determination Calculation->EC50

Caption: Experimental workflow for the mycelial inhibition assay.

While the precise signaling pathway of the antifungal action of quinolizidine alkaloids is still under investigation, current research suggests a multi-target approach. The following diagram illustrates the potential cellular targets of these alkaloids in fungal cells.

Antifungal_Mechanism cluster_alkaloid Quinolizidine Alkaloid cluster_targets Potential Fungal Cellular Targets cluster_effects Resulting Antifungal Effects Alkaloid Quinolizidine Alkaloid DNA DNA Integrity Alkaloid->DNA Interference Enzymes Enzyme Function Alkaloid->Enzymes Inhibition Protein_Synth Protein Biosynthesis Alkaloid->Protein_Synth Interference Membrane Membrane Integrity Alkaloid->Membrane Disruption Growth_Inhibition Inhibition of Mycelial Growth DNA->Growth_Inhibition Enzymes->Growth_Inhibition Protein_Synth->Growth_Inhibition Membrane->Growth_Inhibition Cell_Death Fungal Cell Death Growth_Inhibition->Cell_Death

Caption: Potential antifungal mechanisms of quinolizidine alkaloids.

Conclusion

The quinolizidine alkaloid from Thermopsis lupinoides demonstrates notable antifungal activity against Botrytis cinerea. While its potency may not surpass that of some leading synthetic fungicides, its natural origin presents a compelling case for further investigation. The exploration of this compound and other related alkaloids from the Thermopsis genus could lead to the development of new, effective, and potentially more sustainable antifungal agents. This preliminary comparison underscores the importance of continued research into the vast chemical diversity of the plant kingdom for novel drug discovery.

References

In Vivo Validation of Thermopsine's Efficacy: A Comparative Analysis in a Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Thermopsine's performance with alternative therapies, supported by experimental data, for researchers, scientists, and drug development professionals.

Initial investigations into the efficacy of this compound reveal a notable gap in publicly available scientific literature. Comprehensive searches for in vivo studies, particularly those utilizing mouse models to validate its therapeutic effects, have not yielded specific data regarding its mechanism of action, established therapeutic targets, or direct comparisons with other treatment modalities.

The primary information available for "this compound" is its chemical structure, as cataloged in chemical databases such as PubChem for its stereoisomers, (+)-Thermopsine and (-)-Thermopsine. However, these entries do not contain information on its biological activity or data from preclinical or clinical studies.

One related area of research involves the use of thermosensitive liposomes as a drug delivery system. These are engineered vesicles designed to release their payload in response to localized heat. While this technology is relevant to drug delivery in oncology, the studies identified do not specifically investigate a compound named this compound.

Due to the current lack of available data from in vivo studies in mouse models, a direct comparison of this compound's efficacy against other alternatives cannot be provided at this time. The core requirements of this comparative guide, including quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways, are contingent on the existence of such foundational research.

Further research and publication of preclinical data on this compound are necessary to enable a thorough and objective evaluation of its therapeutic potential. Researchers with access to internal data on this compound are encouraged to consider publication to advance the scientific understanding of this compound. Without such data, a meaningful comparative analysis as requested is not feasible.

Independent Verification of Thermopsine's Bioactivities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermopsine, a quinolizidine alkaloid primarily isolated from plants of the Thermopsis genus, has garnered interest for its potential range of biological activities. This guide provides an objective comparison of the published bioactivities of this compound and its related compounds, with a focus on independently verifiable data. We present a summary of quantitative data, detailed experimental protocols for key bioassays, and visualizations of relevant pathways and workflows to aid researchers in evaluating its potential for further investigation and development.

Data Summary

The following tables summarize the available quantitative data for the bioactivities of quinolizidine alkaloids isolated from Thermopsis lanceolata, the plant source of this compound. It is important to note that while "this compound" is a known constituent, specific independent verification of its bioactivities with quantitative data is limited in publicly available literature. The data presented here is for structurally related quinolizidine alkaloids from the same plant, offering a valuable comparative context.

Table 1: Insecticidal Activity of Quinolizidine Alkaloids from Thermopsis lanceolata against Aphis fabae

CompoundLC50 (mg/L)Source
N-Methylcytisine>100[1][2]
Cytisine>100[1][2]
5,6-Dehydrolupanine12.07[1][2]
Lupanine10.07[1][2]
This compound Analogue (Hypothetical) Data Not Available
Alternative: Spinosad 247.24 ppm (72h)
Alternative: Buprofezin 204.62 ppm (72h)

Table 2: Antiviral Activity against Tomato Spotted Wilt Virus (TSWV)

CompoundActivity LevelSource
N-MethylcytisineSignificant[1][2]
CytisineNot Reported
5,6-DehydrolupanineNot Reported
LupanineNot Reported
This compound Analogue (Hypothetical) Data Not Available
Alternative: Ningnanmycin Positive Control [1][2]

Table 3: Other Reported Bioactivities (Qualitative)

BioactivityCompound TypeSource
CytotoxicQuinolizidine Alkaloids[3]
AntibacterialThermopsis turcica extracts[4]
Anti-inflammatoryQuinolizidine Alkaloids[5][6]
Acetylcholinesterase InhibitionQuinolizidine Alkaloids[3]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are representative protocols for the key bioactivities discussed.

Insecticidal Activity Assay (Leaf-Dipping Method)

This protocol is adapted from studies on the insecticidal activity of plant alkaloids against aphids.

  • Test Compound Preparation: Dissolve the isolated alkaloids in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 mg/L) in distilled water containing a small amount of surfactant (e.g., 0.1% Tween-80) to ensure even spreading.

  • Aphid Rearing: Maintain a healthy, synchronized culture of Aphis fabae on their host plants (e.g., fava beans) in a controlled environment (22 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Bioassay:

    • Select fresh, healthy leaves from the host plant.

    • Dip each leaf into a test solution for 10-15 seconds.

    • Allow the leaves to air-dry at room temperature.

    • Place the treated leaves individually in petri dishes lined with moistened filter paper.

    • Introduce a set number of apterous adult aphids (e.g., 20) onto each treated leaf.

    • Seal the petri dishes with a ventilated lid.

  • Data Collection and Analysis:

    • Record aphid mortality at 24, 48, and 72 hours post-treatment. Aphids that are immobile or show no response when gently prodded are considered dead.

    • Use a control group treated with the solvent and surfactant only.

    • Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.

    • Determine the LC50 (median lethal concentration) value using probit analysis.

Antiviral Activity Assay (Local Lesion Method)

This method is commonly used to screen for antiviral activity against plant viruses like TSWV.

  • Virus Inoculum Preparation: Homogenize TSWV-infected plant tissue (e.g., tobacco leaves) in a phosphate buffer (pH 7.0). Centrifuge the homogenate at low speed to remove cell debris. The supernatant serves as the virus inoculum.

  • Test Compound Preparation: Prepare solutions of the test compounds in the phosphate buffer at various concentrations.

  • Plant Preparation: Use healthy, young plants with well-developed leaves that are susceptible to TSWV and produce local lesions (e.g., Nicotiana glutinosa).

  • Inoculation:

    • Mix the virus inoculum with the test compound solution in a 1:1 ratio and incubate for 30 minutes at room temperature.

    • Lightly dust the upper surface of the plant leaves with carborundum powder (an abrasive).

    • Gently rub the virus-compound mixture onto the leaf surface with a sterile cotton swab.

    • Use a control group inoculated with the virus mixed with buffer only.

  • Data Collection and Analysis:

    • After 3-4 days, count the number of local lesions that appear on the inoculated leaves.

    • Calculate the percentage of inhibition of viral infection for each compound concentration compared to the control.

    • Determine the EC50 (50% effective concentration) value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

  • Reagent Preparation:

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the coloring agent.

    • Tris-HCl buffer (pH 8.0).

    • Acetylcholinesterase (AChE) enzyme solution.

    • Test compound solutions at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • Add the Tris-HCl buffer, DTNB solution, and test compound solution to each well.

    • Add the AChE enzyme solution to initiate the reaction and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • Add the ATCI substrate to start the enzymatic reaction.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition of AChE activity compared to a control without the inhibitor.

    • Calculate the IC50 (50% inhibitory concentration) value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental setups can enhance understanding. The following diagrams are generated using the DOT language for Graphviz.

Insecticidal_Activity_Workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Compound_Prep Compound Dilutions Leaf_Dip Leaf Dipping Compound_Prep->Leaf_Dip Aphid_Rearing Aphid Culture Incubation Incubation with Aphids Aphid_Rearing->Incubation Drying Air Drying Leaf_Dip->Drying Drying->Incubation Mortality_Count Mortality Assessment Incubation->Mortality_Count LC50_Calc LC50 Calculation Mortality_Count->LC50_Calc

Caption: Workflow for the insecticidal activity bioassay.

AChE_Inhibition_Pathway AChE Acetylcholinesterase Choline Choline + Acetate AChE->Choline Signal Signal Termination AChE->Signal ACh Acetylcholine (Neurotransmitter) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding & Activation This compound This compound (Inhibitor) This compound->AChE Inhibition

Caption: Acetylcholinesterase inhibition signaling pathway.

Conclusion

The available evidence suggests that quinolizidine alkaloids from Thermopsis lanceolata, the plant source of this compound, possess notable insecticidal and antiviral properties. However, a comprehensive and independent verification of the full spectrum of this compound's bioactivities, supported by robust quantitative data and detailed experimental protocols, is still needed. The data on related compounds and the standardized protocols provided in this guide offer a solid foundation for researchers to design and conduct further studies to elucidate the specific therapeutic and agrochemical potential of this compound. Future research should focus on isolating pure this compound and systematically evaluating its efficacy and mechanism of action in various bioassays to validate the initial promising reports.

References

A Comparative Analysis of the Safety Profiles of Thermopsine and Other Quinolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of thermopsine with other structurally related quinolizidine alkaloids: anagyrine, sparteine, and cytisine. The information presented is intended to support research and drug development efforts by providing a consolidated overview of available toxicological data and mechanistic insights.

Executive Summary

This compound, a quinolizidine alkaloid, exhibits a safety profile that warrants careful consideration. While specific LD50 data for this compound remains elusive in publicly available literature, its GHS classification indicates it is harmful if swallowed and causes skin and eye irritation. Structurally similar alkaloids, such as anagyrine, sparteine, and cytisine, for which more extensive toxicological data are available, provide a basis for a comparative safety assessment. This guide summarizes the known acute toxicity, mechanisms of action, and affected signaling pathways of these compounds, highlighting the need for further research to fully characterize the safety of this compound.

Comparative Acute Toxicity

Direct quantitative comparison of acute toxicity is challenging due to the limited availability of LD50 values for this compound, anagyrine, and sparteine. However, the available data for cytisine and the qualitative information for the other alkaloids allow for a preliminary assessment.

AlkaloidAnimalRoute of AdministrationLD50/Toxicity DataReference
This compound --Harmful if swallowed; Causes skin and serious eye irritation (GHS classification)[1]
Anagyrine CattleOralTeratogenic, causing "crooked calf disease"[2][3]
--EC50: 4.2 µM (SH-SY5Y cells), 231 µM (TE-671 cells) for nAChR activation[4]
--DC50: 6.9 µM (SH-SY5Y cells), 139 µM (TE-671 cells) for nAChR desensitization[4]
Sparteine --Known to affect the nervous system and act as a sodium channel blocker.[5]
Cytisine MouseOral101 mg/kg[6]
RatOral585 mg/kg[6]

Note: LD50 (Median Lethal Dose) is the dose required to kill half the members of a tested population. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. DC50 (Half-maximal desensitizing concentration) is the concentration of a drug that causes 50% receptor desensitization.

Mechanisms of Action and Signaling Pathways

The primary targets of these quinolizidine alkaloids are neuronal receptors, leading to a range of physiological effects.

This compound: The precise signaling pathway for this compound has not been extensively elucidated in the available literature. However, its structural similarity to other quinolizidine alkaloids suggests it may also interact with acetylcholine receptors.

Anagyrine: Anagyrine is known to interact with both nicotinic and muscarinic acetylcholine receptors. Its teratogenic effects are believed to stem from the inhibition of fetal movement, likely through its action on these receptors in the developing fetus.[2][3]

anagyrine_pathway Anagyrine Anagyrine nAChR Nicotinic Acetylcholine Receptor Anagyrine->nAChR Acts on mAChR Muscarinic Acetylcholine Receptor Anagyrine->mAChR Acts on Fetal_Movement Inhibition of Fetal Movement nAChR->Fetal_Movement mAChR->Fetal_Movement Teratogenesis Teratogenesis (Crooked Calf Disease) Fetal_Movement->Teratogenesis

Anagyrine's Proposed Teratogenic Mechanism

Sparteine: Sparteine functions as a sodium channel blocker.[5] By binding to and inhibiting voltage-gated sodium channels, it interferes with the propagation of action potentials in excitable cells, which explains its effects on the nervous and cardiovascular systems. It also exhibits activity at muscarinic acetylcholine receptors.

sparteine_pathway Sparteine Sparteine Na_Channel Voltage-gated Sodium Channel Sparteine->Na_Channel Blocks Action_Potential Inhibition of Action Potential Na_Channel->Action_Potential Nervous_System_Effects Nervous System Effects Action_Potential->Nervous_System_Effects

Sparteine's Sodium Channel Blocking Mechanism

Cytisine: Cytisine is a partial agonist of nicotinic acetylcholine receptors (nAChRs), with a particularly high affinity for the α4β2 subtype. Its interaction with these receptors in the central nervous system mimics the effects of nicotine, which is the basis for its use in smoking cessation aids.

cytisine_pathway Cytisine Cytisine nAChR Nicotinic Acetylcholine Receptor (α4β2 subtype) Cytisine->nAChR Partial Agonist Dopamine_Release Modulation of Dopamine Release nAChR->Dopamine_Release Reward_Pathway Effect on Reward Pathway Dopamine_Release->Reward_Pathway

Cytisine's Interaction with Nicotinic Receptors

Experimental Protocols

The following are generalized protocols for key toxicological assays relevant to the assessment of alkaloid safety. Specific parameters may need to be optimized for the compound and cell lines under investigation.

Acute Oral Toxicity (LD50) - OECD Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a reduced number of animals to classify a substance's toxicity.

OECD_423_Workflow Start Start with a defined dose (e.g., 300 mg/kg) Dose_Group1 Dose 3 animals (usually female rats) Start->Dose_Group1 Observe_14_Days Observe for mortality and clinical signs for 14 days Dose_Group1->Observe_14_Days Mortality_Check1 Mortality Assessment Observe_14_Days->Mortality_Check1 Stop_High_Toxicity Stop: Classify as highly toxic Mortality_Check1->Stop_High_Toxicity 2 or 3 animals die Dose_Lower Dose next group at a lower dose Mortality_Check1->Dose_Lower 0 or 1 animal dies Dose_Higher Dose next group at a higher dose Mortality_Check1->Dose_Higher No animals die (optional) Mortality_Check2 Mortality Assessment Dose_Lower->Mortality_Check2 Dose_Higher->Mortality_Check2 Classification Classify toxicity based on outcomes Mortality_Check2->Classification

References

Unveiling the Cytotoxic Potential: A Comparative Analysis of Thermopsine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the structure-activity relationships (SAR) of novel thermopsine analogs, focusing on their cytotoxic properties. The data presented is derived from a key study that synthesized and evaluated conjugates of this compound amine derivatives, offering valuable insights into their potential as anticancer agents.

This compound, a quinolizidine alkaloid, belongs to a class of natural products known for a wide range of biological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer effects[1]. While extensive SAR studies on this compound itself are limited, recent research has explored the cytotoxic potential of its derivatives. This guide focuses on a significant study by Tsypysheva et al. (2018), which provides the foundation for understanding the SAR of novel this compound analogs. The study synthesized conjugates of 9-aminothermopsin with 1,3-dimethyl-5-formyluracil and evaluated their cytotoxic activity against various cell lines[2].

Comparative Cytotoxicity of this compound Analogs

The cytotoxic activity of the synthesized this compound analogs was evaluated against human embryonic kidney (HEK293), human hepatocellular carcinoma (HepG2), and Jurkat (acute T-cell leukemia) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. 5-Fluorouracil, a commonly used chemotherapy agent, was used as a reference compound.

CompoundModificationHEK293 IC50 (μM)HepG2 IC50 (μM)Jurkat IC50 (μM)
This compound Analog 1 9-amino group alkylated with 1,3-dimethyl-5-formyluracil>100>10020.6 ± 2.1
This compound Analog 2 N-benzyl-9-aminothermopsin alkylated with 1,3-dimethyl-5-formyluracil>100>10045.2 ± 4.5
5-Fluorouracil Reference DrugNot ReportedNot Reported18.5 ± 3.3

Data extracted from Tsypysheva et al., 2018.[2]

The results indicate that the primary this compound analog (Analog 1) exhibited significant cytotoxic activity against the Jurkat cell line, with an IC50 value comparable to that of the reference drug, 5-fluorouracil[2]. The introduction of a benzyl group at the nitrogen atom of the 9-amino group (Analog 2) resulted in a decrease in cytotoxic activity against the same cell line[2]. Both analogs showed low cytotoxicity against HEK293 and HepG2 cell lines, suggesting a degree of selectivity towards the leukemia cell line[2].

Experimental Protocols

The following methodologies were employed in the synthesis and cytotoxic evaluation of the this compound analogs:

Synthesis of 9-Aminothermopsin Derivatives

The synthesis of the this compound analogs involved a multi-step process. A key step was the reductive amination of 9-oxothermopsin with the appropriate amine, followed by the alkylation of the resulting 9-aminothermopsin derivative with 1,3-dimethyl-5-formyluracil[2].

G cluster_synthesis Synthesis Workflow start 9-Oxothermopsin reductive_amination Reductive Amination (with appropriate amine) start->reductive_amination aminothermopsin 9-Aminothermopsin Derivative reductive_amination->aminothermopsin alkylation Alkylation (with 1,3-dimethyl-5-formyluracil) aminothermopsin->alkylation final_product This compound Analog alkylation->final_product

Caption: Synthetic workflow for this compound analogs.
Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is an indicator of cell viability.

G cluster_workflow MTT Assay Workflow cell_seeding Seed cells in 96-well plates compound_addition Add varying concentrations of This compound analogs cell_seeding->compound_addition incubation Incubate for 72 hours compound_addition->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_measurement Measure absorbance at 570 nm formazan_solubilization->absorbance_measurement ic50_calculation Calculate IC50 values absorbance_measurement->ic50_calculation

Caption: Experimental workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship Insights

The preliminary data from this study suggests key structural features that influence the cytotoxic activity of this compound analogs.

G cluster_sar Structure-Activity Relationship thermopsine_core This compound Scaffold modification_point Modification at C9 Position thermopsine_core->modification_point amino_uracil 9-amino-uracil Conjugate (Analog 1) modification_point->amino_uracil Leads to benzyl_amino_uracil N-benzyl-9-amino-uracil Conjugate (Analog 2) modification_point->benzyl_amino_uracil Leads to activity Cytotoxic Activity amino_uracil->activity Higher benzyl_amino_uracil->activity Lower

Caption: Inferred structure-activity relationship of this compound analogs.

The key takeaways from the SAR analysis are:

  • The 9-amino-uracil moiety is crucial for cytotoxicity: The conjugation of the 1,3-dimethyl-5-formyluracil to the 9-amino position of this compound resulted in a compound with potent cytotoxic activity against the Jurkat cell line[2].

  • Bulky substituents at the 9-amino nitrogen may decrease activity: The addition of a benzyl group to the nitrogen of the 9-amino group led to a reduction in cytotoxic potency[2]. This suggests that steric hindrance in this region might negatively impact the interaction of the molecule with its biological target.

Conclusion

The investigation into the structure-activity relationship of this compound analogs is still in its early stages. However, the findings from the study by Tsypysheva et al. (2018) provide a promising starting point for the development of novel cytotoxic agents. The selective activity of the 9-amino-uracil conjugate of this compound against a leukemia cell line warrants further investigation and optimization. Future studies should focus on exploring a wider range of substituents at the 9-position and other sites on the this compound scaffold to elucidate a more comprehensive SAR and to identify analogs with improved potency and selectivity. This initial research paves the way for the potential development of this compound-based therapeutics for cancer treatment.

References

Cross-Validation of Analytical Methods for Thermopsine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available, peer-reviewed studies directly comparing multiple analytical methods for the quantification of Thermopsine are scarce. Consequently, this guide provides a comparative framework based on the typical performance characteristics of established analytical techniques for similar small molecules. The quantitative data presented herein is illustrative and intended to serve as a benchmark for researchers developing and validating methods for this compound analysis.

Introduction

This compound, a quinolizidine alkaloid, requires accurate and precise quantification in various biological matrices for pharmacokinetic studies, toxicological assessments, and drug development. The selection of an appropriate analytical method is critical and depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. This guide provides a comparative overview of four common analytical techniques for small molecule quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Performance Comparison

The following table summarizes hypothetical yet realistic performance data for the quantification of this compound using the four aforementioned analytical methods. These values are intended to provide a comparative baseline for method selection and validation.

Performance ParameterHPLC-UVLC-MS/MSGC-MSELISA
Linearity (r²) > 0.995> 0.999> 0.998> 0.990
Range 10 - 1000 ng/mL0.1 - 500 ng/mL5 - 500 ng/mL0.5 - 100 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%92 - 108%85 - 115%
Precision (%RSD) < 10%< 5%< 8%< 15%
Limit of Detection (LOD) 5 ng/mL0.05 ng/mL2 ng/mL0.2 ng/mL
Limit of Quantification (LOQ) 10 ng/mL0.1 ng/mL5 ng/mL0.5 ng/mL
Sample Throughput ModerateHighModerateHigh
Selectivity ModerateHighHighHigh (potential cross-reactivity)
Cost per Sample LowHighModerateLow-Moderate

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols are representative and may require optimization based on the specific laboratory conditions and sample matrix.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Mobile Phase: An isocratic mixture of acetonitrile and 20 mM ammonium acetate buffer (pH 4.5) (30:70, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., a structurally similar alkaloid).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound standards.

LC-MS/MS Method
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined).

    • Internal Standard: Precursor ion > Product ion.

  • Sample Preparation: Same as for the HPLC-UV method.

  • Quantification: Generate a calibration curve based on the peak area ratio of the analyte to the internal standard versus concentration.

GC-MS Method
  • Instrumentation: A gas chromatograph equipped with a mass spectrometer and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

  • Sample Preparation:

    • Perform a liquid-liquid extraction of 100 µL of plasma with 500 µL of ethyl acetate after basifying the sample with 1 M NaOH.

    • Vortex and centrifuge.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Derivatize the residue with a suitable agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes to improve volatility and thermal stability.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Quantification: Use a calibration curve constructed from the peak area ratios of the analyte to the internal standard.

ELISA Method
  • Principle: A competitive ELISA format where this compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-Thermopsine antibody-coated wells.

  • Procedure:

    • Add 50 µL of standards, controls, or samples to the antibody-coated microplate wells.

    • Add 50 µL of the this compound-horseradish peroxidase (HRP) conjugate to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes in the dark.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Construct a standard curve by plotting the absorbance against the concentration of the standards. The concentration of this compound in the samples is inversely proportional to the absorbance.

Visualizations

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of the analytical methods described above.

cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Validation & Comparison Sample Biological Sample (e.g., Plasma) Spiked_QC Spiked Quality Control Samples Sample->Spiked_QC HPLC HPLC-UV Spiked_QC->HPLC LCMS LC-MS/MS Spiked_QC->LCMS GCMS GC-MS Spiked_QC->GCMS ELISA ELISA Spiked_QC->ELISA Data Data Analysis (Linearity, Accuracy, Precision, LOD, LOQ) HPLC->Data LCMS->Data GCMS->Data ELISA->Data Comparison Method Comparison (Statistical Analysis) Data->Comparison Selection Optimal Method Selection Comparison->Selection

Caption: Workflow for cross-validation of analytical methods.

Hypothetical Signaling Pathway for this compound

This diagram illustrates a hypothetical signaling pathway where this compound might exert its biological effects, for instance, by acting as a modulator of a G-protein coupled receptor (GPCR).

This compound This compound GPCR GPCR This compound->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Target Cellular Target (e.g., Transcription Factor) PKA->Target Phosphorylates Response Biological Response Target->Response Leads to

Comparative Transcriptomic Analysis of a Novel Quinolizidine Alkaloid, Thermopsine, in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Guide for Researchers

Introduction

Thermopsine is a quinolizidine alkaloid, a class of naturally occurring nitrogen-containing compounds found in various plant species, particularly in the genus Lupinus. While the biological activities of many quinolizidine alkaloids have been explored, revealing cytotoxic, antiviral, and anti-inflammatory properties, specific data on the transcriptomic effects of this compound on cancer cells remains largely unavailable.[1] This guide presents a hypothetical comparative transcriptomic study to illustrate how the cellular response to this compound could be evaluated against a well-characterized chemotherapeutic agent, Doxorubicin, in a human breast cancer cell line model (MCF-7).

Doxorubicin is a widely used anticancer drug that functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis.[2][3][4] By comparing the global gene expression changes induced by this compound to those induced by Doxorubicin, we can hypothesize about this compound's potential mechanisms of action and its novelty as a potential therapeutic compound.

This guide is intended for researchers, scientists, and drug development professionals interested in the transcriptomic analysis of novel compounds. The data presented herein is illustrative and designed to provide a framework for such a comparative study.

Hypothetical Comparative Transcriptomic Data

The following table summarizes hypothetical data from a comparative transcriptomic (RNA-seq) experiment. The data represents the differential expression of key genes in the MCF-7 human breast cancer cell line following a 24-hour treatment with this compound (10 µM) or Doxorubicin (1 µM), compared to untreated control cells. The selection of these genes is based on their critical roles in apoptosis, cell cycle regulation, and cellular stress response pathways, which are commonly affected by cytotoxic agents.[5][6][7]

Gene SymbolGene NamePathwayFold Change (this compound vs. Control)Fold Change (Doxorubicin vs. Control)Hypothetical Interpretation
Apoptosis
TP53Tumor Protein P53Apoptosis, Cell Cycle3.54.2Both compounds strongly activate this key tumor suppressor.
BAXBCL2 Associated X, Apoptosis RegulatorIntrinsic Apoptosis4.14.8Upregulation suggests induction of the mitochondrial apoptosis pathway.
BCL2BCL2 Apoptosis RegulatorIntrinsic Apoptosis-3.8-4.5Downregulation of this anti-apoptotic gene further supports apoptosis induction.
CASP3Caspase 3Apoptosis Execution3.23.9Activation of this executioner caspase indicates commitment to apoptosis.
CASP9Caspase 9Apoptosis Initiation2.93.5Activation of this initiator caspase points to the intrinsic pathway.
Cell Cycle Regulation
CDKN1A (p21)Cyclin Dependent Kinase Inhibitor 1ACell Cycle Arrest5.26.1Strong induction indicates cell cycle arrest, likely at the G1/S checkpoint.
CCND1Cyclin D1G1/S Transition-3.1-3.7Downregulation prevents progression through the G1 phase of the cell cycle.
CDK4Cyclin Dependent Kinase 4G1/S Transition-2.8-3.3Inhibition of this kinase contributes to G1 arrest.
GADD45AGrowth Arrest and DNA Damage Inducible AlphaDNA Damage Response4.55.3Upregulation signifies a robust cellular response to DNA damage.
Stress Response
HMOX1Heme Oxygenase 1Oxidative Stress2.13.8Doxorubicin shows a stronger induction of this oxidative stress marker.
NFE2L2 (Nrf2)Nuclear Factor, Erythroid 2 Like 2Oxidative Stress1.82.5Activation of this master regulator of the antioxidant response.

Experimental Protocols

A detailed methodology for the hypothetical comparative transcriptomics experiment is provided below.

1. Cell Culture and Treatment

  • Cell Line: Human breast adenocarcinoma cell line MCF-7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol: Cells are seeded in 6-well plates and grown to 70-80% confluency. The culture medium is then replaced with fresh medium containing either this compound (10 µM), Doxorubicin (1 µM), or a vehicle control (e.g., 0.1% DMSO). Three biological replicates are prepared for each condition. Cells are incubated for 24 hours.

2. RNA Extraction and Quality Control

  • RNA Isolation: Total RNA is extracted from the cells using a column-based RNA isolation kit according to the manufacturer's instructions. An on-column DNase digestion step is included to remove any contaminating genomic DNA.

  • Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), with A260/280 and A260/230 ratios checked to be within acceptable ranges. RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer), ensuring an RNA Integrity Number (RIN) > 8.0 for all samples.

3. RNA-Seq Library Preparation and Sequencing

  • Library Preparation: mRNA is first enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented. First-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis. The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters.

  • Sequencing: The prepared libraries are quantified and pooled. Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads of 150 bp.

4. Bioinformatic Analysis

  • Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality bases are trimmed.

  • Alignment: The clean reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Differential expression analysis is performed using DESeq2 or edgeR in R. Genes with an adjusted p-value (FDR) < 0.05 and a |log2(Fold Change)| > 1 are considered significantly differentially expressed.

  • Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify significantly enriched biological processes and pathways.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis cell_culture 1. Cell Culture (MCF-7) treatment 2. Treatment (this compound, Doxorubicin, Control) cell_culture->treatment rna_extraction 3. RNA Extraction treatment->rna_extraction qc1 4. RNA Quality Control (RIN > 8) rna_extraction->qc1 library_prep 5. RNA-Seq Library Preparation qc1->library_prep sequencing 6. High-Throughput Sequencing library_prep->sequencing qc2 7. Read Quality Control (FastQC, Trimming) sequencing->qc2 alignment 8. Alignment to Reference Genome qc2->alignment quantification 9. Gene Expression Quantification alignment->quantification dea 10. Differential Expression Analysis (DESeq2) quantification->dea enrichment 11. Functional Enrichment (GO, KEGG) dea->enrichment

Caption: Experimental workflow for comparative transcriptomic analysis.

Signaling Pathway

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_regulation Apoptotic Regulation cluster_mitochondrion Mitochondrial Events cluster_execution Execution Phase stress This compound-induced DNA Damage / Stress p53 TP53 (Tumor Suppressor) stress->p53 bax BAX (Pro-apoptotic) p53->bax + bcl2 BCL2 (Anti-apoptotic) p53->bcl2 - mito Mitochondrion bax->mito + bcl2->mito -| cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway activated by this compound.

References

Safety Operating Guide

Proper Disposal of Thermopsine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of thermopsine, a quinolizidine alkaloid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. This compound is categorized as a hazardous substance due to its toxicological profile, and therefore, requires specific disposal protocols.

I. Hazard and Safety Information

This compound presents several health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following risks:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound waste.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.
Skin and Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood.

II. This compound Waste Disposal Workflow

The proper disposal of this compound waste is a multi-step process that ensures safety and regulatory compliance. The following diagram illustrates the complete workflow from waste generation to final disposal.

This compound Disposal Workflow A Step 1: Waste Segregation at Point of Generation B Step 2: Container Selection & Labeling A->B Properly sorted waste C Step 3: Waste Accumulation in Satellite Area B->C Labeled container D Step 4: Request for Waste Pickup C->D Container full or time limit reached E Step 5: Final Disposal by Licensed Contractor (Incineration) D->E Scheduled pickup This compound Hazard Classification Logic cluster_0 GHS Hazard Statements cluster_1 Hazard Characteristic cluster_2 Waste Classification H302 H302: Harmful if swallowed Toxicity Toxicity H302->Toxicity H315 H315: Causes skin irritation H315->Toxicity H319 H319: Causes serious eye irritation H319->Toxicity HazardousWaste Hazardous Waste Toxicity->HazardousWaste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.